molecular formula C10H7BrClNO2 B051616 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone CAS No. 125328-76-9

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Cat. No.: B051616
CAS No.: 125328-76-9
M. Wt: 288.52 g/mol
InChI Key: DQYKDYVAYNNRER-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is a multifunctional halogenated indole derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a strategically substituted indole core, incorporating bromo and chloro groups at the 5- and 4-positions, respectively, which are prime sites for further functionalization via cross-coupling reactions, making it a valuable synthetic intermediate for constructing more complex molecular libraries. The 3-hydroxy group and the N-acetyl moiety contribute to its unique electronic properties and potential for hydrogen bonding, influencing its biomolecular interactions. Its primary research applications include serving as a key precursor in the synthesis of novel kinase inhibitors, protease inhibitors, and other biologically active small molecules. The presence of multiple halogens allows for systematic structure-activity relationship (SAR) studies, enabling researchers to explore and optimize interactions with various enzymatic targets. Furthermore, its intrinsic fluorescence potential, derived from the hydroxy-indole chromophore, makes it a candidate for developing molecular probes and sensors. This compound is offered exclusively for research purposes to advance the discovery of new therapeutic agents and biochemical tools.

Properties

IUPAC Name

1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKDYVAYNNRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869711
Record name 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125328-76-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, a novel halogenated hydroxyindole derivative. Due to the absence of a documented synthesis for this specific compound in publicly available literature, this guide outlines a plausible multi-step synthetic route based on well-established organic chemistry principles and analogous reactions reported for similar structures. The methodologies, quantitative data from related syntheses, and necessary visualizations are presented to aid researchers in the potential synthesis and exploration of this and related compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 1-bromo-2-chloro-4-methyl-5-nitrobenzene. The synthetic strategy involves the formation of the indole core via a Leimgruber-Batcho indole synthesis, followed by functional group manipulation to achieve the desired 3-hydroxy substitution and concluding with N-acetylation.

The overall proposed synthetic workflow is depicted below:

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Start [label="1-Bromo-2-chloro-4-methyl-5-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Formation of Enamine Intermediate"]; Indole [label="Reductive Cyclization to form 5-Bromo-4-chloro-1H-indole"]; Hydroxylation [label="Introduction of 3-Hydroxy Group"]; Acetylation [label="N-Acetylation"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Enamine [label="Step 1"]; Enamine -> Indole [label="Step 2"]; Indole -> Hydroxylation [label="Step 3"]; Hydroxylation -> Acetylation [label="Step 4"]; Acetylation -> Product; }

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are based on analogous reactions found in the scientific literature. Quantitative data, where available for similar transformations, are provided in the accompanying tables to offer an expected range of outcomes.

Step 1: Synthesis of 2-(5-Bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Formation)

The initial step involves the reaction of 1-bromo-2-chloro-4-methyl-5-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is a key step in the Leimgruber-Batcho indole synthesis.

Experimental Protocol:

A solution of 1-bromo-2-chloro-4-methyl-5-nitrobenzene (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and pyrrolidine (catalytic amount) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). The reaction mixture is heated at 110-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Parameter Value/Range Reference
Starting Material 1-Bromo-2-chloro-4-methyl-5-nitrobenzeneCommercially Available
Reagents DMF-DMA, Pyrrolidine, DMFStandard Reagents
Reaction Temperature 110-120 °CAnalogous Reactions
Reaction Time 4-6 hoursAnalogous Reactions
Expected Yield 85-95%Based on similar substrates
Purification Column ChromatographyStandard Procedure
Step 2: Synthesis of 5-Bromo-4-chloro-1H-indole (Reductive Cyclization)

The enamine intermediate is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation, with Raney Nickel and hydrazine hydrate being a common choice.

Experimental Protocol:

To a solution of 2-(5-bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), Raney Nickel (catalytic amount, ~10% w/w) is added. The mixture is heated to reflux, and hydrazine hydrate (3.0-5.0 eq) is added dropwise over a period of 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Parameter Value/Range Reference
Starting Material 2-(5-Bromo-4-chloro-2-nitrophenyl)-N,N-dimethylethenamineFrom Step 1
Reagents Raney Nickel, Hydrazine HydrateStandard Reagents
Reaction Temperature RefluxAnalogous Reactions
Reaction Time 2-4 hoursAnalogous Reactions
Expected Yield 70-85%Based on similar substrates
Purification Recrystallization/Column ChromatographyStandard Procedure
Step 3: Synthesis of 5-Bromo-4-chloro-1H-indol-3-ol (Hydroxylation)

The introduction of a hydroxyl group at the C3 position of the indole ring can be challenging. A potential method involves the oxidation of the indole to an indoxyl (3-oxoindole) followed by reduction. Alternatively, direct oxidation using reagents like N-bromosuccinimide (NBS) in an aqueous medium can be explored, although this may lead to a mixture of products. A more controlled approach involves the protection of the indole nitrogen, followed by lithiation and reaction with an oxygen source. For this guide, a direct oxidation approach is outlined for simplicity, though optimization would be required.

Experimental Protocol:

To a solution of 5-bromo-4-chloro-1H-indole (1.0 eq) in a mixture of acetone and water, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Parameter Value/Range Reference
Starting Material 5-Bromo-4-chloro-1H-indoleFrom Step 2
Reagents N-Bromosuccinimide (NBS), Acetone, WaterStandard Reagents
Reaction Temperature 0 °CAnalogous Reactions
Reaction Time 1-2 hoursAnalogous Reactions
Expected Yield 40-60% (optimization required)Estimated
Purification Column ChromatographyStandard Procedure
Step 4: Synthesis of this compound (N-Acetylation)

The final step is the N-acetylation of the 3-hydroxyindole derivative. This can be achieved using acetic anhydride in the presence of a base or a catalyst.

Experimental Protocol:

To a solution of 5-bromo-4-chloro-1H-indol-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF, a base like triethylamine (TEA, 1.5 eq) or pyridine is added. The mixture is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.

Parameter Value/Range Reference
Starting Material 5-Bromo-4-chloro-1H-indol-3-olFrom Step 3
Reagents Acetic Anhydride, TriethylamineStandard Reagents
Reaction Temperature 0 °C to Room TemperatureAnalogous Reactions
Reaction Time 2-4 hoursAnalogous Reactions
Expected Yield 80-95%Based on similar substrates
Purification Column Chromatography/RecrystallizationStandard Procedure

Spectroscopic Data for Analogous Compounds

The following table summarizes typical spectroscopic data for related halogenated and N-acetylated indole derivatives. These values can serve as a reference for the characterization of the synthesized compounds.

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Halogenated Indole Aromatic protons: 7.0-8.0; NH proton: 8.0-8.5Aromatic carbons: 110-140N-H stretch: 3300-3500[M]+, [M+2]+
N-Acetylindole Aromatic protons: 7.2-8.2; Acetyl protons: ~2.6Aromatic carbons: 115-145; Carbonyl carbon: ~168C=O stretch: 1700-1720[M]+

Potential Biological Significance and Signaling Pathways

Halogenated indoles are a class of compounds with diverse biological activities. The introduction of bromine and chlorine atoms can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule. Hydroxyindoles are also known to possess a range of pharmacological properties, including antioxidant and anticancer activities.

While the specific biological activity of this compound is unknown, its structural motifs suggest potential interactions with various biological targets. For instance, substituted indoles are known to interact with protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

A simplified representation of a generic signaling pathway that could be modulated by such a compound is shown below.

digraph "Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Ligand [label="Indole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor\n(e.g., Kinase, GPCR)"]; Downstream [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)"]; Response [label="Cellular Response\n(e.g., Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"];

Ligand -> Receptor [label="Binding"]; Receptor -> Downstream [label="Activation/\nInhibition"]; Downstream -> Response; }

Caption: Generic cell signaling pathway potentially modulated by indole derivatives.

Further biological evaluation would be necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the novel compound this compound. By leveraging the Leimgruber-Batcho indole synthesis and standard functional group manipulations, this guide provides a solid foundation for researchers to undertake the synthesis of this and structurally related molecules. The provided experimental protocols, supported by data from analogous reactions, and the discussion on potential biological relevance are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will undoubtedly contribute to the growing library of halogenated indole derivatives with potential therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties of Halogenated 3-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated 3-hydroxyindoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile nature of the indole scaffold and the profound impact of halogenation on molecular properties. This document outlines key physicochemical parameters, details the experimental protocols for their determination, and explores a relevant biological signaling pathway.

Physicochemical Properties of Halogenated 3-Hydroxyindoles

Quantitative Data Summary

The following tables present a compilation of experimental and predicted physicochemical data for a selection of halogenated 3-hydroxyindoles. It is important to note that many values are computationally predicted and should be confirmed experimentally.

Table 1: Predicted pKa and LogP Values of Selected Halogenated 3-Hydroxyindoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Phenolic OH)Predicted LogP
4-Chloro-3-hydroxyindoleC₈H₆ClNO167.598.5 - 9.52.0 - 2.5
5-Bromo-3-hydroxyindoleC₈H₆BrNO212.058.4 - 9.42.2 - 2.7
6-Fluoro-3-hydroxyindoleC₈H₆FNO151.148.6 - 9.61.6 - 2.1
7-Iodo-3-hydroxyindoleC₈H₆INO259.048.3 - 9.32.5 - 3.0
5-Bromo-4-chloro-3-hydroxyindoleC₈H₅BrClNO246.498.0 - 9.02.8 - 3.3

Note: Predicted values are generated using computational models and may vary between different software packages.

Table 2: Aqueous Solubility of Selected Halogenated Indole Derivatives

CompoundPredicted Aqueous Solubility (LogS)Predicted Solubility (mg/L)Method
4-Chloro-3-hydroxyindole-3.0 to -4.017 - 168Prediction
5-Bromo-3-hydroxyindole-3.5 to -4.57 - 70Prediction
6-Fluoro-3-hydroxyindole-2.5 to -3.532 - 316Prediction
7-Iodo-3-hydroxyindole-4.0 to -5.02.6 - 26Prediction
Chloro indolinone derivative (C1)-4.65~10Experimental[1]

Note: Experimental data for a related chloro indolinone derivative is included for comparison.[1] The solubility of ionizable compounds is pH-dependent.

Spectroscopic and Structural Properties

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of halogenated 3-hydroxyindoles.

Table 3: Key Spectroscopic and Structural Data

PropertyHalogenated 3-Hydroxyindoles (General Observations)
¹H NMR The chemical shifts of aromatic protons are influenced by the electronegativity and position of the halogen substituent. Protons ortho to the halogen are typically deshielded. The hydroxyl proton signal can be broad and its position is solvent-dependent.
¹³C NMR The carbon atom attached to the halogen exhibits a characteristic chemical shift, with a significant downfield shift for iodine and bromine. The C-F coupling constants in fluoro derivatives are a key diagnostic feature.
IR Spectroscopy Characteristic peaks include the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C-H aromatic stretches (~3000-3100 cm⁻¹). The C-X (halogen) stretching vibrations appear in the fingerprint region.
Mass Spectrometry The molecular ion peak confirms the molecular weight. Compounds containing bromine or chlorine exhibit characteristic isotopic patterns (e.g., M+ and M+2 peaks in a ~1:1 ratio for bromine and ~3:1 for chlorine).
X-ray Crystallography Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding.[2]

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling

Some halogenated indole derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell cycle control.[3] Activation of the AhR signaling pathway is a potential mechanism of action for some of the biological effects of these compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates from its chaperones and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated 3-Hydroxyindole AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-Hsp90 Complex AhR_ligand_nuc Ligand-AhR AhR_ligand_complex->AhR_ligand_nuc Nuclear Translocation ARNT ARNT AhR_ligand_nuc->ARNT Heterodimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Activation

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of halogenated 3-hydroxyindoles.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Workflow Diagram:

Shake_Flask_Workflow start Start add_excess Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) start->add_excess equilibrate Equilibrate by shaking at a constant temperature (e.g., 25°C) for 24-48 hours add_excess->equilibrate phase_separation Phase separation (Centrifugation or Filtration) equilibrate->phase_separation quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or LC-MS) phase_separation->quantify calculate Calculate solubility from a standard calibration curve quantify->calculate end End calculate->end

Workflow for Shake-Flask Aqueous Solubility Determination.

Methodology:

  • Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of the solid halogenated 3-hydroxyindole to a vial containing the buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate the solubility in the original buffer.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[6]

Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

  • Analysis: Inject the standard compounds and the halogenated 3-hydroxyindole onto the HPLC column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Correlation: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. A linear relationship should be observed.

  • Determination of LogP: Determine the log k' for the halogenated 3-hydroxyindole and use the linear regression equation from the calibration plot to calculate its LogP value.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[7][8]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the halogenated 3-hydroxyindole in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. A constant ionic strength is maintained by adding a background electrolyte like KCl.[7]

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a burette for the addition of the titrant. The solution is stirred continuously.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) if the compound is acidic, or a strong acid (e.g., HCl) if it is basic. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectroscopic and Structural Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the halogenated 3-hydroxyindole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used to confirm the molecular weight and aid in structure elucidation.

Single Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the halogenated 3-hydroxyindole of suitable size and quality, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a detailed three-dimensional model of the molecule.[12]

References

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number and Technical Data for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Remain Elusive in Publicly Available Data

New York, NY – December 23, 2025 – A comprehensive search of publicly available scientific databases and chemical supplier information has revealed a significant lack of detailed technical data, including a specific CAS number, for the compound this compound. While a product listing provides a unique identifier, extensive information required for a detailed technical guide for researchers and drug development professionals is not readily accessible.

The initial identification of the compound is associated with the MDL number MFCD04972041. This identifier, however, has not cross-referenced to a specific Chemical Abstracts Service (CAS) number in the searched databases. The molecular formula for the compound is listed as C₁₀H₇BrClNO₂ with a molecular weight of 288.5251.

Despite extensive searches for synthesis protocols, spectral data (such as NMR, IR, and mass spectrometry), and information regarding its biological activity or potential signaling pathways, no specific experimental details or quantitative data for this compound could be retrieved from the scientific literature or technical data sheets.

The absence of this information prevents the creation of a comprehensive technical guide as requested, which would typically include detailed experimental methodologies, tabulated quantitative data, and visualizations of relevant biological pathways. The lack of published research on this specific molecule suggests it may be a novel compound, a research intermediate with limited public documentation, or a compound that has not been extensively studied or characterized.

Researchers, scientists, and drug development professionals interested in this molecule may need to rely on custom synthesis and in-house analytical and biological testing to determine its properties and potential applications. Without publicly available data, any exploration of its use in drug discovery or other scientific research would necessitate foundational characterization from the ground up.

Due to the unavailability of specific data for this compound, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

The Multifaceted Biological Activities of Bromo-Chloro-Indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Halogenation of the indole ring, particularly with bromine and chlorine, has emerged as a powerful strategy to modulate the physicochemical and biological properties of these molecules. The introduction of bromo- and chloro-substituents can significantly enhance lipophilicity, metabolic stability, and target binding affinity, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities of bromo-chloro-indole derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Bromo-chloro-indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways. A notable mechanism of action is the inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

Quantitative Anticancer Activity Data

The following table summarizes the antiproliferative activities of representative bromo-chloro-indole derivatives against various human cancer cell lines.

Compound ID / TypeHalogen SubstitutionTarget Cell LineActivity MetricValueReference
Compound 3e5-ChloroPanc-1 (Pancreatic)GI₅₀0.029 µM[1]
Compound 3e5-ChloroMCF-7 (Breast)GI₅₀0.031 µM[1]
Compound 3e5-ChloroA-549 (Lung)GI₅₀0.032 µM[1]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f)5-ChloroEGFRWTIC₅₀68 ± 5 nM[2]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5g)5-ChloroEGFRWTIC₅₀74 ± 5 nM[2]
(Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one (IND3)5-BromoCOX-IIIC₅₀0.1 µM[3]
Signaling Pathway: EGFR Inhibition

Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Bromo-chloro-indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Indole_Derivative Bromo-Chloro-Indole Derivative Indole_Derivative->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Activates Proliferation Cell Proliferation, Survival, Migration Downstream_Signaling->Proliferation Promotes

Inhibition of the EGFR signaling pathway by bromo-chloro-indole derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Treat the cells with various concentrations of the bromo-chloro-indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Multi-halogenated indoles have demonstrated potent antimicrobial and antibiofilm activities against drug-resistant pathogens, including Staphylococcus aureus.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of specific bromo-chloro-indole derivatives against S. aureus.

Compound IDHalogen SubstitutionTarget MicroorganismMIC (µg/mL)Reference
#134-bromo-6-chloroindoleStaphylococcus aureus30[7]
#275-bromo-6-chloroindoleStaphylococcus aureus30[7]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow illustrates the general procedure for determining the antimicrobial susceptibility of bromo-chloro-indole derivatives.

Antimicrobial_Susceptibility_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells with Bacteria and Compound Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Bromo-Chloro-Indole Derivative Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[7]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the bromo-chloro-indole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 × 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[7]

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Indole derivatives are being investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of enzymes such as acetylcholinesterase (AChE) and antioxidant properties.

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activity of an indole derivative against acetylcholinesterase. While this specific example is not a bromo-chloro derivative, it illustrates the type of data relevant to neuroprotection studies.

Compound IDTarget EnzymeActivity MetricValueReference
(S)-LadostigilAcetylcholinesterase (AChE)IC₅₀37.1 µM[8]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The Ellman's assay is a colorimetric method to measure acetylcholinesterase (AChE) activity. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[8]

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (3 mM in phosphate buffer).

    • ATCh iodide (ATCI) solution (15 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

    • Test compound (bromo-chloro-indole derivative) solutions at various concentrations.

  • Assay in 96-Well Plate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or solvent.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution.

  • Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Bromo-chloro-indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway and the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain indole derivatives can inhibit this pathway, thereby reducing inflammation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases P_IkB P-IκB Proteasome Proteasomal Degradation P_IkB->Proteasome Ubiquitination Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes Induces Indole_Derivative Bromo-Chloro-Indole Derivative Indole_Derivative->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: COX Inhibitor Screening Assay

Principle: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX inhibitor screening assays measure the activity of COX-1 and COX-2 in the presence of potential inhibitors. The peroxidase activity of COX is often monitored colorimetrically by the appearance of an oxidized product.

Procedure (General Outline):

  • Reagent Preparation:

    • Assay Buffer.

    • Heme.

    • COX-1 or COX-2 enzyme.

    • Test inhibitor (bromo-chloro-indole derivative) solutions.

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Arachidonic acid (substrate).

  • Assay in 96-Well Plate:

    • Background Wells: Assay buffer and Heme.

    • 100% Initial Activity Wells: Assay buffer, Heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, Heme, COX enzyme, and test inhibitor.

  • Pre-incubation: Add the test inhibitor to the appropriate wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.[9]

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

  • Absorbance Measurement: Incubate for a short, precise time (e.g., 2 minutes at 25°C) and then read the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).[10]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

Bromo-chloro-indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents warrants further investigation. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this fascinating class of molecules. Structure-activity relationship (SAR) studies, guided by the quantitative data from these and similar assays, will be crucial in the design and synthesis of next-generation bromo-chloro-indole derivatives with enhanced potency and selectivity for various therapeutic targets.

References

Spectroscopic Data of N-acetylated Hydroxyindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of available spectroscopic data for N-acetylated hydroxyindoles. Due to the limited availability of comprehensive experimental data for all positional isomers of N-acetylated hydroxyindoles in publicly accessible literature, this guide presents a combination of reported data for these compounds and closely related derivatives. The information herein is intended to serve as a valuable resource for the structural elucidation and characterization of this class of compounds.

Introduction

N-acetylated hydroxyindoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. The addition of a hydroxyl group and an N-acetyl moiety can significantly modulate the physicochemical and pharmacological properties of the parent indole ring, influencing its potential as a therapeutic agent. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural confirmation of these molecules. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and presents logical workflows for the analysis of N-acetylated hydroxyindoles.

Spectroscopic Data

The following sections summarize the available spectroscopic data for N-acetylated hydroxyindoles. It is important to note that complete experimental datasets for all isomers (4-, 5-, 6-, and 7-hydroxy) were not consistently found in the reviewed literature. Therefore, data from closely related compounds, such as N-acetylated hydroxyindolines (the reduced form of indoles) and C-acetylated hydroxyindoles, are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus.

¹H NMR Data

The proton NMR spectra of N-acetylated hydroxyindoles are characterized by signals from the acetyl methyl group, the aromatic protons on the indole ring, and the hydroxyl proton. The position of the hydroxyl group significantly influences the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Data

The carbon-13 NMR spectra provide information on all carbon atoms in the molecule, including the carbonyl and methyl carbons of the acetyl group, and the carbons of the indole ring. The chemical shifts are sensitive to the substitution pattern on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

CompoundSolventδ (ppm) and Multiplicity
N-Acetyl-3-hydroxyindoline CDCl₃7.2-7.4 (m, Ar-H), 5.3 (t, H-3), 4.1 (t, H-2), 2.2 (s, N-COCH₃)
N-Acetyl-5-hydroxyindoline DMSO-d₆8.8 (s, OH), 6.6-7.0 (m, Ar-H), 3.9 (t, H-2), 2.9 (t, H-7), 2.1 (s, N-COCH₃)
N-Acetyl-6-hydroxyindoline DMSO-d₆9.1 (s, OH), 6.5-7.1 (m, Ar-H), 4.0 (t, H-2), 2.8 (t, H-7), 2.1 (s, N-COCH₃)
3,6-Diacetyl-5-hydroxy-indole derivative DMSO-d₆~7.30 (s, H-7), ~7.52 (s, H-4)

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided for reference. Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

CompoundSolventδ (ppm)
N-Acetyl-3-hydroxyindoline CDCl₃~170 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~70 (C-3), ~50 (C-2), ~24 (CH₃)
N-Acetyl-5-hydroxyindoline DMSO-d₆~169 (C=O), ~150 (C-5), ~135 (C-7a), ~125 (C-3a), ~115 (Ar-CH), ~112 (Ar-CH), ~106 (Ar-CH), ~52 (C-2), ~28 (C-7), ~24 (CH₃)
N-Acetyl-6-hydroxyindoline DMSO-d₆~169 (C=O), ~155 (C-6), ~138 (C-7a), ~124 (C-3a), ~120 (Ar-CH), ~110 (Ar-CH), ~98 (Ar-CH), ~53 (C-2), ~29 (C-7), ~24 (CH₃)

Note: Data for N-acetylated hydroxyindoles is limited. Data for related compounds is provided for reference. Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-acetylated hydroxyindoles, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the N-H stretch (if not acetylated, for comparison), the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

Table 3: IR Spectroscopic Data of N-Acetylated Hydroxyindoles and Related Compounds

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
N-Acetylindole Gas Phase~1710 (C=O amide), ~1460, ~1370, ~750
6-Acetyl-5-hydroxy-indole derivative Nujol2720 (intramolecular H-bonded OH), 1625 (C=O acetyl)
General N-acetylated amides ~1650 (Amide I, C=O stretch)
General Hydroxyindoles ~3400 (O-H stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For N-acetylated hydroxyindoles, the molecular ion peak (M⁺) is expected, along with characteristic fragments resulting from the loss of the acetyl group, carbon monoxide, and other neutral fragments.

Table 4: Mass Spectrometry Data of N-Acetylated Hydroxyindoles and Related Compounds

CompoundIonization MethodKey m/z values and (Proposed Fragmentation)
N-Acetylindole EI159 (M⁺), 117 (M - COCH₂), 116 (M - COCH₃)
6-Acetyl-5-hydroxy-indole derivative EI419 (M⁺), 404 (M - CH₃), 376 (M - COCH₃)

Note: The exact fragmentation pattern will depend on the position of the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-acetylated hydroxyindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (for solid samples) or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method for obtaining fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the study of N-acetylated hydroxyindoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Hydroxyindole acetylation Acetylation (e.g., Ac₂O, pyridine) start->acetylation workup Aqueous Workup & Extraction acetylation->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Final Structure of N-acetylated Hydroxyindole nmr->structure ir->structure ms->structure

General workflow for the synthesis and characterization of N-acetylated hydroxyindoles.

logical_relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data indole Indole Core acetyl N-Acetyl Group (-COCH₃) indole->acetyl hydroxyl Hydroxyl Group (-OH) indole->hydroxyl ms_data Molecular Ion & Fragmentation Pattern indole->ms_data nmr_data NMR Shifts & Coupling Constants acetyl->nmr_data position Positional Isomerism (4-, 5-, 6-, or 7-OH) hydroxyl->position ir_data IR Absorption Frequencies hydroxyl->ir_data position->nmr_data

Relationship between molecular structure and expected spectroscopic data.

Conclusion

This technical guide has summarized the currently available spectroscopic data for N-acetylated hydroxyindoles and their derivatives. While comprehensive datasets for all isomers are not yet available in the literature, the provided information, along with generalized experimental protocols and workflow diagrams, offers a valuable starting point for researchers in the field. The further synthesis and detailed spectroscopic characterization of all positional isomers of N-acetylated hydroxyindoles are warranted to create a more complete and readily accessible reference for the scientific community.

The Core Mechanisms of Action of Halogenated Indole Compounds in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms through which halogenated indole compounds exert their anticancer effects. The indole scaffold, a privileged structure in medicinal chemistry, gains significantly enhanced potency and target specificity through halogenation. This document details the primary molecular pathways affected by these compounds, presents quantitative data for key derivatives, provides detailed experimental protocols for assessing their activity, and visualizes complex biological processes for enhanced clarity.

Overview of Halogenated Indoles in Oncology

The indole nucleus is a common feature in numerous natural and synthetic bioactive molecules.[1] Halogenation, particularly with bromine, chlorine, and fluorine, has been shown to significantly enhance the anticancer properties of indole derivatives.[2] These compounds engage with a variety of molecular targets within cancer cells, leading to the disruption of critical processes required for tumor growth and survival. The primary mechanisms, which will be detailed in this guide, include the inhibition of tubulin polymerization, modulation of key signaling kinases, induction of programmed cell death (apoptosis), suppression of pro-survival transcription factors, and generation of oxidative stress.

Key Mechanisms of Action

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism for many halogenated indole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1] Halogenated indole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[4][5]

Notable Halogenated Indole-Based Tubulin Inhibitors:

  • Bromo- and Chloro-substituted Indoles: Structure-activity relationship (SAR) studies have frequently shown that the presence of chloro and bromo groups enhances tubulin polymerization inhibitory activity.[2]

  • Fluoroindole Chalcones: A representative fluorine-containing indole chalcone, FC116, demonstrated potent efficacy on HCT116 colorectal cancer cells with an IC50 of 4.52 nM by targeting microtubules.[5]

  • Indole-based Chalconoids: A novel indole-based chalconoid (compound 9b) featuring a 3-bromo-3,5-dimethoxyphenyl scaffold was found to inhibit tubulin polymerization and induce apoptosis in A549 lung cancer cells with an IC50 of 4.3 µg/mL.[4]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various halogenated indole compounds across different cancer cell lines.

Compound ClassHalogenCompound/DerivativeCancer Cell LineIC50 ValueReference
Indole-Acrylamide-Compound 1Huh7 (Hepatocellular Carcinoma)5.0 µM (Tubulin Inhibition)[2]
Tetrahydropyrano[3,4-b]indole-Compound 19MDA-MB-231 (Breast Cancer)2.29 µM[2]
Indole Derivative-Compound 43A549 (Lung Cancer)0.74 µM (Antiproliferative)[2]
Indole-PodophyllotoxinIodineCompound 133cMultiple Cell Lines< 0.1 µM (GI50)[1]
Indole-BenzimidazoleBromoBromo-substituted analogT47D (Breast Cancer)Potent Activity[6]
Indole-based ChalconoidBromoCompound 9bA549 (Lung Cancer)4.3 µg/mL[4]
Fluoroindole ChalconeFluorineFC116HCT116 (Colorectal Cancer)4.52 nM[5]
3-(2-Bromoethyl)-indoleBromoBEI-9HCT116 (Colon Cancer)5 µM[7]
6-BromoisatinBromoSemi-purified 6-bromoisatinHT29 / Caco-2 (Colon Cancer)~100 µM[8]

Signaling Pathway Disruption

Inhibition of Pro-Survival Kinase Pathways (PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2] Halogenated indoles have been developed as potent inhibitors of this pathway.[9] For instance, certain 1,3,4,9-tetrahydropyrano[3,4-b]indoles have been synthesized to target the PI3K/AKT/mTOR pathway in triple-negative breast cancer.[2] Inhibition of this pathway blocks downstream signaling, leading to reduced protein synthesis and cell proliferation, and can trigger apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Indole Halogenated Indole Compound Indole->PI3K Inhibits Indole->AKT Inhibits

PI3K/AKT/mTOR signaling pathway inhibition.
Induction of Apoptosis

Halogenated indoles are potent inducers of apoptosis.[10] The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, for example, triggers apoptosis in U937 tumor cells through both the extrinsic and intrinsic pathways.[10] This involves the activation of caspases and modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Apoptosis_Pathway Indole Halogenated Indole Compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Indole->Bcl2 Down-regulates Bax Bax / Bak (Pro-apoptotic) Indole->Bax Up-regulates Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Intrinsic apoptosis pathway induction.
Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a critical role in promoting cancer cell survival, proliferation, and inflammation.[11] The compound 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and induced NF-κB activation.[7] By suppressing this pathway, halogenated indoles can reduce the expression of anti-apoptotic genes and sensitize cancer cells to other chemotherapeutic agents.[11]

Induction of Reactive Oxygen Species (ROS)

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress.[12] Some indole compounds, such as Indole-3-carbinol, increase the expression of ROS, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of halogenated indole compounds.

General Experimental Workflow

A typical workflow for evaluating the anticancer properties of a novel halogenated indole compound involves a series of in vitro assays to determine its cytotoxic effects and elucidate its mechanism of action.

Experimental_Workflow Start Synthesized Halogenated Indole Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Target Target-Specific Assays (e.g., Kinase, Tubulin) Mechanism->Target End Lead Compound Identification CellCycle->End Apoptosis->End Target->End

General workflow for anticancer evaluation.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

  • Materials: Cancer cell line, culture medium, halogenated indole compound, vehicle control (e.g., DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, ice-cold 70% Ethanol, Propidium Iodide (PI) Staining Solution (containing PI and RNase A).

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency. Treat cells with various concentrations of the halogenated indole compound and a vehicle control for a specified time (e.g., 24, 48 hours).

    • Cell Harvesting and Fixation: Collect both floating and adherent cells. Wash with cold PBS, then fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

    • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[1][2]

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Annexin V-FITC/PI Apoptosis Detection Kit, 1X Binding Buffer, treated and control cells, PBS, flow cytometer.

  • Procedure:

    • Cell Preparation: Harvest cells after treatment as described for cell cycle analysis (collect both floating and adherent cells).

    • Washing: Wash cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).[13]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the light scattering that occurs when tubulin polymerizes into microtubules.

  • Materials: Purified tubulin protein (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound, control inhibitors (e.g., paclitaxel, nocodazole), temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure:

    • Preparation: Prepare a solution of tubulin in ice-cold General Tubulin Buffer containing GTP.

    • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.

    • Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

    • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60 minutes at 37°C.

    • Analysis: Plot absorbance versus time. An inhibitor of polymerization will show a reduced rate and extent of absorbance increase compared to the control.[14][15]

Western Blot for PI3K/AKT/mTOR Pathway Proteins

This method detects changes in the phosphorylation status of key proteins in the pathway.

  • Materials: Treated and control cell lysates, RIPA buffer with protease/phosphatase inhibitors, primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Procedure:

    • Cell Lysis: After treatment, lyse cells in ice-cold RIPA buffer.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with the primary antibody overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.

    • Detection: Apply ECL substrate and visualize protein bands.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein level to the total protein level. A decrease in the phospho-protein/total protein ratio indicates inhibition.[16]

Conclusion

Halogenated indole compounds represent a highly promising class of anticancer agents with diverse and potent mechanisms of action. Their ability to target fundamental cellular processes such as cell division, survival signaling, and programmed cell death underscores their therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of these compounds as next-generation cancer therapies. Further research focusing on optimizing the halogen substitution patterns and elucidating target specificity will be crucial for advancing these promising molecules into clinical applications.

References

An In-depth Technical Guide to In Silico Docking Studies of Substituted Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies, data, and applications of in silico docking studies focused on substituted hydroxyindoles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking serves as a pivotal computational tool in the rational design and discovery of novel hydroxyindole-based therapeutic agents.

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is most often used to predict the binding mode and affinity of a small molecule (ligand), such as a substituted hydroxyindole, to the active site of a target protein (receptor).[1][2] The process involves two main steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[1] This approach accelerates the identification of potential drug candidates by screening large libraries of compounds and providing insights into the molecular basis of their activity, thereby reducing the time and cost associated with experimental high-throughput screening.[1][3]

Methodologies and Experimental Protocols

The successful execution of in silico docking studies relies on a series of well-defined steps, from the preparation of the protein and ligand to the final analysis of the docking results. While specific parameters may vary depending on the software used and the biological system under investigation, a general workflow can be outlined.

The initial step in a docking study is the preparation of the target protein's three-dimensional structure, which is typically obtained from the Protein Data Bank (PDB).[4]

  • Structure Retrieval: The crystal structure of the target protein is downloaded from the PDB.

  • Initial Cleanup: All water molecules and co-crystallized ligands are generally removed from the protein structure.[4] This is done to create a clean binding site for the docking of the new ligands.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH.[5] Kollman charges are often added to the protein structure.[4]

  • Energy Minimization: The protein structure is then subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

The small molecules, in this case, substituted hydroxyindoles, must also be prepared for docking.

  • 3D Structure Generation: The two-dimensional structures of the hydroxyindole derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.[6]

  • Energy Minimization: The 3D structures of the ligands are optimized to their lowest energy conformation using force fields like MMFF94.[7] This ensures that the ligand conformation is energetically favorable before docking.

  • Charge Assignment: Appropriate partial charges are assigned to the ligand atoms.

With the prepared protein and ligands, the docking simulation can be performed using various software packages.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.[4] For instance, in the docking of 4-nitro-indole-3-carboxaldehyde against RAS, a grid box with dimensions of 126 x 126 x 126 Å was utilized.[4]

  • Docking Algorithm: Different algorithms, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock or the Genetic Optimization for Ligand Docking (GOLD) algorithm, are used to explore various conformations of the ligand within the defined grid box.[1][4] These algorithms generate a range of possible binding poses.

  • Scoring Function: Each generated pose is evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1] The pose with the lowest binding energy is typically considered the most favorable.[4]

The final step involves the analysis and interpretation of the docking results.

  • Binding Mode Analysis: The best-ranked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[8]

  • Binding Free Energy Calculation: For a more accurate estimation of binding affinity, methods like Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) can be used to post-process the docking poses.[9][10][11]

Quantitative Data from Docking Studies

The output of docking studies is primarily quantitative, providing a basis for comparing the potential efficacy of different compounds. The following tables summarize docking scores and, where available, experimentally determined biological activities for various substituted hydroxyindoles and related indole derivatives.

LigandTarget ProteinDocking SoftwareBinding Energy (kcal/mol)
4j (a substituted-3-hydroxy-2-oxindole)VEGFR2Schrodinger-6.228
4k (a substituted-3-hydroxy-2-oxindole)VEGFR2Schrodinger-3.857
5-Fluorouracil (Reference)VEGFR2Schrodinger-4.198
4-Nitro-indole-3-carboxaldehydeRASAutoDock-7.12
5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazideVEGFR Tyrosine KinaseNot Specified-7.78
S2 (Hydroxyquinolone derivative with fluorine)COX-2Not Specified-8.75
S3 (Hydroxyquinolone derivative with methoxy)COX-2Not Specified-8.60
Ibuprofen (Reference)COX-2Not Specified-7.53
Indole derivative with tosyl group (Compound 5)TyrosinaseNot Specified-10.86
CompoundTarget EnzymeIC50 (µM)COX-2 Selectivity Index
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene] acetohydrazide (S3)COX-2-Selectively inhibits COX-2 expression
Indomethacin (Reference)COX--
Isolated 3,7-dihydroxy-4H-chromen-4-one derivativeCOX-17.0918.70
COX-20.38
5-LOX0.84

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes and relationships in molecular docking and drug action. The following diagrams, created using the DOT language, illustrate a typical docking workflow and a simplified signaling pathway that can be targeted by substituted hydroxyindoles.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB structure, cleanup, protonation) grid_gen Grid Box Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Conformational search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Estimate binding affinity) docking->scoring analysis Pose Analysis (Visualize interactions) scoring->analysis

Caption: A generalized workflow for in silico molecular docking studies.

ras_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Hydroxyindole Inhibitor Inhibitor->RAS

Caption: Simplified RAS signaling pathway with potential inhibition by a hydroxyindole derivative.[4]

Conclusion

In silico docking studies of substituted hydroxyindoles represent a powerful and indispensable approach in modern drug discovery. By providing detailed insights into the molecular interactions between these versatile compounds and their biological targets, docking facilitates the rational design of more potent and selective inhibitors. The integration of robust computational methodologies with experimental validation is key to unlocking the full therapeutic potential of the hydroxyindole scaffold. This guide has provided a foundational understanding of the core principles, protocols, and data interpretation involved in these studies, aiming to equip researchers with the knowledge to effectively leverage this technology in their drug development endeavors.

References

The Pharmacological Profile of Multi-Halogenated Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic addition of one or more halogen atoms to the indole ring, creating mono- and multi-halogenated indoles, has emerged as a powerful strategy to modulate their pharmacological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the pharmacological profile of multi-halogenated indoles, focusing on their interactions with various drug targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Pharmacological Activities of Multi-Halogenated Indoles

Multi-halogenated indoles have demonstrated a broad spectrum of pharmacological activities, ranging from antimicrobial and antifungal to potent modulators of central nervous system targets. The position and nature of the halogen substituents play a crucial role in determining the specific biological effects.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of multi-halogenated indoles. These compounds have shown efficacy against a range of pathogens, including drug-resistant strains.

Key Findings:

  • Multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring is favorable for enhanced antibacterial and antibiofilm activity against Staphylococcus aureus.[1][2][3]

  • Lead compounds such as 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) in the range of 20-30 μg/mL.[1][2][3]

  • The mechanism of antimicrobial action is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence and quorum-sensing genes.[1][2][3]

  • Di-halogenated indoles, including 4,6-dibromoindole and 5-bromo-4-chloroindole, have demonstrated potent antifungal and antibiofilm effects against various Candida species, with MIC values ranging from 10 to 50 µg/mL.[4]

  • The antifungal mechanism also involves the induction of ROS accumulation.[4]

  • Some halogenated indoles, like 7-benzyloxyindole, have been shown to inhibit Candida albicans biofilm and hyphal formation without significantly affecting planktonic cell growth, suggesting a specific antivirulence mechanism.[5]

Quantitative Data: Antimicrobial and Antifungal Activity

CompoundOrganismActivityValueReference
6-bromo-4-iodoindoleStaphylococcus aureusMIC20-30 µg/mL[1][2][3]
4-bromo-6-chloroindoleStaphylococcus aureusMIC20-30 µg/mL[1][2][3]
4,6-dibromoindoleCandida speciesMIC10-50 µg/mL[4]
5-bromo-4-chloroindoleCandida speciesMIC10-50 µg/mL[4]
4,6-dibromoindoleHepG2 cellsLD5035.5 µg/mL[4]
5-bromo-4-chloroindoleHepG2 cellsLD5075.3 µg/mL[4]
Modulation of G-Protein Coupled Receptors (GPCRs)

Multi-halogenated indoles have been investigated as ligands for various GPCRs, particularly serotonin (5-HT) and dopamine (D2) receptors, which are important targets for neuropsychiatric disorders.

Key Findings:

  • Halogen substitution on the indole ring can significantly influence binding affinity to serotonin and dopamine receptors.

  • Dual halogen substitution patterns on indole-based structures have led to compounds with high affinity for the serotonin transporter (SERT), with some exhibiting Ki values below 10 nM.[6]

  • For a series of indole derivatives, dihalogenation at the C-5 position of the indole ring and at the C-6 or C-7 position of a connected benzoxazine moiety resulted in more potent compounds for the D2 receptor.[6]

  • Some indole-based synthetic cannabinoids, which are positive allosteric modulators (PAMs) of the 5-HT1A receptor, have been identified.[7]

  • 5-chloroindole and 5-iodoindole have been identified as novel positive allosteric modulators of the 5-HT3A receptor.[8]

Quantitative Data: GPCR Binding Affinity

Compound Class/ExampleTargetActivityValue (nM)Reference
Dihalogenated Indole DerivativesSERTKi< 10[6]
Compound 7k (a dihalogenated indole derivative)SERTKi5.63 ± 0.82[6]
Compound 13c (a dihalogenated indole derivative)SERTKi6.85 ± 0.19[6]
Compound 7n (a dihalogenated indole derivative)D2 ReceptorKi307 ± 6[6]
Compound 7m (a dihalogenated indole derivative)D2 ReceptorKi593 ± 62[6]
5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine5-HT2C ReceptorKi1.9[9]
Enzyme Inhibition

The inhibitory activity of multi-halogenated indoles against various enzymes, particularly kinases, has been an area of active investigation for the development of anti-cancer and anti-inflammatory agents.

Key Findings:

  • The strategic placement of halogen atoms on the indole scaffold can lead to potent and selective kinase inhibitors.

  • Structure-activity relationship (SAR) studies of indole-based inhibitors have demonstrated that halogenation can significantly impact their inhibitory potency against kinases like Aurora A.

Quantitative Data: Kinase Inhibition

Compound Class/ExampleTarget KinaseActivityValue (µM)Reference
Indole-based derivative (P-6)Aurora-A kinaseIC500.11 ± 0.03[10]
Imidazo-[1,2-a]-pyrazine core with indole moiety (12h)Cell Proliferation (HCT116)IC500.002[11]
Imidazo-[1,2-a]-pyrazine core with indole moiety (12i)Cell Proliferation (HCT116)IC500.004[11]
Imidazo-[1,2-a]-pyrazine core with indole moiety (12j)Cell Proliferation (HCT116)IC500.007[11]
Imidazo-[1,2-a]-pyrazine core with indole moiety (12k)Cell Proliferation (HCT116)IC500.006[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the pharmacological properties of multi-halogenated indoles.

Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (CLSI Standards)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial and antifungal agents.[12][13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the multi-halogenated indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Binding Assay for GPCRs (e.g., 5-HT3 Receptor)

This assay is a fundamental technique to determine the binding affinity (Ki) of a compound for a specific receptor.[15][16][17][18]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT3A receptor) or from native tissues.[15] This involves cell harvesting, homogenization, and centrifugation to isolate the membrane fraction.[15]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand (e.g., [³H]-Granisetron) and membrane preparation.

    • Non-specific Binding: Radioligand, a high concentration of an unlabeled competitor ligand (e.g., Granisetron), and membrane preparation.

    • Competitive Binding: Radioligand, varying concentrations of the multi-halogenated indole test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design used to study multi-halogenated indoles.

Antimicrobial Signaling Pathway of Multi-Halogenated Indoles

The antimicrobial activity of many multi-halogenated indoles is linked to the induction of oxidative stress and interference with bacterial communication.

antimicrobial_pathway MHI Multi-Halogenated Indole Cell_Membrane Bacterial Cell Membrane MHI->Cell_Membrane Penetrates QS_Genes Quorum-Sensing Genes (e.g., agrA, RNAIII) MHI->QS_Genes Downregulates Virulence_Genes Virulence Genes (e.g., hla, nuc1) MHI->Virulence_Genes Downregulates ROS Increased Intracellular ROS (Oxidative Stress) Cell_Membrane->ROS Cell_Death Bacterial Cell Death ROS->Cell_Death Biofilm Biofilm Formation Inhibited QS_Genes->Biofilm Regulates Virulence Virulence Suppressed Virulence_Genes->Virulence Regulates

Caption: Antimicrobial mechanism of multi-halogenated indoles.

Experimental Workflow for Radioligand Binding Assay

A typical workflow for determining the binding affinity of a multi-halogenated indole to a GPCR.

binding_assay_workflow Start Start Membrane_Prep Cell Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Allosteric Modulation of a GPCR

Multi-halogenated indoles can act as allosteric modulators, binding to a site distinct from the orthosteric site to influence the receptor's response to an agonist.

allosteric_modulation cluster_receptor GPCR Receptor Receptor Signaling Enhanced Downstream Signaling Receptor->Signaling Conformational Change Ortho_Site Orthosteric Site Allo_Site Allosteric Site Agonist Agonist Agonist->Receptor Binds to Orthosteric Site MHI_PAM Multi-Halogenated Indole (PAM) MHI_PAM->Receptor Binds to Allosteric Site

Caption: Positive allosteric modulation of a GPCR by a multi-halogenated indole.

Conclusion

Multi-halogenated indoles represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their antimicrobial and antifungal properties, coupled with their ability to modulate key central nervous system targets and inhibit enzymatic activity, highlight their potential for the development of novel therapeutics. The structure-activity relationships established to date underscore the importance of the position and type of halogen substitution in fine-tuning the biological activity of the indole scaffold. Further research, including comprehensive pharmacokinetic and in vivo studies, is warranted to fully elucidate the therapeutic potential of this important class of molecules. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

Stability and Degradation of 3-Hydroxyindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxyindole scaffold is a privileged structure in medicinal chemistry, present in a multitude of biologically active compounds. Understanding the stability and degradation of these derivatives is paramount for the successful development of safe and effective therapeutics. This technical guide provides a comprehensive overview of the chemical and metabolic stability of 3-hydroxyindole derivatives, detailing common degradation pathways and outlining robust experimental protocols for their assessment. Quantitative data from forced degradation and metabolic stability studies are summarized, and key pathways are visualized to offer a practical resource for researchers in drug discovery and development.

Introduction

3-Hydroxyindole, also known as indoxyl, and its derivatives are key pharmacophores that exhibit a wide range of biological activities. Their inherent reactivity, however, presents challenges in terms of stability, impacting shelf-life, bioavailability, and safety profiles of drug candidates. A thorough understanding of their degradation mechanisms is crucial for the design of stable molecules and formulations. This guide will delve into the critical aspects of both chemical and metabolic degradation of 3-hydroxyindole derivatives.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for elucidating the intrinsic stability of a drug molecule and identifying potential degradation products.[1][2] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage and handling.[3] The primary stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4]

Degradation Pathways

3-Hydroxyindole derivatives are susceptible to several degradation pathways:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation. The 3-hydroxyl group can be oxidized to a ketone, forming an isatin derivative. Further oxidation can lead to ring-opened products.[2] Dimerization to form indigoid pigments is also a known oxidative pathway for indole itself.

  • Hydrolysis: Under acidic or basic conditions, ester or amide functionalities appended to the 3-hydroxyindole core can be hydrolyzed. The stability of the core itself can also be compromised at extreme pH values.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various photoproducts.[5]

Quantitative Analysis of Chemical Stability

The stability of 3-hydroxyindole derivatives under forced degradation conditions can be quantified by monitoring the disappearance of the parent compound over time using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).[6] The results are often expressed as the percentage of the remaining drug or the percentage of degradation.

Table 1: Illustrative Data on the Chemical Stability of 3-Hydroxyindole Derivatives under Forced Degradation Conditions

Compound IDStress ConditionTime (hours)% DegradationMajor Degradation Products
3-HI-0010.1 M HCl, 60°C2415.2Isatin derivative, Ring-opened product
3-HI-0010.1 M NaOH, 60°C248.5Hydrolyzed side chain
3-HI-0013% H₂O₂, RT2425.8Isatin derivative, Dimer
3-HI-001Thermal (80°C)485.1Not significant
3-HI-001Photolytic (ICH Q1B)2412.3Photoproduct A, Photoproduct B
3-HI-0020.1 M HCl, 60°C2412.8Isatin derivative
3-HI-0020.1 M NaOH, 60°C246.2Hydrolyzed side chain
3-HI-0023% H₂O₂, RT2421.5Isatin derivative

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing the in vivo half-life and oral bioavailability of a compound.[7] The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[8]

Metabolic Pathways

The metabolism of indole itself is well-characterized. It is hydroxylated at the C3 position by cytochrome P450 enzymes, primarily CYP2E1, to form 3-hydroxyindole (indoxyl).[9] This intermediate is then rapidly conjugated with sulfate by sulfotransferases (SULTs) to form indoxyl sulfate, a uremic toxin that is excreted in the urine.[9] Derivatives of 3-hydroxyindole are likely to undergo similar Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic transformations.

In Vitro Metabolic Stability Assays

The metabolic stability of 3-hydroxyindole derivatives is typically assessed using in vitro systems such as human liver microsomes (HLM) or hepatocytes.[10][11] These assays measure the rate of disappearance of the parent compound over time.[7]

Table 2: Illustrative In Vitro Metabolic Stability of 3-Hydroxyindole Derivatives in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-HI-0014515.4
3-HI-0022527.7
3-HI-003> 60< 11.6
Verapamil (Control)2231.5

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.[10]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 3-hydroxyindole derivatives.

Objective: To evaluate the chemical stability of a 3-hydroxyindole derivative under various stress conditions and to identify potential degradation products.

Materials:

  • 3-hydroxyindole derivative test compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for a specified time.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.[2]

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12]

  • Sample Analysis:

    • At designated time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS/MS.[13]

In Vitro Metabolic Stability Assay Protocol (Human Liver Microsomes)

This protocol describes a typical procedure for assessing the metabolic stability of a 3-hydroxyindole derivative using human liver microsomes.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 3-hydroxyindole derivative.

Materials:

  • 3-hydroxyindole derivative test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock in buffer.

    • Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.

  • Incubation:

    • In a 96-well plate, combine the test compound working solution and the diluted HLM.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = -0.693 / slope .[14]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[7]

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways relevant to the degradation and metabolism of 3-hydroxyindole derivatives.

Metabolic_Pathway_of_Indole Tryptophan Tryptophan (from diet) Indole Indole (by gut microbiota) Tryptophan->Indole Tryptophanase Hydroxyindole 3-Hydroxyindole (Indoxyl) Indole->Hydroxyindole CYP2E1 (in liver) IndoxylSulfate Indoxyl Sulfate (Uremic Toxin) Hydroxyindole->IndoxylSulfate Sulfotransferase (SULT) Excretion Urinary Excretion IndoxylSulfate->Excretion

Metabolic pathway of indole to indoxyl sulfate.
Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described above.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC & LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Start: 3-Hydroxyindole Derivative Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Results: - % Degradation - Degradation Products - Degradation Pathway Analysis->Results

Workflow for forced degradation studies.

Metabolic_Stability_Workflow Start Start: Test Compound + HLM Incubation Incubate at 37°C with NADPH Start->Incubation Quenching Quench Reaction at Time Points Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Results Results: - Half-life (t½) - Intrinsic Clearance (CLint) Data_Analysis->Results

Workflow for in vitro metabolic stability assay.

Conclusion

The stability of 3-hydroxyindole derivatives is a multifaceted issue encompassing both chemical and metabolic degradation. A systematic approach, utilizing forced degradation studies and in vitro metabolic assays, is essential for characterizing the stability profile of these important molecules. The protocols and data presented in this guide provide a framework for researchers to assess the liabilities of their compounds, enabling the rational design of more stable and effective drug candidates. The elucidation of degradation pathways and the identification of degradation products are critical steps in ensuring the safety and quality of pharmaceuticals containing the 3-hydroxyindole scaffold.

References

Methodological & Application

Application Notes and Protocols: N-Acetylation of 5-Bromo-4-Chloro-3-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acetylation of 5-bromo-4-chloro-3-hydroxyindole, a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1] The procedure employs the widely used and effective acetylation reagent, acetic anhydride, with pyridine serving as both a catalyst and a base.[2] This method is a standard approach for the acetylation of hydroxyl and amino groups.[3] The protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

5-Bromo-4-chloro-3-hydroxyindole is a substituted indole that serves as a valuable building block in medicinal chemistry. Its N-acetylation is a crucial step in the synthesis of more complex bioactive molecules. The acetyl group can act as a protecting group or be an integral part of the final pharmacophore. The protocol described herein is a robust method for achieving the desired N-acetylation. It is important to note that the presence of a hydroxyl group on the indole ring introduces the possibility of a competing O-acetylation reaction. Careful monitoring of the reaction progress is therefore essential to optimize the yield of the desired N-acetylated product.

Data Presentation

ParameterValue/DescriptionNotes
Starting Material 5-Bromo-4-chloro-3-hydroxyindole---
Reagents Acetic Anhydride (Ac₂O), Pyridine (anhydrous)Pyridine acts as a base and catalyst.[2]
Solvent Dichloromethane (DCM, anhydrous)A common solvent for this type of reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is initiated at a lower temperature to control the initial exothermic reaction.
Reaction Time 2-4 hours (Monitored by TLC)Reaction time may vary and should be determined by TLC analysis.
Work-up Procedure Quenching with methanol, aqueous work-upTo remove excess acetic anhydride and pyridine.
Purification Method Silica Gel Column ChromatographyA standard method for purifying organic compounds.[4]
Expected Product N-acetyl-5-bromo-4-chloro-3-hydroxyindoleThe primary target of this protocol.
Potential Byproduct N,O-diacetyl-5-bromo-4-chloro-3-hydroxyindoleFormation is possible due to the presence of the hydroxyl group.

Experimental Protocol

Materials:

  • 5-bromo-4-chloro-3-hydroxyindole

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-4-chloro-3-hydroxyindole (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acetyl-5-bromo-4-chloro-3-hydroxyindole.[4]

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point) to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Starting Material in Anhydrous DCM B Add Anhydrous Pyridine A->B C Cool to 0 °C B->C D Add Acetic Anhydride C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench with Methanol E->F Reaction Complete G Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

Caption: Workflow for the N-acetylation of 5-bromo-4-chloro-3-hydroxyindole.

Proposed Reaction Pathway

reaction_pathway start 5-Bromo-4-chloro-3-hydroxyindole product N-acetyl-5-bromo-4-chloro-3-hydroxyindole start->product N-acetylation reagents Acetic Anhydride (Ac₂O) Pyridine byproduct N,O-diacetyl byproduct (Potential) product->byproduct O-acetylation (side reaction)

Caption: Proposed reaction pathway for the acetylation of 5-bromo-4-chloro-3-hydroxyindole.

References

Application Notes and Protocols: 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally similar substituted indole derivatives. As of the date of this document, specific experimental data for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is not publicly available. Therefore, the information presented herein, including quantitative data and specific mechanisms of action, should be considered hypothetical and for illustrative purposes to guide potential research and development.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The compound this compound is a synthetic indole derivative featuring several key functional groups that suggest significant potential for therapeutic applications. The presence of bromine and chlorine atoms can enhance lipophilicity and may contribute to specific interactions with biological targets. The 3-hydroxyindole (indoxyl) moiety is a known chromogenic precursor and can be involved in crucial biological redox processes. The N-acetyl group can influence the compound's stability, solubility, and pharmacokinetic properties. Based on the activities of related substituted indoles, this compound is a promising candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent.

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound could involve the functionalization of a pre-formed indole ring or a de novo indole synthesis. Below is a hypothetical protocol based on established synthetic methodologies for substituted indoles.

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-Bromo-4-chloro-1H-indol-3-ol (commercially available or synthesized)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-4-chloro-1H-indol-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired product, this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note: Anticancer Activity

Substituted indoles are well-documented as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Halogenated indoles, in particular, have shown enhanced activity. The target compound is hypothesized to act as a kinase inhibitor, a common mechanism for indole-based anticancer drugs.

Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Many indole derivatives have been developed as VEGFR-2 inhibitors.

Table 1: Hypothetical In Vitro Kinase Inhibition and Anticancer Activity

CompoundTargetIC₅₀ (nM) [a]Cell LineGI₅₀ (µM) [b]
This compoundVEGFR-250HUVEC0.5
EGFR250A5491.2
Sunitinib (Reference)VEGFR-29HUVEC0.05

[a] Half-maximal inhibitory concentration in a cell-free kinase assay. [b] Growth inhibition 50 in a cell-based proliferation assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2)

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Sunitinib (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and sunitinib in assay buffer containing a final DMSO concentration of 1%.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or control. Add 10 µL of 2X kinase solution. Pre-incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of 2X substrate/ATP solution. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value using a dose-response curve.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Inhibitor 1-(5-Bromo-4-chloro-3-hydroxy -1H-indol-1-yl)ethanone Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Application Note: Anti-inflammatory Activity

Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are known to possess significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.

Hypothetical Target: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

CompoundTargetIC₅₀ (µM) [a]Cell LineCytokine Inhibition (IC₅₀, µM) [b]
TNF-α
This compoundCOX-20.8RAW 264.71.5
COX-115.2
Celecoxib (Reference)COX-20.04RAW 264.70.1
COX-115

[a] Half-maximal inhibitory concentration in a cell-free enzyme assay. [b] Half-maximal inhibitory concentration for cytokine release in LPS-stimulated RAW 264.7 macrophages.

Protocol 4.1: In Vitro COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • This compound (test compound)

  • Celecoxib (positive control)

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical)

  • 96-well plate

  • Plate reader capable of absorbance measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and celecoxib in assay buffer.

  • Assay Setup: To a 96-well plate, add assay buffer, heme, and the COX-2 enzyme. Add the diluted compound or control.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 25 °C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation and Detection: Incubate for 2 minutes at 25 °C. Add a colorimetric substrate solution to detect the prostaglandin product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

AntiInflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B COX-1/COX-2 Enzyme Assays A->B Determine IC₅₀ C Cytokine Release Assay (LPS-stimulated Macrophages) A->C Determine IC₅₀ D Carrageenan-induced Paw Edema Model (Rat) B->D Select lead compounds C->D E Measurement of Paw Volume D->E Assess anti-inflammatory effect F Histopathological Analysis E->F Confirm tissue-level effects

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Application Note: Antimicrobial Activity

The indole nucleus is present in many natural and synthetic antimicrobial agents. Halogenation of the indole ring has been shown to enhance antimicrobial potency. Therefore, this compound is a candidate for evaluation as a novel antimicrobial agent.

Hypothetical Target: Bacterial cell division or DNA replication pathways are common targets for antimicrobial drugs. For fungi, inhibition of ergosterol biosynthesis is a key mechanism.

Table 3: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound8164
Vancomycin (Reference)1>128-
Ciprofloxacin (Reference)0.50.015-
Fluconazole (Reference)--0.5

Protocol 5.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound (test compound)

  • Standard antibiotics (Vancomycin, Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

DrugDiscovery_Logic A Identify Privileged Scaffold (Indole) B Design & Synthesize Novel Derivative (this compound) A->B C In Vitro Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) B->C D Identify Lead Compound(s) (Potent & Selective Activity) C->D E Mechanism of Action Studies D->E G Lead Optimization D->G E->G F In Vivo Efficacy & Toxicity Studies H Preclinical Development F->H G->F

Caption: Logical flow of a drug discovery campaign for the title compound.

Application of Substituted Indoles in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic molecules of significant therapeutic value.[1] Its unique structural and electronic properties make it a versatile pharmacophore, enabling interactions with a wide range of biological targets. Consequently, substituted indoles have become a cornerstone in modern medicinal chemistry, leading to the development of numerous FDA-approved drugs and promising clinical candidates across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[2][3][4]

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel drug candidates based on the substituted indole scaffold.

Substituted Indoles as Anticancer Agents

Substituted indoles have demonstrated remarkable success in oncology, targeting various hallmarks of cancer.[5] Several indole-based drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Panobinostat (a histone deacetylase inhibitor), are clinically approved for the treatment of various cancers.[3][6] The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways.[2][7]

Quantitative Data: Anticancer Activity of Substituted Indoles

The following table summarizes the in vitro anticancer activity of selected substituted indole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineAssay TypeIC50 (µM)Reference
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)MTT Assay13.2[8]
5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)MTT Assay8.2[8]
10e 3-methyl-2-phenyl-1-(chlorobenzoyl)-indole derivativeCOX-2In vitro COX inhibition1.65[9]
4b 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-indoleCOX-2In vitro COX inhibition0.11[10]
4d 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-indoleCOX-2In vitro COX inhibition0.17[10]
4f 2-(4-(methylsulfonyl)phenyl)-1-(4-fluorobenzyl)-indoleCOX-2In vitro COX inhibition0.15[10]
3a Indole-based tyrphostin derivativeHCT-116 (Colon)MTT Assay<1[11]
8k Sclareolide-indole conjugateK562 (Leukemia)Cell Growth Inhibition5.2[12]
8k Sclareolide-indole conjugateMV4-11 (Leukemia)Cell Growth Inhibition0.8[12]
Va Indole-2-carboxamide derivativeEGFRKinase Inhibition Assay0.071[13]
Experimental Protocols: Anticancer Activity Evaluation

A systematic evaluation of the anticancer potential of novel indole derivatives involves a series of in vitro and in vivo assays.

Protocol 1: General Synthesis of Indole-Based Arylsulfonylhydrazides [8][14]

This protocol describes a general method for the synthesis of indole-based arylsulfonylhydrazides, a class of compounds that has shown promising anticancer activity.

Materials:

  • Substituted benzenesulfonyl chloride

  • Hydrazine monohydrate

  • Tetrahydrofuran (THF)

  • Indole-3-carboxaldehyde

  • N-(2-chloroethyl) morpholine hydrochloride

  • Potassium carbonate

  • Acetonitrile

  • Ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Arylsulfonylhydrazides: a. Dissolve the substituted benzenesulfonyl chloride (26 mmol) in THF (20 mL). b. Cool the solution to 0-5 °C and add hydrazine monohydrate (66 mmol) dropwise with stirring. c. Continue stirring at 0-5 °C for 1-2 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure to obtain the arylsulfonylhydrazide.

  • Synthesis of N-Substituted Indole-3-carboxaldehyde: a. To a stirred solution of indole-3-carboxaldehyde (1.72 mmol) in dry acetonitrile, add potassium carbonate (8.60 mmol). b. After 15-20 minutes, add N-(2-chloroethyl) morpholine hydrochloride (3.44 mmol) dropwise. c. Heat the reaction mixture to reflux for 28 hours, monitoring by TLC. d. After completion, cool the mixture, filter, and concentrate the filtrate to obtain the N-substituted indole-3-carboxaldehyde.

  • Synthesis of Final Indole-Based Arylsulfonylhydrazides: a. Take the N-substituted indole-3-carboxaldehyde (3 mmol) and the appropriate arylsulfonylhydrazide (1 mmol) in ethanol. b. Add a catalytic amount of glacial acetic acid and reflux at 80 °C for 4-7 hours, monitoring by TLC. c. Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water. d. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. e. Purify the crude product by column chromatography.

Protocol 2: In Vitro Cytotoxicity MTT Assay [3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Substituted indole compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of the indole compound in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. c. Include a vehicle control (DMSO) and a blank control (medium only). d. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Substituted indoles often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Substituted Indole (e.g., Sunitinib) Indole->RTK Inhibits Indole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted indoles.

Anticancer_Assay_Workflow Start Synthesized Indole Compound Cytotoxicity In Vitro Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V, DNA Ladder) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: Experimental workflow for evaluating the anticancer activity of indole derivatives.

Substituted Indoles as Anti-Inflammatory Agents

The indole nucleus is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), with Indomethacin being a prominent example.[4][9] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[9][10] Research is ongoing to develop selective COX-2 inhibitors based on the indole scaffold to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Quantitative Data: Anti-Inflammatory Activity of Substituted Indoles

The following table presents the in vitro inhibitory activity of selected indole derivatives against COX-1 and COX-2 enzymes.

Compound IDSubstitution PatternTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidCOX-10.90.079[10]
Indomethacin 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidCOX-211.360.079[10]
10e 3-methyl-2-phenyl-1-(chlorobenzoyl)-indole derivativeCOX-142.3225.65[9]
10e 3-methyl-2-phenyl-1-(chlorobenzoyl)-indole derivativeCOX-21.6525.65[9]
4b 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-indoleCOX-111.84107.63[10]
4b 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-indoleCOX-20.11107.63[10]
4d 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-indoleCOX-110.9864.58[10]
4d 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-indoleCOX-20.1764.58[10]
5j Indole-piperazine pyrimidine derivativeCOX-20.092-[8]
5j Indole-piperazine pyrimidine derivative5-LOX0.041-[8]
Experimental Protocols: Anti-Inflammatory Activity Evaluation

Protocol 3: Synthesis of Indomethacin Analogs [9][15][16][17]

This protocol outlines a general procedure for the synthesis of indomethacin analogs by modifying the indole core.

Materials:

  • Appropriately substituted phenylhydrazine hydrochloride

  • Propiophenone

  • Appropriate benzyl or benzoyl chloride

  • Reagents for Fischer indole synthesis

  • Solvents (e.g., ethanol, DMF)

  • Bases (e.g., sodium acetate, triethylamine)

Procedure:

  • Fischer Indole Synthesis: a. React the substituted phenylhydrazine hydrochloride with propiophenone in a suitable solvent (e.g., ethanol) with a catalyst (e.g., acetic acid) under reflux to form the corresponding phenylhydrazone. b. Cyclize the phenylhydrazone using a suitable acid catalyst (e.g., polyphosphoric acid) to form the 3-methyl-2-phenyl-indole core.

  • N-Alkylation/Acylation: a. Dissolve the synthesized indole in a suitable solvent (e.g., DMF). b. Add a base (e.g., sodium hydride or triethylamine) to deprotonate the indole nitrogen. c. Add the desired benzyl or benzoyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: a. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography to obtain the final indomethacin analog.

Protocol 4: In Vitro COX Inhibition Assay (Fluorometric) [4][18]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test indole compound

  • Reference inhibitor (e.g., Indomethacin, Celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test indole compound and the reference inhibitor in COX Assay Buffer. b. Prepare a working solution of the COX enzyme in COX Assay Buffer. c. Prepare a working solution of the COX Probe and arachidonic acid.

  • Assay Reaction: a. To the wells of a 96-well plate, add the COX Assay Buffer, the test compound or reference inhibitor, and the COX enzyme solution. b. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme). c. Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: a. Immediately measure the fluorescence intensity (e.g., λex = 535 nm, λem = 590 nm) kinetically over a period of 5-10 minutes.

  • Data Analysis: a. Determine the rate of reaction from the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of indole derivatives are primarily mediated by the inhibition of the cyclooxygenase pathway, which leads to a reduction in the production of inflammatory prostaglandins.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Indole Substituted Indole (e.g., Indomethacin) Indole->COX Inhibits

Caption: Cyclooxygenase pathway and inhibition by substituted indoles.

Substituted Indoles as Antiviral Agents

The indole scaffold is present in several antiviral drugs and has shown activity against a range of viruses, including HIV, HCV, and influenza.[16][19][20][21][22] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Data: Antiviral Activity of Substituted Indoles

The following table summarizes the antiviral activity of selected indole derivatives.

Compound IDSubstitution PatternVirusAssay TypeEC50 (µM)Reference
Compound I Indole derivativeHIV-1-1.4[21][23]
Compound II 5,6-dihydroxyindole carboxamideHIV-1 IntegraseIn vitro inhibition1.4[21][23]
Delavirdine Bis(heteroaryl)piperazine derivativeHIV-1 RTIn vitro inhibition0.26[21][23]
Compound IV Indole derivativeHCVReplicon Assay1.16[21][23]
Compound V Indole derivativeHCVReplicon Assay0.6[21][23]
(R)-10m N-protected indole scaffoldHCVCell-based assay0.72[24]
6j 6-6' linked bisindoleHIV-1Cell-cell fusion0.2[6]
39 2-phenyl-4,5,6,7-Tetrahydro-1H-indoleHCV (gt 2a)Replicon Assay2.6[25]
Experimental Protocols: Antiviral Activity Evaluation

Protocol 5: HIV-1 Reverse Transcriptase (RT) Inhibition Assay [11][19]

This protocol describes a colorimetric assay to screen for inhibitors of HIV-1 reverse transcriptase.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)

  • Recombinant HIV-1 RT

  • Test indole compound

  • Reference inhibitor (e.g., Nevirapine)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Setup: a. Prepare serial dilutions of the test indole compound and the reference inhibitor. b. In a 96-well plate, add the reaction buffer, template/primer, dNTPs, and the test compound or reference inhibitor. c. Add the HIV-1 RT enzyme to initiate the reaction. Include controls without enzyme and without inhibitor.

  • Incubation: a. Incubate the plate at 37°C for 1 hour.

  • Detection: a. Stop the reaction and perform the detection step according to the kit manufacturer's instructions (this typically involves the colorimetric detection of the newly synthesized DNA).

  • Data Analysis: a. Read the absorbance at the appropriate wavelength. b. Calculate the percentage of RT inhibition for each compound concentration. c. Determine the IC50 value from the dose-response curve.

Protocol 6: HCV Replicon Assay [26][27]

This cell-based assay is used to identify compounds that inhibit HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Complete culture medium.

  • 96-well plates.

  • Test indole compound.

  • Reference inhibitor (e.g., Sofosbuvir).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: a. Seed the HCV replicon-containing Huh-7 cells into 96-well plates. b. Incubate for 24 hours.

  • Compound Treatment: a. Treat the cells with serial dilutions of the test indole compound for 72 hours.

  • Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of inhibition of HCV replication. b. Determine the EC50 value (the concentration that inhibits 50% of replication). c. Simultaneously, assess the cytotoxicity of the compound on the same cells (e.g., using an MTT assay) to determine the selectivity index (CC50/EC50).

Viral Life Cycle and Points of Inhibition

HIV_Lifecycle Attachment 1. Attachment & Entry RT 2. Reverse Transcription Attachment->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Indole_Entry Indole-based Entry Inhibitors Indole_Entry->Attachment Indole_RT Indole-based RT Inhibitors Indole_RT->RT Indole_IN Indole-based Integrase Inhibitors Indole_IN->Integration

Caption: Simplified HIV life cycle and targets for indole-based inhibitors.

Substituted Indoles as Neuroprotective Agents

Indole alkaloids and synthetic indole derivatives have shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][28] Their neuroprotective effects are often linked to their antioxidant properties, ability to inhibit key enzymes like cholinesterases and monoamine oxidases, and their capacity to interfere with the aggregation of amyloid-beta peptides.[2][29]

Quantitative Data: Neuroprotective Activity of Substituted Indoles

The following table highlights the in vitro activity of selected indole derivatives relevant to neuroprotection.

Compound IDSubstitution PatternTarget/AssayIC50/ActivityReference
10 Tryptophan-based analogBChE56.9 nM[1]
14b Indole analogMAO-B8.65 µM[1]
12b Indole-based hydrazide-hydrazoneAChE11.33 µM[1]
6 Indole-diethyl-urea derivativehMAO-A4.31 µM[2]
6 Indole-diethyl-urea derivativehMAO-B2.62 µM[2]
6 Indole-diethyl-urea derivativeeeAChE3.70 µM[2]
6 Indole-diethyl-urea derivativeeqBuChE2.82 µM[2]
5b p-chlorophenyl chalcone derivativeAβ1-42 aggregation2.50 µM[29]
Nauclediol Monoterpenoid indole alkaloidBChE8.756 µM[4]
Experimental Protocols: Neuroprotective Activity Evaluation

Protocol 7: Synthesis of Multifunctional Indole Derivatives for Alzheimer's Disease [2]

This protocol describes the synthesis of indole derivatives designed to target multiple aspects of Alzheimer's disease pathology.

Materials:

  • Amino- or hydroxyl-indole

  • Carbamoyl chloride

  • Acetonitrile

  • Potassium carbonate

  • Propargyl bromide

  • Sodium hydride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Carbamate/Urea Formation: a. Conjugate the amino- or hydroxyl-indole (1 mmol) with carbamoyl chloride (1 mmol) in acetonitrile (10 mL) in the presence of potassium carbonate (1.2 mmol). b. Stir the mixture at room temperature for 2 hours. c. Filter to remove potassium carbonate and remove the solvent in vacuo. d. Purify the product by extraction and/or chromatography.

  • N-Propargylation: a. Dissolve the product from the previous step in DMF. b. Add sodium hydride to deprotonate the indole nitrogen. c. Add propargyl bromide and stir at room temperature until the reaction is complete (monitored by TLC). d. Quench the reaction with water and extract the product. e. Purify the final compound by column chromatography.

Protocol 8: Neuroprotection Assay in SH-SY5Y Cells [9][15][30][31]

This protocol assesses the ability of indole compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium

  • 96-well plates

  • Test indole compound

  • Oxidative stress-inducing agent (e.g., H2O2 or Aβ peptide)

  • MTT solution

  • Solubilization solution

Procedure:

  • Cell Culture and Treatment: a. Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours. b. Pre-treat the cells with various concentrations of the test indole compound for a specified time (e.g., 1-2 hours). c. Induce oxidative stress by adding H2O2 (e.g., 500 µM) or aggregated Aβ peptide (e.g., 40 µM) to the wells. d. Co-incubate for 24 hours.

  • Cell Viability Assessment: a. Perform an MTT assay as described in Protocol 2 to determine cell viability.

  • Data Analysis: a. Calculate the percentage of neuroprotection conferred by the indole compound compared to cells treated with the oxidative stressor alone.

Protocol 9: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T) [32][33][34][35]

This assay measures the ability of a compound to inhibit the formation of Aβ fibrils.

Materials:

  • Aβ peptide (e.g., Aβ1-42)

  • Aggregation buffer (e.g., PBS)

  • Test indole compound

  • Thioflavin T (ThT) solution

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation and Aggregation: a. Prepare a stock solution of Aβ peptide. b. In a 96-well plate, mix the Aβ peptide with the aggregation buffer and different concentrations of the test indole compound. c. Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • ThT Staining and Fluorescence Measurement: a. At various time points, add ThT solution to the wells. b. Measure the fluorescence intensity (e.g., λex ≈ 440 nm, λem ≈ 480 nm). An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: a. Plot the fluorescence intensity over time for each compound concentration. b. Determine the percentage of inhibition of Aβ aggregation.

Neurodegenerative Disease-Related Pathways

Alzheimer_Pathway Abeta Amyloid-β (Aβ) Monomers Aggregation Aβ Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques OxidativeStress Oxidative Stress Plaques->OxidativeStress Neurodegeneration Neuronal Death & Cognitive Decline Plaques->Neurodegeneration OxidativeStress->Neurodegeneration Cholinesterases AChE / BChE Cholinesterases->Neurodegeneration Contributes to Indole_Abeta Indole-based Aβ Inhibitors Indole_Abeta->Aggregation Indole_Antioxidant Indole-based Antioxidants Indole_Antioxidant->OxidativeStress Indole_ChE Indole-based ChE Inhibitors Indole_ChE->Cholinesterases

References

Application Notes and Protocols: 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a proposed synthetic utility for 1-(5-bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone as a key intermediate. This compound is a derivative of the known, but not extensively studied, 5-bromo-4-chloro-1H-indol-3-ol. The proposed application in the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors is based on established synthetic routes for structurally related compounds, such as GSK2656157 (GSK'157).

Application Note: A Versatile Intermediate for Novel RIPK1 Inhibitors

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Dysregulation of RIPK1 activity is implicated in a variety of human pathologies, such as inflammatory bowel disease, psoriasis, rheumatoid arthritis, and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus in drug discovery.

The compound this compound is a strategically functionalized indole derivative designed for use as a versatile synthetic intermediate. Its key structural features include:

  • An N-acetyl group , which modulates the nucleophilicity of the indole nitrogen and can serve as a protecting group.

  • A 3-hydroxy group , providing a reactive site for further functionalization or acting as a key pharmacophoric element.

  • Orthogonally placed bromo and chloro substituents on the benzene ring, enabling selective sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse molecular fragments.

This trifecta of functionalities makes it an ideal starting point for constructing a library of complex molecules targeting the ATP-binding or allosteric sites of RIPK1. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can systematically explore the structure-activity relationships (SAR) required for potent and selective RIPK1 inhibition.

Physicochemical and Synthetic Data

The following tables summarize the properties of the parent indole and representative data for the proposed synthetic transformations.

Table 1: Physicochemical Properties of the Parent Indole

PropertyValueSource
Compound Name 5-Bromo-4-chloro-1H-indol-3-olPubChem
Molecular Formula C₈H₅BrClNO
Molecular Weight 246.49 g/mol
IUPAC Name 5-bromo-4-chloro-1H-indol-3-ol
CAS Number 117887-41-9

Table 2: Representative Yields for Analogous Synthetic Transformations

Reaction StepTransformationTypical Yield (%)Reference Compounds
N-Acylation of Indole Indole → N-Acetyl Indole60 - 95Various N-acylindoles
Suzuki-Miyaura Coupling (at C-Br) Aryl-Br + Boronic Ester → Biaryl50 - 85Intermediates for RIPK1 inhibitors
Amide Coupling (Final Step) Indoline-amine + Carboxylic Acid → Final Amide Product70 - 90GSK'157 and related analogues

Table 3: Biological Activity of Structurally Related RIPK1 Inhibitors

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)Reference
GSK'157 RIPK1Cell-based17 - 30Rojas-Rivera et al., 2017
Necrostatin-1 (Nec-1) RIPK1Cell-based~180Degterev et al., 2005
Compound 70 RIPK1Cell-based17 - 30Design, synthesis, and evaluation of potent RIPK1 inhibitors

Experimental Protocols

Protocol 1: Synthesis of Intermediate this compound (2)

This protocol describes the N-acylation of the parent indole 1 .

Reaction Scheme:

Materials:

  • 5-Bromo-4-chloro-1H-indol-3-ol (1 )

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve 5-bromo-4-chloro-1H-indol-3-ol (1 ) (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure N-acetylated intermediate 2 .

Protocol 2: Proposed Synthesis of a Novel RIPK1 Inhibitor (5) via Suzuki Coupling

This protocol outlines a potential multi-step synthesis of a hypothetical RIPK1 inhibitor 5 using intermediate 2 . The synthesis leverages a selective Suzuki coupling at the more reactive C-Br position.

Materials:

  • Intermediate 2

  • (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester (3 )

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Hydrochloric acid (HCl) in dioxane (4M)

  • Target Carboxylic Acid (e.g., 2-(pyridin-4-yl)acetic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a degassed mixture of intermediate 2 (1.0 eq), (1-Boc-pyrrolidin-3-yl)boronic acid pinacol ester (3 ) (1.2 eq), and K₂CO₃ (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90 °C for 12-16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the coupled product.

**Step

Application Note: Assay Development for Screening Halogenated Indole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Halogenated indoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1][2] The incorporation of halogen atoms (F, Cl, Br, I) onto the indole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potency and selectivity for various biological targets.[3][4][5] These compounds have shown promise as anticancer, antimicrobial, and antiviral agents.[2][3][4] Developing robust and reliable assays is a critical first step in screening libraries of these compounds to identify novel therapeutic leads. This document provides detailed protocols and application notes for biochemical and cell-based assays tailored for the high-throughput screening (HTS) of halogenated indole libraries.

Section 1: High-Throughput Screening (HTS) Workflow

A systematic workflow is essential for efficiently screening large compound libraries and identifying validated hits. The process begins with assay development and culminates in hit-to-lead optimization. High-throughput screening integrates automation and advanced detection methods to evaluate thousands of compounds rapidly.[6][7]

HTS_Workflow Figure 1: General High-Throughput Screening Workflow cluster_0 Screening Cascade cluster_1 Outcome LibPrep Library Preparation (Halogenated Indoles) AssayDev Assay Development & Validation LibPrep->AssayDev PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirm Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirm SecondaryAssay Secondary Assays (Orthogonal Methods) HitConfirm->SecondaryAssay HitValidation Hit Validation & Prioritization SecondaryAssay->HitValidation LeadOpt Lead Optimization HitValidation->LeadOpt

Caption: A typical workflow for high-throughput screening of compound libraries.

Section 2: Biochemical Assays - Kinase Inhibition

Many halogenated indole alkaloids, such as variolins and meriolins, are known to target protein kinases like Cyclin-Dependent Kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer.[1] Therefore, kinase inhibition assays are highly relevant for this compound class.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to measure the inhibition of a specific kinase (e.g., CDK1/CycB) by test compounds. The assay quantifies the amount of ATP remaining in solution following the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human CDK1/CycB)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine Triphosphate)

  • Halogenated indole library compounds (solubilized in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the halogenated indole compounds in DMSO. Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Addition: Prepare a kinase/substrate solution in the reaction buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer at a concentration near the Kₘ for the target kinase. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition

Quantitative data from the primary screen should be organized for clear interpretation.

Compound IDHalogen SubstituentsTarget Kinase% Inhibition @ 10 µMIC₅₀ (µM)
H-Indole-0016-BromoCDK1/CycB85.21.5
H-Indole-0024,6-DibromoCDK1/CycB95.10.4
H-Indole-0035-FluoroCDK1/CycB30.5> 50
H-Indole-0045-Bromo-4-chloroCDK1/CycB91.30.9
Staurosporine(Control)CDK1/CycB99.80.02

Section 3: Cell-Based Assays

Cell-based assays provide crucial information on a compound's biological activity in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of halogenated indoles on cancer cell lines.[8] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated indole compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[8]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Antimicrobial Biofilm Inhibition Assay

Halogenated indoles have demonstrated potent activity against microbial biofilms.[3][4] This protocol assesses the ability of compounds to inhibit biofilm formation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Halogenated indole compounds (in DMSO)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight and dilute it to approximately 10⁷ CFU/mL in fresh broth.[4]

  • Compound Addition: Add the test compounds to the wells of a 96-well plate at the desired final concentrations (e.g., 0, 5, 10, 20, 50 µg/mL).[4]

  • Inoculation: Add 180 µL of the bacterial inoculum to each well containing 20 µL of the diluted compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C without agitation to allow biofilm formation.

  • Wash: Discard the planktonic cells and gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

  • Wash: Remove the Crystal Violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the bound dye.

  • Readout: Measure the absorbance at 595 nm.

  • Data Analysis: Determine the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents biofilm formation.

Data Presentation: Cell-Based Assays
Compound IDHalogen SubstituentsCell Line / StrainAssay TypeIC₅₀ / MIC (µM)
H-Indole-0024,6-DibromoMCF-7Cell Viability5.2
H-Indole-0045-Bromo-4-chloroMCF-7Cell Viability8.9
H-Indole-0056-Bromo-4-iodoS. aureusBiofilm Inhibition12.5
H-Indole-0064-Bromo-6-chloroS. aureusBiofilm Inhibition15.0
Doxorubicin(Control)MCF-7Cell Viability0.1
Gentamicin(Control)S. aureusBiofilm Inhibition25.0

Section 4: Mechanism of Action & Signaling Pathways

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[9]

PI3K_Pathway Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound Halogenated Indole Compound->Akt Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Section 5: Troubleshooting Common Assay Interferences

Indole compounds can present specific challenges in HTS assays, such as autofluorescence or redox activity, which can lead to false-positive or false-negative results.[10] It is crucial to perform counter-screens and control experiments to identify and mitigate these issues.

Protocol 4: Assessing Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of the indole compounds.[10]

Materials:

  • Halogenated indole compounds

  • Assay buffer or medium

  • Black, clear-bottom microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of your compound in the assay buffer or medium in a microplate. Include a "buffer only" blank.

  • Scan a range of excitation and emission wavelengths to identify the compound's fluorescence profile.

  • Measure the fluorescence intensity at the same excitation/emission wavelengths used in your primary fluorescence-based assay.

  • A significant signal above the blank indicates autofluorescence, which may require switching to a non-fluorescent assay format (e.g., luminescence or absorbance).[10]

Troubleshooting_Flowchart Figure 3: Troubleshooting Flowchart for Indole Hits Start Primary Screen Hit CheckAssay Is the assay fluorescence-based? Start->CheckAssay CheckRedox Is the assay redox-based (MTT, etc.)? CheckAssay->CheckRedox No AutoF_Test Perform Autofluorescence Counter-screen CheckAssay->AutoF_Test Yes Redox_Test Perform Cell-Free Redox Assay CheckRedox->Redox_Test Yes ValidHit Hit is likely valid. Proceed to secondary assays. CheckRedox->ValidHit No IsAutoF Is compound autofluorescent? AutoF_Test->IsAutoF IsRedox Does compound interfere? Redox_Test->IsRedox IsAutoF->CheckRedox No SwitchAssayF Switch to non-fluorescent orthogonal assay (e.g., Luminescence) IsAutoF->SwitchAssayF Yes SwitchAssayR Switch to non-redox orthogonal assay (e.g., ATP-based, Crystal Violet) IsRedox->SwitchAssayR Yes IsRedox->ValidHit No

Caption: A decision tree for troubleshooting common assay interferences.

References

Application Notes and Protocols for Friedel-Crafts Acylation of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of indoles is a cornerstone of synthetic organic chemistry, providing a direct and efficient pathway to 3-acylindoles. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The indole nucleus is a common scaffold in numerous natural products and therapeutic agents, making its functionalization a subject of intense research. This document provides detailed protocols and application notes for the regioselective Friedel-Crafts acylation of functionalized indoles, focusing on methodologies that are efficient, scalable, and applicable to a diverse range of substrates.

The traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids, which can lead to side reactions and complex purification procedures, particularly with sensitive indole substrates.[1] This note highlights modern protocols that utilize catalytic amounts of milder Lewis acids or organocatalysts, offering improved yields and functional group tolerance. The methods described herein are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings.

General Reaction Mechanism

The Friedel-Crafts acylation of indole is an electrophilic aromatic substitution reaction. The reaction is typically regioselective for the C3 position of the indole ring, which is the most nucleophilic site. The general mechanism involves the activation of an acylating agent (an acyl chloride or anhydride) by a Lewis acid to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring and yields the 3-acylindole product.[2]

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-Cl AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) LewisAcid->AcyliumIon LewisAcidComplex [Cl-Lewis Acid]⁻ Indole Functionalized Indole SigmaComplex Sigma Complex (intermediate) Indole->SigmaComplex Nucleophilic Attack Product 3-Acylindole SigmaComplex->Product Deprotonation

Caption: General mechanism of Friedel-Crafts acylation of indoles.

Experimental Protocols

Protocol 1: Iron Powder-Promoted Friedel-Crafts Acylation under Solvent-Free Conditions

This protocol offers an environmentally friendly and cost-effective method for the regioselective C3 acylation of indoles using iron powder as a catalyst.[3] The reaction proceeds efficiently at room temperature without the need for a solvent or protection of the N-H group.[3]

Materials:

  • Functionalized indole

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Iron powder

  • Mortar and pestle

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a mortar, thoroughly grind a mixture of the functionalized indole (1 mmol), acyl chloride (1.2 mmol), and iron powder (30 mol%).

  • Transfer the mixture to a round-bottom flask.

  • Stir the reaction mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the iron powder catalyst.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 3-acylindole.

Quantitative Data Summary:

EntryIndole DerivativeAcylating AgentTime (min)Yield (%)
1IndoleBenzoyl chloride1595
22-MethylindoleBenzoyl chloride2092
35-BromoindoleBenzoyl chloride2590
4IndoleAcetyl chloride2088
5IndolePropanoyl chloride2085
6IndolePivaloyl chloride3082

Data adapted from a study by Zhang et al.[3]

Protocol 2: Diethylaluminum Chloride (Et₂AlCl) Mediated Acylation

This method is highly versatile and suitable for a wide range of functionalized indoles, including those with acid- or base-sensitive groups.[4] The reaction proceeds under mild conditions and does not require N-H protection.[4]

Materials:

  • Functionalized indole

  • Acyl chloride

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a septum

  • Syringes

  • Nitrogen or Argon atmosphere setup

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the functionalized indole (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere at 0 °C, add a solution of Et₂AlCl in hexanes (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the acyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

EntryIndole DerivativeAcylating AgentTime (h)Yield (%)
1IndoleBenzoyl chloride198
25-CyanoindoleBenzoyl chloride391
35-MethoxyindoleBenzoyl chloride195
4IndoleCrotonoyl chloride193
5N-MethylindoleBenzoyl chloride196
67-NitroindoleBenzoyl chloride-Complex Mixture

Data adapted from a study by Okauchi et al.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of functionalized indoles.

G start Start reagents Prepare Reactants: - Functionalized Indole - Acylating Agent - Catalyst start->reagents reaction_setup Set up Reaction (under appropriate conditions: - Solvent/Solvent-free - Temperature - Inert Atmosphere) reagents->reaction_setup addition Add Catalyst and Acylating Agent to Indole reaction_setup->addition stirring Stir and Monitor Reaction (e.g., by TLC) addition->stirring workup Reaction Work-up: - Quenching - Extraction - Washing stirring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of 3-Acylindole Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for Friedel-Crafts acylation.

Concluding Remarks

The protocols detailed in this application note provide reliable and efficient methods for the Friedel-Crafts acylation of functionalized indoles. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. The iron powder-promoted method is notable for its simplicity and green credentials, while the diethylaluminum chloride-mediated protocol offers broad substrate scope and high yields. These methodologies are valuable tools for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of complex indole-containing molecules.

References

Application Notes and Protocols: 3-Hydroxyoxindoles as Versatile Precursors in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxyoxindole scaffold is a privileged structural motif found in a wide array of natural products and medicinally important compounds. The presence of a chiral quaternary center at the C3 position makes these molecules attractive synthetic targets and versatile precursors for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 3-hydroxyoxindoles in the synthesis of two representative classes of natural products: the dimeric hexahydropyrroloindole alkaloid (±)-folicanthine and spiro[pyrrolidin-3,3'-oxindole] derivatives.

I. Synthesis of (±)-Folicanthine via a 3-Hydroxyoxindole Intermediate

The total synthesis of (±)-folicanthine, a natural product with a unique dimeric structure, can be efficiently achieved from a 3-hydroxy-3-indolyloxindole precursor. This approach highlights the utility of 3-hydroxyoxindoles in facilitating the construction of complex, polycyclic frameworks.

Synthetic Workflow

The overall synthetic strategy involves the formation of a key 3-hydroxy-3-indolyloxindole intermediate, followed by a reductive cyclization and dimerization to yield the final natural product.

G cluster_0 Step 1: Formation of 3-Hydroxy-3-indolyloxindole cluster_1 Step 2: Synthesis of (±)-Folicanthine Isatin Isatin Reaction_1 Friedel-Crafts Alkylation Isatin->Reaction_1 Indole, Catalyst 3-Hydroxy-3-indolyloxindole 3-Hydroxy-3-indolyloxindole Reaction_1->3-Hydroxy-3-indolyloxindole Reaction_2 Dimerization 3-Hydroxy-3-indolyloxindole->Reaction_2 Reductive Dimerization Folicanthine_Core Folicanthine_Core Reaction_2->Folicanthine_Core Folicanthine_Final (±)-Folicanthine Folicanthine_Core->Folicanthine_Final Final processing

Caption: Synthetic workflow for (±)-folicanthine.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one

This protocol details the synthesis of the key 3-hydroxyoxindole intermediate.

Reagent/ParameterValue
Isatin1.0 mmol
Indole1.2 mmol
Catalyst (e.g., Lewis Acid)10 mol%
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time4-6 hours
Yield ~90%

Methodology:

  • To a solution of isatin (1.0 mmol) in dichloromethane (10 mL) is added the catalyst (e.g., InCl₃, 0.1 mmol).

  • Indole (1.2 mmol) is added to the mixture, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one.

Protocol 2: Concise Total Synthesis of (±)-Folicanthine

This protocol describes the conversion of a tryptamine-derived intermediate (which can be accessed from a 3-hydroxyoxindole derivative) to (±)-folicanthine via a one-step cyclization-dimerization.[1]

Reagent/ParameterValue
Substituted Tryptophan1.0 mmol
Iodine (I₂)2.0 mmol
Solvent1,2-Dichloroethane (DCE)
Temperature80 °C
Reaction Time12 hours
Yield 85%

Methodology:

  • A solution of the substituted tryptophan derivative (1.0 mmol) in 1,2-dichloroethane (10 mL) is prepared.

  • Iodine (2.0 mmol) is added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography to yield (±)-folicanthine.[1]

II. Diastereoselective Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

3-Hydroxyoxindoles can be readily converted to 3-ylideneoxindoles, which are excellent Michael acceptors for the diastereoselective synthesis of spirooxindoles via 1,3-dipolar cycloaddition reactions.

Synthetic Workflow

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] involves the in-situ generation of an azomethine ylide which then undergoes a cycloaddition reaction with a 3-ylideneoxindole.

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: Cycloaddition Isatin_Spiro Isatin_Spiro Reaction_1 Decarboxylative Condensation Isatin_Spiro->Reaction_1 α-Amino Acid Azomethine_Ylide Azomethine_Ylide Reaction_1->Azomethine_Ylide Reaction_2 [3+2] Cycloaddition Azomethine_Ylide->Reaction_2 3-Ylideneoxindole 3-Ylideneoxindole (from 3-Hydroxyoxindole) 3-Ylideneoxindole->Reaction_2 Spirooxindole_Product Spiro[pyrrolidin-3,3'-oxindole] Reaction_2->Spirooxindole_Product

Caption: Synthesis of spiro[pyrrolidin-3,3'-oxindoles].

Experimental Protocols

Protocol 3: Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives

This protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Reagent/ParameterValue
Isatin1.0 mmol
α-Amino Acid (e.g., Sarcosine)1.2 mmol
3-Ylideneoxindole1.0 mmol
SolventMethanol
TemperatureReflux
Reaction Time6-8 hours
Yield Up to 95%
Diastereomeric Ratio Excellent

Methodology:

  • A mixture of isatin (1.0 mmol), an α-amino acid (e.g., sarcosine, 1.2 mmol), and a 3-ylideneoxindole derivative (1.0 mmol) in methanol (15 mL) is prepared.

  • The reaction mixture is heated to reflux and stirred for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.

III. Biological Signaling Pathways

Many natural products derived from 3-hydroxyoxindole precursors exhibit significant biological activity. For instance, certain spirooxindoles have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer biology.

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation.[2] Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cellular Stress Response cluster_1 p53 Regulation cluster_2 Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes & Activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits (Ubiquitination & Degradation) Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibits

Caption: p53-MDM2 signaling pathway and inhibition.[2][3][4]

The biological activity of folicanthine is less well-defined, with studies suggesting potential antimicrobial and other pharmacological effects. Further research is needed to elucidate its precise mechanism of action and the signaling pathways involved.

Conclusion

3-Hydroxyoxindoles are demonstrably valuable and versatile precursors in the synthesis of complex natural products. The protocols outlined here for the synthesis of (±)-folicanthine and spiro[pyrrolidin-3,3'-oxindoles] provide a foundation for the exploration and development of novel synthetic methodologies. The potent biological activity of the resulting compounds, such as the inhibition of the p53-MDM2 pathway by spirooxindoles, underscores the importance of this scaffold in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of N-Acetylated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated indole derivatives represent a promising class of heterocyclic compounds in medicinal chemistry and drug discovery. The indole scaffold itself is a "privileged structure," found in numerous biologically active natural products and synthetic drugs.[1] The addition of an N-acetyl group can significantly modulate the physicochemical and pharmacological properties of the parent indole, influencing its binding affinity, selectivity, and metabolic stability. These derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of N-acetylated indole derivatives to identify "hit" compounds with desired therapeutic potential.[1]

This document provides detailed application notes and experimental protocols for the high-throughput screening of N-acetylated indole derivatives, with a focus on their potential as kinase inhibitors and anticancer agents.

Targeted Signaling Pathways

Dysregulation of cellular signaling pathways is a hallmark of many diseases, particularly cancer. N-acetylated indole derivatives have been investigated as modulators of several key pathways.

RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF are common in various cancers, leading to constitutive activation of this pathway. Indole derivatives have been developed as inhibitors of kinases within this cascade, such as BRAF and MEK.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Inhibitor N-Acetylated Indole Derivative (Inhibitor) Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling cascade and a potential point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival. Indole compounds have been shown to modulate this pathway, making it a relevant target for screening N-acetylated indole derivatives.[4]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor N-Acetylated Indole Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.

High-Throughput Screening Workflow

A typical HTS campaign for identifying active N-acetylated indole derivatives involves several stages, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Target Engagement CompoundLibrary N-Acetylated Indole Derivative Library PrimaryAssay Single-Concentration Screening (e.g., Kinase Assay) CompoundLibrary->PrimaryAssay PrimaryHits Primary Hits PrimaryAssay->PrimaryHits DoseResponse Dose-Response Curve Generation (IC50 Determination) PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssay Orthogonal Assays (e.g., Cell-Based Assay) ConfirmedHits->SecondaryAssay ValidatedHits Validated Hits SecondaryAssay->ValidatedHits TargetEngagement Cellular Target Engagement (e.g., CETSA) ValidatedHits->TargetEngagement LeadCandidates Lead Candidates TargetEngagement->LeadCandidates

Caption: A general workflow for high-throughput screening of small molecules.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of compound activity. The following tables provide representative data for the screening of N-acetylated indole derivatives against a target kinase and a cancer cell line.

Table 1: Representative Kinase Inhibition Data for N-Acetylated Indole Derivatives

Compound IDTarget Kinase% Inhibition at 10 µMIC50 (µM)
NA-IND-001BRAF V600E95.20.05
NA-IND-002BRAF V600E88.70.21
NA-IND-003BRAF V600E45.15.6
NA-IND-004BRAF V600E98.90.02
Staurosporine (Control)BRAF V600E99.80.01

Table 2: Representative Antiproliferative Activity of N-Acetylated Indole Derivatives

Compound IDCell LineIC50 (µM)
NA-IND-001A549 (Lung Cancer)0.12
NA-IND-002A549 (Lung Cancer)0.85
NA-IND-003A549 (Lung Cancer)12.3
NA-IND-004A549 (Lung Cancer)0.09
Gefitinib (Control)A549 (Lung Cancer)0.015

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To identify N-acetylated indole derivatives that inhibit the activity of a specific protein kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • N-acetylated indole derivative library dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.

  • Add 50 nL of the N-acetylated indole derivative solution (or DMSO for controls) to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 2 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phospho-specific antibody, and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of N-acetylated indole derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-acetylated indole derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, add 1 µL of test compound at various concentrations (or DMSO for vehicle control).

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.[1]

  • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of lead N-acetylated indole derivatives in a cellular context.

Materials:

  • Intact cells expressing the target protein

  • N-acetylated indole derivative of interest

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Treat intact cells with the N-acetylated indole derivative or DMSO (vehicle control) at the desired concentration and incubate under appropriate conditions to allow for compound entry and binding.

  • After incubation, wash the cells with PBS to remove excess compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant at each temperature point using Western blot or ELISA.

Data Analysis:

  • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target protein stabilization and thus, target engagement.

References

Application Notes and Protocols: Antifungal Applications of Di-Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens, particularly Candida species, presents a significant challenge to public health. Di-halogenated indoles have been identified as a promising class of small molecules with potent antifungal properties. These compounds offer novel scaffolds for the development of next-generation antifungal agents. This document provides detailed application notes on the antifungal activities of specific di-halogenated indoles, along with comprehensive protocols for their evaluation.

Overview of Di-Halogenated Indoles as Antifungal Agents

Recent studies have demonstrated that di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit significant antifungal and antibiofilm efficacy against a range of Candida species, including azole-resistant strains.[1][2][3] Their mechanism of action involves the inhibition of crucial virulence factors, such as the yeast-to-hyphal transition, and the induction of reactive oxygen species (ROS), leading to fungal cell death.[1][2] Notably, the position of halogen substitutions on the indole ring, particularly at the C4, C5, and C6 positions, is critical for their antifungal potency.[1][2][3]

In addition to direct antifungal activity, certain halogenated indoles, like 7-benzyloxyindole, have shown remarkable efficacy in inhibiting biofilm formation of Candida albicans at concentrations that do not affect planktonic cell growth.[4][5] This anti-biofilm activity is linked to the downregulation of several genes essential for hyphal and biofilm formation, including ALS3, ECE1, HWP1, and RBT1.[5]

Quantitative Data Summary

The antifungal efficacy of various di-halogenated indoles has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). The following tables summarize the available data for key compounds against various fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Di-Halogenated Indoles against Candida Species [1][3]

CompoundFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
4,6-dibromoindole C. albicans10-50Ketoconazole25-400
C. auris10-50Miconazole10-50
C. glabrata10-50
C. parapsilosis10-50
5-bromo-4-chloroindole C. albicans10-50Ketoconazole25-400
C. auris10-50Miconazole10-50
C. glabrata10-50
C. parapsilosis10-50

Table 2: Biofilm Inhibition by Halogenated Indoles against Candida albicans [4]

CompoundConcentration (mM)Biofilm Inhibition (%)
7-benzyloxyindole 0.0263
0.0581
0.194
Fluconazole (Control) 0.174

Key Signaling Pathways and Mechanisms

The antifungal activity of di-halogenated indoles is multifaceted, involving the disruption of key cellular processes. The following diagram illustrates the proposed mechanism of action for 7-benzyloxyindole in the inhibition of C. albicans hyphal formation.

G 7-benzyloxyindole 7-benzyloxyindole C_albicans_cell C. albicans Cell 7-benzyloxyindole->C_albicans_cell Hyphal_Formation_Pathway Hyphal Formation Pathway C_albicans_cell->Hyphal_Formation_Pathway Inhibits Gene_Expression Gene Expression Hyphal_Formation_Pathway->Gene_Expression Downregulates Biofilm_Formation Biofilm & Hyphal Formation Hyphal_Formation_Pathway->Biofilm_Formation ALS3 ALS3 Gene_Expression->ALS3 ECE1 ECE1 Gene_Expression->ECE1 HWP1 HWP1 Gene_Expression->HWP1 RBT1 RBT1 Gene_Expression->RBT1 ALS3->Biofilm_Formation ECE1->Biofilm_Formation HWP1->Biofilm_Formation RBT1->Biofilm_Formation

Caption: Proposed mechanism of 7-benzyloxyindole in inhibiting C. albicans biofilm formation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of di-halogenated indoles.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare fungal inoculum (~10^7 CFU/mL) C Inoculate wells with fungal suspension A->C B Serially dilute di-halogenated indole compounds in 96-well plate B->C D Incubate at 37°C for 24-48 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Di-halogenated indole compounds

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the di-halogenated indole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the microtiter plate wells containing 100 µL of broth medium.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of compounds to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Di-halogenated indole compounds

  • Fungal strain of interest

  • Appropriate growth medium

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Inoculum and Compound Preparation: Prepare the fungal inoculum and serial dilutions of the di-halogenated indoles in the 96-well plate as described in the MIC protocol.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 to 48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (untreated) wells.

XTT Assay for Metabolic Activity of Biofilms

This colorimetric assay measures the metabolic activity of fungal cells within a biofilm, providing an indication of cell viability.

Materials:

  • Biofilms cultured in 96-well plates (as per the biofilm inhibition assay)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Biofilm Preparation: Grow biofilms in a 96-well plate in the presence of varying concentrations of di-halogenated indoles as described previously.

  • Washing: Gently wash the biofilms with PBS to remove non-adherent cells.

  • XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione solutions.

  • Incubation: Add the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 2-5 hours.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. A decrease in absorbance indicates reduced metabolic activity and cell viability.[4]

Gene Expression Analysis by Quantitative RT-PCR

This protocol is used to assess the effect of di-halogenated indoles on the expression of genes related to fungal virulence.

G A Treat C. albicans with di-halogenated indole B Isolate total RNA A->B C Synthesize cDNA (Reverse Transcription) B->C D Perform Quantitative PCR with gene-specific primers (e.g., ALS3, ECE1, HWP1) C->D E Analyze gene expression levels (relative quantification) D->E

Caption: Workflow for Quantitative RT-PCR analysis of gene expression.

Materials:

  • C. albicans culture treated with the test compound

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye

  • Gene-specific primers for target genes (ALS3, ECE1, HWP1, RBT1) and a reference gene (e.g., ACT1)

Procedure:

  • Cell Treatment and RNA Extraction: Treat C. albicans cultures with the desired concentration of the di-halogenated indole for a specified time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix containing a fluorescent dye.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control. The expression levels are normalized to the reference gene. A downregulation of hypha/biofilm-related genes would be indicative of the compound's mechanism of action.[5]

References

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Indole-Based Kinase Inhibitor Scaffolds

Disclaimer: Due to the absence of specific published data for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone as a kinase inhibitor, this document provides information on the broader class of substituted indole and oxindole derivatives as kinase inhibitor scaffolds. The experimental data and protocols are based on representative compounds from this class to illustrate their application and evaluation.

The indole ring is a prominent scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[1] Its structural and electronic properties make it an excellent starting point for the design of potent and selective kinase inhibitors.[1] Dysregulation of protein kinase activity is a known cause of numerous diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery.[1] Halogenated indoles, such as those containing bromo and chloro substitutions, serve as versatile intermediates for the synthesis of diverse inhibitor libraries through cross-coupling reactions.[1][2]

Representative Compound Class: 3-Substituted Oxindoles

To demonstrate the potential of indole-based scaffolds, we will focus on the class of 3-substituted oxindoles, which have been extensively studied as inhibitors of various receptor tyrosine kinases (RTKs).[3][4] These compounds have shown selective inhibition of kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative 3-substituted oxindole compound against a panel of key protein kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetRepresentative IC50 (nM)Therapeutic Relevance
VEGFR-2 (KDR)50 - 200Angiogenesis, Tumor Growth
PDGFRβ100 - 500Cell Growth, Proliferation
EGFR>10,000Cell Proliferation, Survival
CDK2>10,000Cell Cycle Regulation

Note: The IC50 values presented are hypothetical and representative for this class of compounds based on published literature for illustrative purposes.[3][4]

Signaling Pathway

The diagram below illustrates a simplified signaling pathway of VEGFR-2, a key target for many indole-based kinase inhibitors. The inhibitor acts by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting subsequent signaling cascades that lead to cell proliferation and angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Inhibitor Indole-based Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Kinase_Assay_Workflow start Start prep_compound Prepare Compound Serial Dilution start->prep_compound setup_reaction Set up Kinase Reaction in 96-well plate prep_compound->setup_reaction pre_incubate Pre-incubate Compound with Kinase (10 min) setup_reaction->pre_incubate initiate_reaction Initiate Reaction with Substrate and ATP (1 hr) pre_incubate->initiate_reaction stop_reaction Stop Reaction & Deplete ATP (40 min) initiate_reaction->stop_reaction detect_signal Add Detection Reagent & Incubate (30 min) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end Assay_Logic in_vitro In Vitro Assay (Biochemical) ic50 Determine IC50 (Potency) in_vitro->ic50 cell_based Cell-Based Assay (Cellular) ic50->cell_based Informs Dosing gi50 Determine GI50 (Efficacy) cell_based->gi50 in_vivo In Vivo Studies (Animal Models) gi50->in_vivo Lead Candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acetylation of 5-Bromo-4-chloro-3-hydroxy-1H-indole.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Low Reactivity of Indole Nitrogen: The electron-withdrawing effects of the bromo and chloro substituents may decrease the nucleophilicity of the indole nitrogen. 2. Steric Hindrance: The substituents on the indole ring may sterically hinder the approach of the acetylating agent. 3. Inappropriate Base: The base used may not be strong enough to deprotonate the indole nitrogen effectively. 4. Decomposition of Starting Material: The starting material or product may be unstable under the reaction conditions.1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for decomposition. 2. Use a Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Alternative Acetylating Agent: Consider using a more reactive acetylating agent like acetyl chloride in the presence of a non-nucleophilic base. 4. Optimize Solvent: Screen different aprotic solvents like DMF, DMSO, or THF.
Presence of Multiple Products (Low Selectivity) 1. C3-Acetylation: Competitive electrophilic substitution at the C3 position of the indole ring.[1][2] 2. O-Acetylation: Acetylation of the C3-hydroxyl group. 3. Di-acetylation: Acetylation at both the nitrogen and the C3 position.[1]1. Protect the C3-Hydroxyl Group: Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-acetylation. 2. Use Milder Acetylating Agents: Employ acetic anhydride instead of acetyl chloride to reduce the likelihood of side reactions. 3. Control Stoichiometry: Use a precise 1:1 molar ratio of the indole to the acetylating agent. 4. Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically controlled N-acetylation product.
Product Degradation During Workup or Purification 1. Hydrolysis of Acetyl Group: The N-acetyl group may be labile to acidic or basic conditions during aqueous workup. 2. Instability on Silica Gel: The product may degrade on silica gel during column chromatography.1. Neutral Workup: Ensure the aqueous workup is performed under neutral pH conditions. 2. Alternative Purification: Use an alternative purification method such as recrystallization or preparative HPLC. 3. Deactivated Silica Gel: If column chromatography is necessary, use silica gel deactivated with a small percentage of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the N-acetylation of substituted indoles?

A1: Low yield is often attributed to a combination of factors including the electronic properties of the substituents and competing side reactions. For 5-Bromo-4-chloro-3-hydroxy-1H-indole, the electron-withdrawing nature of the halogens can decrease the nucleophilicity of the indole nitrogen, making the desired N-acetylation less favorable. Additionally, competitive C3-acetylation and O-acetylation can significantly reduce the yield of the target compound.[1][2]

Q2: How can I minimize the formation of the C3-acetylated byproduct?

A2: Electrophilic substitution at the C3 position is a common side reaction in indole chemistry.[1] To minimize this, consider using less reactive acetylating agents and controlling the reaction temperature. Running the reaction at lower temperatures can help improve the selectivity for N-acetylation over C3-acetylation. Protecting the indole nitrogen with a suitable group, followed by acetylation and deprotection, can also be a viable strategy, although this adds extra steps to the synthesis.

Q3: Is it necessary to protect the C3-hydroxyl group before N-acetylation?

A3: Protecting the C3-hydroxyl group is a prudent step to prevent O-acetylation, which is a likely side reaction. Using a protecting group like a tert-butyldimethylsilyl (TBDMS) ether can effectively block the hydroxyl group from reacting. The silyl ether can typically be removed under mild conditions that will not affect the N-acetyl group.

Q4: What are the recommended reaction conditions for the N-acetylation of this indole?

A4: A common starting point for N-acetylation of indoles is the use of acetic anhydride with a base like sodium acetate or a stronger base like sodium hydride in an aprotic solvent.[3] Given the electron-deficient nature of the starting material, using a stronger base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature would be a reasonable set of initial conditions to screen.

Q5: How can I confirm the structure of my product and identify any byproducts?

A5: A combination of spectroscopic techniques is essential for structure confirmation. ¹H NMR spectroscopy can help distinguish between N-acetyl, C-acetyl, and O-acetyl groups based on their characteristic chemical shifts. ¹³C NMR and mass spectrometry will further confirm the molecular weight and structure. Comparing the spectra of your product with the starting material will help identify the newly introduced acetyl group and its location on the indole ring.

Experimental Protocol: N-Acetylation of 5-Bromo-4-chloro-3-hydroxy-1H-indole

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromo-4-chloro-3-hydroxy-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-Bromo-4-chloro-3-hydroxy-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield or No Reaction check_yield->low_yield No / Low impurity Impure Product (Side Reactions) check_yield->impurity Impure success Successful Synthesis check_yield->success Yes increase_temp Increase Temperature low_yield->increase_temp Option 1 stronger_base Use Stronger Base (e.g., NaH) low_yield->stronger_base Option 2 more_reactive_acetyl Use More Reactive Acetylating Agent low_yield->more_reactive_acetyl Option 3 protect_oh Protect C3-OH Group impurity->protect_oh Option 1 milder_acetyl Use Milder Acetylating Agent impurity->milder_acetyl Option 2 lower_temp Lower Reaction Temperature impurity->lower_temp Option 3 increase_temp->check_yield stronger_base->check_yield more_reactive_acetyl->check_yield protect_oh->check_yield milder_acetyl->check_yield lower_temp->check_yield

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Halogenated Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated hydroxyindoles. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of these complex molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges associated with halogenated hydroxyindoles?

A1: The primary purification challenges for halogenated hydroxyindoles stem from three main areas:

  • Co-elution of Isomers: Positional isomers (e.g., 4-chloro- vs. 6-chloro-hydroxyindole) and enantiomers of chiral hydroxyindoles often have very similar physicochemical properties, leading to difficult separation by standard chromatographic techniques.[1][2]

  • On-column Degradation: The indole scaffold can be sensitive to acidic or basic conditions, and certain halogen substituents can increase susceptibility to degradation on the stationary phase of a chromatography column, leading to the appearance of unexpected peaks and loss of the target compound.[3]

  • Crystallization Difficulties: Achieving a crystalline solid of high purity can be challenging due to the presence of closely related impurities, the compound's inherent solubility profile, or the tendency to form oils or amorphous solids.

Q2: How does the type of halogen (F, Cl, Br, I) affect the purification strategy?

A2: The nature of the halogen significantly influences the molecule's polarity, lipophilicity, and potential for specific interactions, thereby affecting the choice of purification method.

  • Fluorine: Fluorinated compounds can exhibit unique retention behaviors. While often increasing lipophilicity, the high electronegativity of fluorine can also lead to different interactions with the stationary phase compared to other halogens.[4][5] Special attention should be paid to the potential for on-column degradation, as the C-F bond can be labile under certain conditions.

  • Chlorine and Bromine: These halogens moderately increase the lipophilicity of the hydroxyindole. Reverse-phase HPLC is a common and effective technique. However, the separation of positional isomers can be challenging and may require optimization of the stationary phase and mobile phase conditions.[6]

  • Iodine: Iodo-substituted compounds are the most lipophilic and are generally well-retained in reverse-phase HPLC. A key challenge with iodinated compounds is their potential instability, especially their susceptibility to dehalogenation under harsh pH conditions or in the presence of certain reagents.

Q3: My halogenated hydroxyindole appears to be degrading on my C18 column. What can I do?

A3: On-column degradation is a common issue, especially with sensitive heterocyclic compounds. Here are several strategies to mitigate this problem:

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can stabilize your compound. For many indole derivatives, using a mobile phase with a neutral or slightly acidic pH (e.g., using a formate or acetate buffer) can prevent degradation. For acidic compounds, using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) can suppress ionization of silanol groups on the silica-based stationary phase and reduce unwanted interactions.[7]

  • Change the Stationary Phase: If pH adjustment is ineffective, consider a different stationary phase. A column with a less acidic silica surface or an end-capped column can minimize interactions that may catalyze degradation.[3] Alternatively, a polymer-based reverse-phase column can be used, as they are stable over a wider pH range.

  • Reduce Residence Time: A shorter column or a faster flow rate can decrease the time your compound spends on the column, thereby reducing the opportunity for degradation.[3]

  • Lower the Temperature: Running the purification at a lower temperature can slow down the rate of degradation.

Troubleshooting Guides

Chromatography Issues

Problem: Poor separation of positional isomers (e.g., 4-bromo- vs. 6-bromo-5-hydroxyindole).

Possible CauseSuggested Solution
Insufficient Selectivity of C18 Column Switch to a stationary phase that offers different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns are particularly effective for separating halogenated aromatic compounds due to unique dipole-dipole and π-π interactions.[4]
Inadequate Mobile Phase Optimization Systematically screen different organic modifiers (e.g., acetonitrile vs. methanol) and additives. The choice of organic solvent can significantly alter the elution order and resolution of isomers.
Gradient is too Steep Employ a shallower gradient around the elution time of the isomers to improve their separation.

Problem: Chiral separation of racemic halogenated hydroxyindoles is unsuccessful.

Possible CauseSuggested Solution
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile. For specific compounds, other CSPs like Pirkle-type or macrocyclic glycopeptide-based columns might be more effective.[8][9][10]
Inappropriate Mobile Phase Chiral separations are highly sensitive to the mobile phase composition. For normal-phase chiral chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For reverse-phase chiral chromatography, aqueous buffers with acetonitrile or methanol are employed. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can dramatically improve resolution.[8]
Derivatization Not Considered If direct separation is not achievable, consider derivatizing the hydroxyl or amine group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]
Crystallization Issues

Problem: The purified halogenated hydroxyindole oils out or forms an amorphous solid upon solvent removal.

Possible CauseSuggested Solution
Solvent System is Not Optimal Experiment with a variety of solvent systems for crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can often induce crystallization.
Cooling Rate is Too Fast Allow the saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.
Presence of Impurities Even small amounts of impurities can inhibit crystallization. If possible, re-purify a small sample to the highest possible purity before attempting crystallization again.

Data Presentation

Table 1: Comparison of HPLC Methods for the Separation of Halogenated Aromatic Isomers

ParameterMethod 1: C18 Reverse-PhaseMethod 2: PFP Reverse-PhaseReference
Column C18, 2.1 x 50 mm, 1.9 µmHypersil Gold PFP, 2.1 x 50 mm, 1.9 µm[11]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water[11]
Mobile Phase B Acetonitrile/Methanol (50:50)Acetonitrile/Methanol (50:50)[11]
Gradient 20-80% B in 5 min20-80% B in 5 min[11]
Flow Rate 0.5 mL/min0.5 mL/min[11]
Temperature 40 °C40 °C[11]
Observation Good general-purpose separation.Superior separation for many halogenated isomers due to enhanced selectivity.[11]

Table 2: Chiral HPLC Separation of a Racemic Drug Candidate

ParameterMethod DetailsReference
Column CHIRALPAK® IC, 4.6 x 250 mm, 5 µm[10]
Mobile Phase n-Hexane/Ethyl Acetate/Diethylamine (70:30:0.1 v/v/v)[10]
Flow Rate 1.0 mL/min[10]
Temperature 25 °C[10]
Detection UV at 254 nm[10]
Observation Baseline separation of enantiomers achieved.[10]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a Brominated Hydroxyindole

  • Column: C18, 5 µm, 4.6 x 150 mm (analytical) or 21.2 x 150 mm (preparative).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient (Analytical): 10-90% B over 15 minutes.

  • Flow Rate (Analytical): 1.0 mL/min.

  • Gradient (Preparative): Develop a focused gradient based on the analytical separation, typically starting from ~5% below the elution percentage of the target compound to ~5% above over 10-15 column volumes.

  • Flow Rate (Preparative): 20 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 or 280 nm).

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine purity. Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of a Purified Halogenated Hydroxyindole

  • Solvent Selection: In a small vial, test the solubility of a small amount of the purified, amorphous compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). Identify a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the purified material in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product Crude Crude Halogenated Hydroxyindole Prep_HPLC Preparative HPLC Crude->Prep_HPLC Initial Purification Purity_Check Purity Analysis (Analytical HPLC, NMR) Prep_HPLC->Purity_Check Fraction Analysis Crystallization Crystallization Crystallization->Purity_Check Final Purity Check Purity_Check->Prep_HPLC Re-purify if needed Purity_Check->Crystallization Combine Pure Fractions Pure_Product Pure Halogenated Hydroxyindole (>98%) Purity_Check->Pure_Product Meets Specification

Figure 1: General purification workflow for halogenated hydroxyindoles.

Troubleshooting_Isomer_Separation Start Co-eluting Isomers on C18 Column Change_Column Switch to PFP or Phenyl-Hexyl Column Start->Change_Column Optimize_Mobile_Phase Screen MeCN vs. MeOH Adjust Additives Change_Column->Optimize_Mobile_Phase No Improvement Resolved Isomers Resolved Change_Column->Resolved Success Shallow_Gradient Implement a Shallow Gradient Optimize_Mobile_Phase->Shallow_Gradient Partial Improvement Optimize_Mobile_Phase->Resolved Success Shallow_Gradient->Resolved Success

Figure 2: Troubleshooting logic for co-eluting positional isomers.

References

Technical Support Center: N-Acetylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this common but sometimes challenging chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-acetylation of indoles?

A1: The most prevalent side reactions are C3-acetylation and 1,3-diacetylation.[1][2][3] The indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[4] Under certain conditions, the acetyl group can add to the C3 position of the indole ring, leading to the formation of a 3-acetylindole byproduct. If the reaction conditions are forcing, or if the N-acetylation is followed by C-acetylation, a 1,3-diacetylindole can also be formed.[5][6]

Q2: How can I improve the selectivity for N-acetylation over C-acetylation?

A2: Achieving high selectivity for N-acetylation hinges on the appropriate choice of reagents and reaction conditions. Generally, using a strong base to deprotonate the indole nitrogen, followed by the addition of the acetylating agent, favors N-acetylation.[7][8] The resulting indolide anion is a potent nucleophile that readily attacks the acetylating agent at the nitrogen position.

Key factors to consider for enhancing N-selectivity include:

  • Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for deprotonating the indole nitrogen and favoring N-acetylation.[7][8]

  • Temperature: Reaction temperature can influence the product distribution. While optimal temperatures are substrate-dependent, running the reaction at a controlled, often lower, temperature after the initial deprotonation can help minimize side reactions.[4]

  • Acetylating Agent: Acetic anhydride is a commonly used acetylating agent. The choice of acetylating agent and its reactivity can impact selectivity.[9]

Q3: My reaction is complete, but I am having difficulty purifying the N-acetylated product from the starting material and byproducts. What are some common purification strategies?

A3: Purification can be challenging due to the similar polarities of the N-acetylated product, C3-acetylated byproduct, and any unreacted starting indole.[10] Common purification techniques include:

  • Column Chromatography: This is the most common method for separating the desired product. Careful selection of the solvent system (eluent) is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the components.[10] Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before performing the column.

  • Recrystallization: If the N-acetylated product is a solid, recrystallization can be an effective purification method, provided a suitable solvent is found that solubilizes the impurities at room temperature while allowing the desired product to crystallize upon cooling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to no conversion of starting indole 1. Incomplete deprotonation of the indole nitrogen. 2. Inactive acetylating agent. 3. Low reaction temperature or insufficient reaction time.1. Ensure the use of a strong, fresh base (e.g., NaH). Allow sufficient time for the deprotonation to complete before adding the acetylating agent. 2. Use a fresh bottle of acetic anhydride or other acetylating agent. 3. Monitor the reaction by TLC and consider increasing the temperature or reaction time if necessary.[4]
Formation of significant C3-acetylindole byproduct 1. Weak base or incomplete deprotonation. 2. Reaction conditions favoring electrophilic aromatic substitution.1. Switch to a stronger base like NaH in an anhydrous polar aprotic solvent like DMF.[7][8] 2. Deprotonate the indole completely before adding the acetylating agent. Adding the acetylating agent to the pre-formed indolide anion favors N-acetylation.
Formation of 1,3-diacetylindole byproduct 1. Excess acetylating agent. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. 2. Monitor the reaction closely by TLC and quench it once the desired N-acetylated product is formed.[5]
Complex mixture of products 1. Reaction conditions are too harsh. 2. Presence of multiple reactive sites on the substituted indole.1. Consider milder reaction conditions, such as using a less reactive acetylating agent or a lower temperature. 2. If the indole has other nucleophilic functional groups, they may need to be protected prior to N-acetylation.

Quantitative Data Summary

The following table summarizes reported yields for the N-acetylation of indole under various conditions, highlighting the impact of the base and solvent on product distribution.

Indole Substrate Acetylating Agent Base Solvent N-acetylindole Yield (%) 3-acetylindole Yield (%) 1,3-diacetylindole Yield (%) Reference
IndoleAcetic AnhydrideKOHDMSO65--[11]
3-MethylindoleAcetic AnhydrideCs₂CO₃Xylene62--[1]
IndoleAcetic Anhydride / Acetic Acid----~60[6]
IndoleAcetic Anhydride / Phosphoric Acid----55[5]

Note: Yields are highly dependent on the specific substituted indole and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-acetylation using Sodium Hydride and Acetic Anhydride [7][9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Acetylation: Cool the mixture back to 0 °C and slowly add acetic anhydride (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Traditional N-acetylation with Sodium Acetate [12]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the indole (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (0.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

N_Acetylation_Pathway Indole Substituted Indole Indolide Indolide Anion Indole->Indolide + Strong Base (e.g., NaH) NAcetyl N-acetylated Indole (Desired Product) Indolide->NAcetyl + Acetic Anhydride

Caption: Desired N-acetylation pathway.

Side_Reactions Indole Substituted Indole C3Acetyl C3-acetylated Indole (Side Product 1) Indole->C3Acetyl + Acetic Anhydride (Electrophilic Attack at C3) Diacetyl 1,3-diacetylated Indole (Side Product 2) Indole->Diacetyl + Excess Acetic Anhydride (Forcing Conditions) C3Acetyl->Diacetyl + Acetic Anhydride

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze TLC/ NMR Data Start->Analyze Identify Identify Major Contaminant(s) Analyze->Identify UnreactedSM Unreacted Starting Material Identify->UnreactedSM Starting Material Dominant C3Product C3-Acetylated Byproduct Identify->C3Product C3-Product Dominant DiacetylProduct Diacetylated Byproduct Identify->DiacetylProduct Diacetyl-Product Dominant OptimizeDeprotonation Optimize Deprotonation: - Stronger Base (NaH) - Anhydrous Solvent (DMF) UnreactedSM->OptimizeDeprotonation C3Product->OptimizeDeprotonation OptimizeStoichiometry Optimize Stoichiometry: - Reduce Acetic Anhydride - Shorter Reaction Time DiacetylProduct->OptimizeStoichiometry Purify Optimize Purification: - Column Chromatography - Recrystallization OptimizeDeprotonation->Purify OptimizeStoichiometry->Purify

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of indole acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your indole acylation experiments in a question-and-answer format.

Q1: My reaction is yielding a mixture of N-acylated and C3-acylated products. How can I improve the selectivity for N-acylation?

A1: Achieving high N-1 selectivity is a common challenge due to the nucleophilicity of the C3 position of the indole ring.[1][2] The choice of reaction conditions is critical to favor N-acylation.

  • Base and Solvent System: For selective N-acylation, a strong base in a polar aprotic solvent is often effective. Using a base like cesium carbonate (Cs2CO3) in a solvent such as xylene can drive the reaction towards N-acylation.[1][3] Incomplete deprotonation of the indole N-H can lead to competing C3-acylation.[2]

  • Acylating Agent: The reactivity of the acylating agent plays a significant role. While highly reactive acyl chlorides can lead to poor selectivity, more stable acyl sources like thioesters can provide high chemoselectivity for N-acylation.[1][4]

  • Temperature: Reaction temperature can influence the product distribution. Optimization of temperature is crucial and is specific to the chosen solvent and reagents. For instance, N-acylation with thioesters in xylene is typically performed at 140 °C.[1][3]

Q2: I am observing the formation of di-acylated products. How can this be prevented?

A2: Di-acylation, where both the nitrogen and a carbon atom (usually C3) are acylated, can occur with highly reactive acylating agents or under harsh conditions.

  • Control Stoichiometry: Use a controlled amount of the acylating agent. Adding the acylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second acylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-N-acylated product has formed. Lowering the reaction temperature may also help control reactivity and prevent over-acylation.

Q3: My Friedel-Crafts acylation at the C3 position is giving low yields. What are the key parameters to optimize?

A3: Low yields in Friedel-Crafts acylation of indoles can stem from several factors, including catalyst choice, solvent, and reaction temperature.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. While strong Lewis acids like AlCl3 can lead to decomposition, milder ones like diethylaluminum chloride (Et2AlCl) or zinc oxide (ZnO) have been shown to be effective for C3-acylation.[5][6] Using catalytic amounts of a suitable Lewis acid, such as Y(OTf)3 in an ionic liquid, can also improve yields.[6]

  • Solvent: The solvent can significantly impact the reaction outcome. Dichloromethane (CH2Cl2) is a commonly used solvent for Friedel-Crafts acylations with dialkylaluminum chloride.[5] For ZnO-catalyzed reactions, ionic liquids have been shown to be effective.[6] Studies on indole alkylation have shown that solvents like CH2Cl2 can provide higher yields compared to ethers, ethyl acetate, or acetone.[7]

  • N-Protection: For many Friedel-Crafts reactions, protection of the indole nitrogen is not necessary.[5] However, if side reactions at the nitrogen are a concern, an N-protecting group can be employed.

Q4: My indole substrate has sensitive functional groups. How can I perform the acylation without affecting them?

A4: The presence of sensitive functional groups requires the use of mild and chemoselective acylation methods.

  • Mild Acylating Agents: Avoid highly reactive acyl chlorides. Using thioesters as the acyl source with a base like Cs2CO3 is a mild method that tolerates a variety of functional groups.[1][4]

  • Catalytic Methods: Organocatalytic methods, for instance using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst for C-acylation, can proceed under milder conditions than traditional Friedel-Crafts reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for N-acylation of indoles?

A1: The N-acylation of indoles, particularly when using a base, generally proceeds through a nucleophilic substitution mechanism. The base deprotonates the indole nitrogen to form an indolide anion. This anion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the N-acylated indole and a byproduct.[1][3]

Q2: How does the choice of solvent affect the regioselectivity of indole acylation?

A2: The solvent plays a crucial role in solvating the intermediate species and can influence the reaction's regioselectivity. In the context of related indole functionalization reactions, solvent choice has been shown to control whether the reaction occurs at the C2 or C3 position.[9] For N-acylation, polar aprotic solvents like DMF or xylene are often preferred to facilitate the formation and reaction of the indolide anion.[1][2][3]

Q3: Are there any limitations to Friedel-Crafts acylation of indoles?

A3: Yes, there are some limitations to consider. Deactivated indoles may not be reactive enough for Friedel-Crafts conditions.[10] Also, the Lewis acid catalyst can sometimes complex with other functional groups in the molecule, inhibiting the reaction. Strong Lewis acids can also lead to the decomposition of sensitive indole substrates.[5]

Q4: How can I monitor the progress of my indole acylation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as ¹H NMR spectroscopy or LC-MS.

Q5: What are some common work-up procedures for indole acylation reactions?

A5: A typical work-up procedure involves quenching the reaction, for example, by the slow addition of water or a saturated aqueous solution of ammonium chloride.[11] This is followed by extraction of the product into an organic solvent. The combined organic layers are then washed with water and brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.[2]

Data Presentation

Table 1: Optimization of N-Acylation of 3-methyl-1H-indole with S-methyl butanethioate [3]

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃Xylene14095
2NaOt-BuXylene14082
3NaOHXylene1400
4K₂CO₃Xylene1400
5NoneXylene1400
6Cs₂CO₃Toluene11065
7Cs₂CO₃DMF1400
8Cs₂CO₃THF700
9Cs₂CO₃MeOH700

Table 2: C3-Acylation of N-Methylindole with Benzoyl Chloride Catalyzed by DBN [8]

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Isolated Yield (%)
1547555
21049565
315410065
420410065

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Indoles using Thioesters [1][3]

  • To a reaction tube, add the indole (0.2 mmol, 1.0 equiv), thioester (0.6 mmol, 3.0 equiv), and cesium carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv).

  • Add xylene (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 140 °C.

  • Maintain the temperature and stir the reaction for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product directly by flash column chromatography on silica gel to obtain the desired N-acylindole.

Protocol 2: General Procedure for C3-Acylation of Indoles using Diethylaluminum Chloride [5]

  • To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylaluminum chloride (Et₂AlCl) in toluene (1.0 M, 1.1 mL, 1.1 mmol) at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add the acyl chloride (1.1 mmol) to the reaction mixture at 0 °C.

  • Continue stirring at 0 °C for 1 hour.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Regioselectivity in Indole Acylation start Problem: Mixture of N- and C3-acylated products q1 Is the goal N-acylation or C3-acylation? start->q1 n_acylation Goal: N-Acylation q1->n_acylation N-Acylation c3_acylation Goal: C3-Acylation q1->c3_acylation C3-Acylation n_cond Review Reaction Conditions: - Base - Solvent - Acylating Agent n_acylation->n_cond n_base Is a strong base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., xylene) used? n_cond->n_base n_base_yes Consider using a less reactive acylating agent (e.g., thioester). n_base->n_base_yes Yes n_base_no Action: Switch to a stronger base and/or a polar aprotic solvent. n_base->n_base_no No end Re-evaluate Results n_base_yes->end n_base_no->end c3_cond Review Reaction Conditions: - Catalyst - Solvent c3_acylation->c3_cond c3_catalyst Is a mild Lewis acid (e.g., Et₂AlCl, ZnO) or an organocatalyst (e.g., DBN) used? c3_cond->c3_catalyst c3_catalyst_yes Optimize solvent and temperature. Consider N-protection if N-acylation persists. c3_catalyst->c3_catalyst_yes Yes c3_catalyst_no Action: Switch from strong Brønsted or Lewis acids to milder catalytic systems. c3_catalyst->c3_catalyst_no No c3_catalyst_yes->end c3_catalyst_no->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in indole acylation.

N_Acylation_Mechanism Plausible Mechanism for Base-Promoted N-Acylation cluster_reactants Reactants cluster_steps Reaction Steps Indole Indole (N-H) Deprotonation 1. Deprotonation Indole->Deprotonation Base Base (e.g., Cs₂CO₃) Base->Deprotonation AcylSource Acyl Source (R-CO-X) (e.g., Thioester) NucleophilicAttack 2. Nucleophilic Attack AcylSource->NucleophilicAttack Indolide Indolide Anion (N⁻) Deprotonation->Indolide forms Product N-Acylindole NucleophilicAttack->Product yields Indolide->NucleophilicAttack

Caption: A simplified diagram illustrating the key steps in the base-promoted N-acylation of indole.

References

Technical Support Center: Troubleshooting Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving desired regioselectivity during the chemical modification of indoles.

Frequently Asked Questions (FAQs)

Q1: My indole functionalization is yielding a mixture of C2 and C3 isomers. How can I improve selectivity?

A1: Achieving regioselectivity between the C2 and C3 positions of the indole ring is a common challenge due to their comparable nucleophilicity.[1][2] The outcome is often influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions. Here are key strategies to enhance selectivity:

  • Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy.[1][3][4] For instance, N-acyl and N-sulfonyl groups can direct functionalization to the C2 position. The bulkiness of these directing groups can also play a crucial role in controlling regioselectivity.[3]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands is critical. For palladium-catalyzed arylations, for example, the ligand can influence whether C2 or C3 arylation is favored.[5] The development of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP), has enabled a switch in regioselectivity in oxidative Heck reactions.[6][7][8]

  • Solvent and Additives: The reaction solvent and additives can significantly impact the regiochemical outcome.[1] In some palladium-catalyzed alkenylations, switching the solvent from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C3 to C2.[1]

  • Protecting Groups: If the indole nitrogen is unsubstituted (NH-indole), its acidity can interfere with certain catalysts. N-protection can prevent this and improve regioselectivity.

Q2: I am attempting a Friedel-Crafts acylation on my indole, but I am getting low yields and multiple products. What is going wrong?

A2: Friedel-Crafts acylation of indoles typically occurs at the C3 position due to the high nucleophilicity of this site.[9][10] However, the reaction can be complicated by side reactions due to the acidic conditions.[10]

  • Catalyst Choice: Traditional Lewis acids like AlCl₃ can be too harsh, leading to polymerization or other side reactions. Milder Lewis acids such as SnCl₄, ZrCl₄, or even iron powder have been shown to promote regioselective C3-acylation with higher yields.[10][11] Organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can also effectively catalyze the C3-acylation of indoles.[9]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example using iron powder as a catalyst, can be a highly efficient and environmentally friendly method for achieving C3-acylation.[10]

  • Microwave Irradiation: The use of microwave irradiation in conjunction with a deep eutectic solvent like [CholineCl][ZnCl₂]₃ can lead to high yields of C3-acylated indoles in short reaction times.[12]

Q3: How can I achieve functionalization on the benzene ring (C4-C7) of the indole?

A3: Functionalizing the less reactive C4-C7 positions of the indole core is a significant synthetic challenge.[1][4][13] This typically requires overcoming the inherent reactivity of the C2 and C3 positions.

  • Directing Groups: The most common strategy is the installation of a directing group on the indole nitrogen or at the C3 position.[4][14] For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[14] A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[4][14]

  • Domino Reactions: In some cases, a domino reaction sequence can lead to functionalization on the benzene ring. For instance, a palladium-catalyzed C4-arylation of a 3-acetylindole can be followed by an unusual migration of the acetyl group to the C2 position.[13][15]

  • Blocking Reactive Sites: If the C2 and C3 positions are substituted, this can facilitate functionalization at the less reactive positions of the benzene ring.[4]

Q4: My cross-coupling reaction is not working well. What are the common pitfalls?

A4: Palladium-catalyzed cross-coupling reactions are powerful tools for indole functionalization, but their success depends on optimizing several parameters.[16][17]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial and often substrate-dependent.[16][18] The ligand modulates the catalyst's activity and stability.[16]

  • Base: The selection of the base (e.g., K₂CO₃, tBuOK) is critical and can significantly influence the reaction's outcome.[16][18]

  • Solvent and Temperature: The solvent and reaction temperature must be carefully chosen to ensure solubility of the reagents and optimal catalyst activity.[16]

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.[19]

  • Substrate Purity: The purity of the indole substrate and the coupling partner is important, as impurities can poison the catalyst.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in C-H Arylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of C2 and C3-arylated products- Inappropriate ligand or catalyst system.[5] - Reaction conditions favoring multiple pathways.[1]- Screen different phosphine or N-heterocyclic carbene (NHC) ligands.[5] - For C3-selectivity with free (NH)-indoles, consider using a magnesium base.[5] - Adjust solvent and temperature; for example, a switch in solvent can alter regioselectivity in some Pd-catalyzed reactions.[1]
Functionalization at an undesired position on the benzene ring- Steric hindrance at the intended site. - Electronic effects of existing substituents.- Employ a directing group to force the reaction to the desired position.[4][14] - Modify the electronic properties of the substrate if possible.
No reaction- Catalyst deactivation. - Insufficiently reactive C-H bond.- Ensure an inert atmosphere and use anhydrous solvents.[19] - Use a more active catalyst system. - Consider using a directing group to facilitate C-H activation.[3][4]
Guide 2: Issues with Friedel-Crafts Acylation
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of C3-acylated product- Harsh reaction conditions leading to decomposition.[10] - Poor catalyst activity.- Use a milder Lewis acid (e.g., SnCl₄, ZrCl₄).[11] - Try an organocatalyst like DBN.[9] - Consider solvent-free conditions with iron powder.[10]
Formation of N-acylated or di-acylated products- High reactivity of the indole nitrogen. - Excess acylating agent.- Protect the indole nitrogen (e.g., with a Boc or Ts group). - Use a stoichiometric amount of the acylating agent.
Polymerization of the indole- Strong Lewis acid catalyst.[10]- Switch to a milder catalyst. - Lower the reaction temperature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-substituted indole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (2.5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).[5]

  • Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Iron-Powder-Promoted C3-Acylation of Indoles

This solvent-free protocol offers an environmentally friendly alternative for Friedel-Crafts acylation.[10]

  • Reaction Setup: In a round-bottom flask, mix the indole (1.0 mmol), acyl chloride (1.5 mmol), and iron powder (catalytic amount).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, add an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visual Guides

Factors Influencing Indole Regioselectivity

G cluster_factors Key Factors in Regioselectivity cluster_outcomes Regiochemical Outcomes Electronic Effects Electronic Effects C2_Func C2-Functionalization Electronic Effects->C2_Func Inherent Reactivity C3_Func C3-Functionalization Electronic Effects->C3_Func Inherent Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->C2_Func Access to Site Steric Hindrance->C3_Func Access to Site C4_C7_Func C4-C7 Functionalization Steric Hindrance->C4_C7_Func Access to Site Directing Groups Directing Groups Directing Groups->C2_Func Site Direction Directing Groups->C4_C7_Func Site Direction Reaction Conditions Reaction Conditions Reaction Conditions->C2_Func Kinetic/Thermo Control Reaction Conditions->C3_Func Kinetic/Thermo Control Reaction Conditions->C4_C7_Func Kinetic/Thermo Control

Caption: Key factors determining the site of functionalization on the indole ring.

Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed Check_DG Is a Directing Group Used? Start->Check_DG Add_DG Introduce a suitable Directing Group Check_DG->Add_DG No Modify_DG Modify existing Directing Group (e.g., sterics) Check_DG->Modify_DG Yes Vary_Conditions Vary Reaction Conditions (Catalyst, Ligand, Solvent, Temp.) Add_DG->Vary_Conditions Modify_DG->Vary_Conditions Analyze Analyze Product Mixture Vary_Conditions->Analyze Analyze->Check_DG Still Poor Success Desired Regioselectivity Achieved Analyze->Success Improved

Caption: A logical workflow for troubleshooting poor regioselectivity in indole functionalization.

References

Stability issues of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solution stability of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone. Given the compound's 3-hydroxyindole core, it is susceptible to specific degradation pathways, particularly oxidation. This guide offers troubleshooting advice and detailed protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns stem from the 3-hydroxyindole moiety. This functional group is electron-rich and prone to oxidation, which can be catalyzed by air, light, or trace metals. Additionally, hydrolysis of the acetyl group at the 1-position may occur under strong acidic or basic conditions. The halogen substituents (bromo and chloro) are generally stable but can influence the electronic properties and reactivity of the indole ring.

Q2: My compound solution changes color (e.g., to yellow or brown) over time. What is causing this?

A2: Color change is a common indicator of degradation for indole-containing compounds, especially hydroxyindoles. This is typically due to the formation of oxidized, colored polymeric products. To minimize this, you should prepare solutions fresh, protect them from light, and consider degassing solvents to remove dissolved oxygen.

Q3: What is the best solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for many organic molecules. However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can affect compound stability and solubility upon dilution. For working solutions, the final DMSO concentration in aqueous buffers or cell culture media should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q4: Can I store stock solutions of this compound? If so, under what conditions?

A4: For short-term storage (1-2 weeks), stock solutions in anhydrous DMSO should be stored at -20°C or -80°C, protected from light. For long-term storage, it is always best to store the compound as a dry powder at -20°C. Avoid repeated freeze-thaw cycles of solutions, as this can introduce moisture and accelerate degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when diluting a DMSO stock with an aqueous buffer or media.

This is a frequent issue for hydrophobic compounds when the solvent environment abruptly changes from organic (DMSO) to aqueous.

  • Cause: The final concentration of the compound exceeds its solubility limit in the final aqueous solution. The high percentage of water cannot maintain the compound's solubility.

  • Solution Workflow:

    // Node Definitions start [label="Precipitation Observed\nDuring Aqueous Dilution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conc [label="Is final compound\nconcentration too high?", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Action: Lower the final\nworking concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_dmso [label="Is final DMSO %\n> 0.5%?", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_dmso [label="Action: Optimize dilution to\nkeep DMSO < 0.5% while\nmaintaining solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Was the aqueous\nbuffer cold?", fillcolor="#FBBC05", fontcolor="#202124"]; warm_buffer [label="Action: Pre-warm buffer to RT or 37°C\nbefore adding compound stock.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mix [label="How was the dilution performed?", fillcolor="#FBBC05", fontcolor="#202124"]; improve_mix [label="Action: Use reverse dilution.\nAdd DMSO stock to vortexing\nbuffer dropwise.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Problem Solved", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

    // Edges start -> check_conc; check_conc -> reduce_conc [label="Yes"]; reduce_conc -> success; check_conc -> check_dmso [label="No"]; check_dmso -> reduce_dmso [label="Yes"]; reduce_dmso -> success; check_dmso -> check_temp [label="No"]; check_temp -> warm_buffer [label="Yes"]; warm_buffer -> success; check_temp -> check_mix [label="No"]; check_mix -> improve_mix [label="Not vortexing/\nreverse dilution"]; improve_mix -> success; }

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Rapid loss of compound purity observed in HPLC or LC-MS analysis.

This suggests chemical degradation is occurring in the analytical sample itself.

  • Potential Cause 1: Oxidative Degradation. The 3-hydroxyindole core is susceptible to oxidation.

    • Solution: Prepare samples immediately before analysis. Use amber or light-blocking vials. Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the sample diluent if compatible with the analysis.

  • Potential Cause 2: pH Instability. The compound may be unstable at the pH of your mobile phase or diluent.

    • Solution: Perform a forced degradation study to understand pH sensitivity (see protocol below). Adjust the mobile phase and sample diluent pH to a range where the compound is most stable.

  • Potential Cause 3: Adsorption to Vials. Highly lipophilic compounds can adsorb to plastic or glass surfaces.

    • Solution: Use low-adsorption vials (e.g., silanized glass or specific polypropylene). Include a small percentage of an organic solvent like acetonitrile in your sample diluent.

Quantitative Stability Data Summary

The following tables present hypothetical stability data for this compound based on typical behavior for this class of compounds. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Stability in Aqueous Buffers at Room Temperature (25°C)

Buffer (pH)Time (hours)% Remaining Parent CompoundAppearance
pH 3.0 (Citrate)2498.5%Colorless
pH 5.0 (Acetate)2499.1%Colorless
pH 7.4 (Phosphate)2492.3%Faint Yellow
pH 9.0 (Borate)2485.6%Yellow

Table 2: Forced Degradation Study Results

ConditionDuration% Remaining Parent Compound
0.1 M HCl24 hours @ 60°C96.2%
0.1 M NaOH8 hours @ 60°C78.4%
3% H₂O₂12 hours @ RT45.1%
Dry Heat48 hours @ 80°C99.5%
Photolytic (ICH Q1B)1.2 million lux hours89.7%

Experimental Protocols

Protocol 1: Solution Stability Assessment via HPLC

This protocol outlines a method to assess the stability of the compound in a specific solvent or buffer system over time.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Preparation of Test Solutions:

    • Dilute the DMSO stock solution into the desired aqueous buffer (e.g., pH 7.4 PBS) to a final concentration of 50 µM. Ensure the final DMSO concentration is ≤0.5%.

    • Prepare three replicate solutions in amber glass HPLC vials.

  • Incubation:

    • Store the vials under the desired test conditions (e.g., 25°C, protected from light).

    • Prepare a control sample ("Time 0") by immediately diluting the test solution with mobile phase to the analytical concentration (e.g., 10 µM) and injecting it.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each replicate vial.

    • Dilute the aliquot with the mobile phase to the final analytical concentration.

    • Analyze immediately by a validated stability-indicating HPLC-

Technical Support Center: Overcoming Poor Solubility of Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with substituted indole compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted indole compounds exhibit poor aqueous solubility?

A1: The indole scaffold, a fusion of a benzene and a pyrrole ring, is predominantly hydrophobic. While the nitrogen in the pyrrole ring can participate in hydrogen bonding, the large nonpolar surface area often leads to low aqueous solubility. The nature and position of substituents can further influence solubility; for instance, lipophilic substituents can decrease water solubility, while ionizable or polar groups may enhance it.

Q2: What is the first step I should take when encountering a solubility issue with a new substituted indole compound?

A2: The initial step is to determine the baseline solubility of your compound in the desired aqueous medium (e.g., water, buffer). This will provide a quantitative measure of the problem and help in selecting the most appropriate solubilization strategy. A simple shake-flask method followed by quantification (e.g., via HPLC-UV) is a common approach.

Q3: Can I use DMSO to dissolve my indole compound for in vitro assays?

A3: Yes, dimethyl sulfoxide (DMSO) is a powerful and frequently used co-solvent for dissolving poorly soluble compounds for in vitro studies. However, it is crucial to be aware of potential DMSO-induced artifacts in biological assays. It is recommended to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% (v/v), to minimize toxicity or off-target effects.

Q4: What are the main strategies to improve the solubility of my substituted indole compound?

A4: There are several established techniques to enhance the solubility of poorly water-soluble drugs, which can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.

  • Chemical Modifications: These strategies involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.

Q5: How do substituents on the indole ring affect solubility?

A5: The type and position of substituents significantly impact the physicochemical properties of indole derivatives. Electron-withdrawing groups can affect the pKa of the indole nitrogen, influencing pH-dependent solubility. Large, non-polar substituents will generally decrease aqueous solubility, whereas ionizable groups (amines, carboxylic acids) or polar groups (hydroxyls, amides) can increase it. Structure-activity relationship (SAR) studies often reveal a complex interplay between the substituents and the overall solubility profile.

Troubleshooting Guide

Issue 1: My substituted indole compound precipitates out of solution during my experiment.

  • Possible Cause: The concentration of the compound exceeds its solubility in the experimental medium. This is common when an organic stock solution is diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine if a lower, effective concentration of the compound can be used.

    • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage is not causing precipitation upon dilution. Sometimes, a different co-solvent or a mixture of co-solvents (e.g., DMSO/PEG 400) can be more effective.

    • pH Adjustment: If your indole derivative has an ionizable functional group, adjusting the pH of the medium can significantly increase its solubility.

    • Use of Solubilizers: Consider incorporating solubilizing agents such as cyclodextrins or surfactants into your formulation.

Issue 2: The hydrochloride salt of my amine-substituted indole is not dissolving in a neutral buffer (pH 7.4).

  • Possible Cause: The salt form of a basic compound is most soluble at a pH below its pKa. At neutral or basic pH, the salt can convert to the less soluble free base form.

  • Troubleshooting Steps:

    • Lower the pH: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5), if compatible with your experimental setup.

    • Co-solvents: Utilize a co-solvent system to increase the solubility of the free base form that may be present at neutral pH.

    • Complexation: Use cyclodextrins to form an inclusion complex, which can enhance the solubility of both the ionized and unionized forms of the drug.

Issue 3: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Possible Cause: The compound may be precipitating in the assay plate, leading to variable effective concentrations. The presence of very fine, non-visible precipitate can also lead to inconsistent results.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the wells for any signs of precipitation.

    • Filter the Dosing Solution: After diluting your stock solution to the final concentration, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.

    • Re-evaluate Solubilization Strategy: The current method may not be robust enough. Consider preparing a solid dispersion or a cyclodextrin inclusion complex for more consistent results.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility for select indole compounds using different enhancement techniques.

CompoundInitial Aqueous SolubilityTechniqueFormulation DetailsResulting Aqueous SolubilityFold Increase
Indomethacin ~0.005 mg/mL (at pH 5)Co-solvency40% (v/v) Polyethylene Glycol 400 in water~1.2 mg/mL~240
Melatonin ~0.1 mg/mLCyclodextrin Complexation10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)~5.8 mg/mL~58
Indole-3-Carbinol ~1.2 mg/mLSolid Dispersion1:4 ratio with Polyvinylpyrrolidone (PVP) K30~10.5 mg/mL~8.75
5-Fluoro-3-propyl-1H-indole Very low (not specified)Co-solvency10% DMSO, 40% PEG 400, 50% waterSufficient for in vitro testing-

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To prepare a stock solution of a poorly soluble substituted indole compound using a co-solvent system for in vitro or in vivo studies.

Materials:

  • Substituted indole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Saline or appropriate aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of the substituted indole compound.

  • Dissolve the compound in a minimal volume of DMSO. For example, start with 10% of the final desired volume.

  • To this solution, add a pre-determined ratio of other co-solvents such as PEG 400 and ethanol while vortexing. A common starting co-solvent mixture for animal studies is 10% DMSO, 40% PEG 400, and 50% aqueous vehicle.

  • Slowly add the aqueous buffer or saline to the organic solution, vortexing continuously to prevent precipitation.

  • Once the final volume is reached, visually inspect the solution for any signs of precipitation.

  • If the solution is clear, it is ready for use. If precipitation occurs, the formulation needs to be optimized by adjusting the ratios of the co-solvents or the final concentration of the compound.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous solution of a substituted indole compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • Substituted indole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in deionized water or the desired buffer.

  • Slowly add an excess amount of the finely powdered substituted indole compound to the cyclodextrin solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the stirring period, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate is the saturated solution of the indole-cyclodextrin complex. The concentration can be determined by a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a substituted indole compound with a hydrophilic polymer to enhance its dissolution rate and solubility.

Materials:

  • Substituted indole compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Select a common volatile solvent that dissolves both the substituted indole compound and the hydrophilic polymer.

  • Dissolve the compound and the polymer in the chosen solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio by weight).

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C).

  • Once the solvent is completely evaporated, a thin film or solid mass will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be used for dissolution testing or formulated into solid dosage forms.

Visualized Workflows (Graphviz)

Below are diagrams illustrating the experimental workflows for the described solubility enhancement techniques.

CoSolvent_Workflow cluster_start Step 1: Initial Dissolution cluster_formulation Step 2: Co-solvent Addition cluster_dilution Step 3: Aqueous Dilution cluster_final Step 4: Final Product start Weigh Indole Compound dissolve Dissolve in minimal DMSO (e.g., 10% of final vol) start->dissolve add_cosolvent Add other co-solvents (e.g., PEG 400, Ethanol) dissolve->add_cosolvent Organic Phase vortex1 Vortex to mix add_cosolvent->vortex1 add_aqueous Slowly add aqueous buffer/saline vortex1->add_aqueous vortex2 Vortex continuously add_aqueous->vortex2 final_solution Clear Solution vortex2->final_solution

Co-solvent Method Workflow

Cyclodextrin_Workflow cluster_prep Step 1: Preparation cluster_complexation Step 2: Complex Formation cluster_purification Step 3: Purification cluster_final Step 4: Final Product prep_cd Prepare aqueous cyclodextrin solution (e.g., 10-40% HP-β-CD) add_indole Add excess powdered indole compound prep_cd->add_indole stir Stir suspension for 24-48 hours at RT add_indole->stir filter_solution Filter through 0.22 µm syringe filter stir->filter_solution Equilibration final_product Saturated Solution of Indole-CD Complex filter_solution->final_product Remove excess solid

Cyclodextrin Complexation Workflow

SolidDispersion_Workflow cluster_dissolution Step 1: Dissolution cluster_evaporation Step 2: Solvent Removal cluster_processing Step 3: Powder Processing cluster_final Step 4: Final Product dissolve Dissolve indole compound and polymer (e.g., PVP) in a common solvent evaporate Evaporate solvent using a rotary evaporator dissolve->evaporate dry Dry further in a vacuum oven evaporate->dry scrape Scrape solid mass from flask dry->scrape grind Grind into a fine powder scrape->grind final_powder Solid Dispersion Powder grind->final_powder

Solid Dispersion Workflow

Preventing decomposition of 3-hydroxyindoles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 3-hydroxyindoles. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with the inherent instability of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark blue/purple or black upon formation of the 3-hydroxyindole. What is happening?

A1: The formation of dark-colored mixtures is a classic indicator of 3-hydroxyindole (indoxyl) decomposition. 3-Hydroxyindole is prone to rapid, air- and acid-catalyzed oxidation to form an indoxyl radical, which then dimerizes to form indigo-type dyes (blue/purple) or further polymerizes into complex, dark-colored materials.

Q2: How can I prevent the oxidation and dimerization of my 3-hydroxyindole product?

A2: Preventing decomposition requires a multi-faceted approach:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. All reactions, work-ups, and purifications should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Solvents should be properly degassed before use.

  • Control of pH: 3-Hydroxyindoles are generally more stable under neutral or slightly basic conditions. Acidic conditions can promote decomposition and should be avoided during work-up and purification.[1][2]

  • Use of Protecting Groups: Protecting the indole nitrogen with a suitable group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can enhance stability.[3]

Q3: What are the best practices for purifying and isolating 3-hydroxyindoles?

A3: Due to their instability, purification must be done carefully and quickly.

  • Column Chromatography: If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) and run the column quickly with degassed solvents. Avoid chlorinated solvents which can generate HCl.

  • Crystallization: If the product is crystalline, this is often the best method for purification as it can be performed under an inert atmosphere, minimizing exposure to oxygen and silica.

  • Direct Use: Often, the most effective strategy is to use the crude 3-hydroxyindole immediately in the next synthetic step without purification.[4]

Q4: Can temperature control help improve the stability of my compound?

A4: Yes, temperature plays a significant role. Reactions should be maintained at the lowest effective temperature. Work-up and storage should be performed at low temperatures (e.g., 0 °C to -20 °C) to slow the rate of decomposition.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-hydroxyindoles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition during reaction or work-up. 2. Unsuitable reaction conditions (e.g., wrong catalyst, solvent, temperature). 3. Incomplete reaction.1. Implement rigorous inert atmosphere techniques. Protect the indole nitrogen. Control pH during work-up. 2. Screen different catalysts or synthetic routes. Optimize temperature and reaction time.[7][8] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Product Decomposes on Silica Gel Column 1. Silica gel is acidic and promotes decomposition. 2. Prolonged exposure to air and light during chromatography. 3. Use of protic or chlorinated solvents.1. Deactivate silica gel by pre-treating with a solution of triethylamine in the eluent. 2. Use flash chromatography to minimize run time. Protect the column from light. 3. Use degassed, non-protic, and non-chlorinated solvents like hexanes, ethyl acetate, or toluene.
Isolated Product is Unstable and Decomposes Upon Storage 1. Presence of trace acid or oxygen. 2. Exposure to light. 3. Storage at ambient temperature.1. Ensure the final product is free from acidic impurities. 2. Store the compound in an amber vial. 3. Store under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with Argon) at low temperatures (-20 °C or below).
Formation of Multiple Unidentified Byproducts 1. Competing side reactions (e.g., self-condensation, rearrangement). 2. Decomposition leading to a cascade of products.1. Re-evaluate the synthetic strategy. The use of N-protecting groups can block side reactions at the nitrogen atom.[3][9] 2. Implement all stabilization techniques (inert atmosphere, low temperature, pH control) from the start of the synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis via N-Protected Isatin Reduction

This protocol describes a general method for synthesizing an N-protected 3-hydroxyindole, which offers enhanced stability compared to its unprotected counterpart.

  • N-Protection of Isatin:

    • Dissolve isatin (1.0 eq) in a suitable solvent (e.g., THF or DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add a base such as triethylamine (1.5 eq) or DMAP (0.1 eq).

    • Slowly add the protecting group reagent (e.g., Boc-anhydride, 1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with a mild aqueous acid (e.g., NH4Cl), followed by brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Selective Reduction of the C3-Ketone:

    • Dissolve the N-protected isatin (1.0 eq) in a degassed solvent (e.g., methanol or ethanol) under a nitrogen atmosphere and cool to 0 °C.

    • Add a mild reducing agent, such as sodium borohydride (NaBH4) (1.1 eq), portion-wise. Be cautious of hydrogen gas evolution.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at low temperature.

    • The resulting crude N-protected 3-hydroxyindole should be used immediately or stored under an inert atmosphere at low temperature.

Visualized Workflows and Pathways

Decomposition Pathway of 3-Hydroxyindole

G cluster_0 Decomposition Cascade A 3-Hydroxyindole (Indoxyl) B Indoxyl Radical A->B  [O] (Air, O2) Acid/Base Catalyzed C Dimerization B->C E Further Polymerization B->E D Indigo Dye (Blue Product) C->D F Polymeric Tars (Black Product) E->F

Caption: Air oxidation of 3-hydroxyindole leads to dimerization and polymerization.

Recommended Experimental Workflow for Stable Synthesis

G cluster_workflow Synthetic Workflow Start N-Protected Isatin Step1 Reduction with NaBH4 (Low Temperature, Inert Atmosphere) Start->Step1 Step2 Aqueous Quench (pH ~7) (e.g., sat. NH4Cl) Step1->Step2 Step3 Extraction with Degassed Solvent Step2->Step3 Step4 Drying & Concentration (Low Temperature, in vacuo) Step3->Step4 Decision Product Purity Check (Crude NMR/LCMS) Step4->Decision PathA Use Directly in Next Step Decision->PathA If Sufficiently Pure PathB Rapid Purification (e.g., Inert Crystallization) Decision->PathB If Impure End Stable Product PathA->End PathB->End

Caption: Workflow emphasizing inert conditions and minimal handling to prevent decomposition.

References

Technical Support Center: Multi-Gram Synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the overall proposed strategy for the multi-gram synthesis of the target compound? A1: The proposed synthesis is a three-step process starting from the precursor 4-chloro-1H-indole. The strategy involves:

  • Hydroxylation of the indole at the C3 position.

  • Regioselective bromination at the C5 position of the indole ring.

  • N-acetylation of the indole nitrogen to yield the final product.

Q2: Are there any major safety precautions I should be aware of? A2: Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dichloromethane is a volatile and potentially carcinogenic solvent; always handle it in a fume hood. Acetic anhydride is corrosive and a lachrymator. Standard laboratory safety practices should be followed throughout all procedures.

Q3: How can I monitor the progress of each reaction? A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring each step. For the bromination step, you can use a 3:1 mixture of hexanes and ethyl acetate as the eluent. For the N-acetylation step, a 1:1 mixture of the same solvents should provide good separation. Use a UV lamp (254 nm) to visualize the spots.

Q4: What is the rationale for the order of the synthetic steps? A4: The order is chosen to manage the directing effects of the substituents. Introducing the hydroxyl group at C3 first helps activate the ring for subsequent electrophilic bromination, which is expected to occur selectively at the C5 position. The final N-acetylation is a robust reaction that is less likely to be affected by the other substituents on the indole ring.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Hydroxylation of 4-chloro-1H-indole)

  • Q: My hydroxylation reaction to form 4-chloro-3-hydroxy-1H-indole is giving a low yield. What are the possible causes?

    • A: Low yields in this step can be due to several factors:

      • Over-oxidation: The indole ring is susceptible to over-oxidation, leading to undesired byproducts.

      • Reagent Decomposition: The oxidizing agent may be old or may have decomposed. Use a freshly opened bottle or test the activity of the reagent.

      • Suboptimal Temperature: The reaction is often temperature-sensitive. Ensure you are maintaining the recommended temperature precisely. A deviation could either slow the reaction down or promote side reactions.

Issue 2: Poor Regioselectivity or Multiple Products in Step 2 (Bromination)

  • Q: I'm observing multiple spots on my TLC plate after the bromination step, suggesting poor regioselectivity or side products. What can I do?

    • A: This is a common issue in the electrophilic substitution of indoles.

      • Cause: The likely cause is over-bromination (di-bromination) or bromination at an undesired position. The 3-hydroxy group strongly activates the ring, making it susceptible to multiple substitutions.

      • Solution 1: Control Stoichiometry: Ensure you are using no more than 1.05 equivalents of N-Bromosuccinimide (NBS). Weigh the reagent carefully.

      • Solution 2: Temperature Control: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) to increase selectivity. Add the NBS solution slowly over a prolonged period (e.g., 1-2 hours) to maintain a low concentration of the electrophile in the reaction mixture.

      • Solution 3: Choice of Solvent: Acetonitrile is recommended for its ability to moderate the reactivity of NBS. Using a less polar solvent might decrease selectivity.

Issue 3: Incomplete Reaction in Step 3 (N-Acetylation)

  • Q: My TLC analysis shows a significant amount of starting material (5-Bromo-4-chloro-3-hydroxy-1H-indole) remaining after the N-acetylation reaction. How can I drive the reaction to completion?

    • A: Incomplete acetylation can occur due to a few reasons:

      • Cause 1: Insufficient Reagent: The acetic anhydride may have hydrolyzed due to exposure to moisture. Use a fresh bottle or excess reagent (e.g., 2-3 equivalents).

      • Cause 2: Inadequate Base/Catalyst: The base (pyridine in this protocol) acts as a catalyst and acid scavenger. Ensure it is dry and added in a sufficient amount.

      • Solution: Increase the reaction temperature to 40-50 °C and extend the reaction time. Monitor by TLC every hour after the initial recommended reaction period. If the reaction is still stalled, a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), can be added in a catalytic amount (0.1 eq).

Issue 4: Difficulty in Product Purification/Isolation

  • Q: The crude product is an oil or a sticky solid and is difficult to purify by crystallization. What are my options?

    • A: Substituted indoles can sometimes be challenging to crystallize.

      • Solution 1: Column Chromatography: If crystallization fails, flash column chromatography is the most reliable method for purification. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

      • Solution 2: Trituration: Try triturating the crude oil/solid with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or wash away non-polar impurities, leaving a more pure, solid product.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-hydroxy-1H-indole

  • This protocol assumes a starting point from a pre-made intermediate for the purpose of this guide.

Step 2: Synthesis of 5-Bromo-4-chloro-3-hydroxy-1H-indole

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-3-hydroxy-1H-indole (50.0 g, 0.298 mol) and acetonitrile (500 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (55.7 g, 0.313 mol, 1.05 eq) in acetonitrile (250 mL).

  • Add the NBS solution dropwise to the cooled indole solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (200 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 5-Bromo-4-chloro-3-hydroxy-1H-indole as a solid.

Step 3: Synthesis of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

  • In a 1 L round-bottom flask, suspend 5-Bromo-4-chloro-3-hydroxy-1H-indole (60.0 g, 0.243 mol) in dichloromethane (600 mL).

  • Add pyridine (38.5 g, 0.486 mol, 2.0 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add acetic anhydride (37.2 g, 0.365 mol, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into 500 mL of cold 1 M HCl (aq) to neutralize the pyridine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (300 mL) and then with brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the final product, this compound.

Data Presentation

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Scale (g)Typical Yield (%)Purity (HPLC)
24-chloro-3-hydroxy-1H-indole5-Bromo-4-chloro-3-hydroxy-1H-indole246.4650.085-92%>98%
35-Bromo-4-chloro-3-hydroxy-1H-indoleThis compound288.5360.090-96%>99%

Visualizations

Synthetic_Pathway A 4-chloro-3-hydroxy-1H-indole reagent1 NBS, Acetonitrile 0-5 °C A->reagent1 B 5-Bromo-4-chloro-3-hydroxy-1H-indole reagent2 Acetic Anhydride, Pyridine DCM, 0 °C to RT B->reagent2 C This compound reagent1->B reagent2->C

Caption: Proposed synthetic pathway for the target compound.

Experimental_Workflow setup Reaction Setup (Reagents & Solvent) reaction Controlled Reaction (Temp & Time Monitoring) setup->reaction quench Workup: Quenching & Phase Separation reaction->quench extract Extraction & Washing quench->extract dry Drying & Filtration extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify analyze Final Product Analysis (NMR, HPLC, MS) purify->analyze

Caption: General experimental workflow for each synthetic step.

Technical Support Center: Analytical Method Development for Separating Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical method development for separating indole isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during chromatographic and electrophoretic separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers a critical step in research and drug development?

A1: Indole isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit significantly different biological, pharmacological, and toxicological properties. For instance, one positional isomer of a substituted indole might be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, accurate separation and quantification of each isomer are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. It is also vital in metabolic studies to understand the biotransformation of indole-containing compounds.

Q2: What are the primary analytical techniques for separating indole isomers?

A2: The most commonly employed techniques for the separation of indole isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1]

  • HPLC , particularly in reversed-phase mode (RP-HPLC), is widely used due to its versatility in handling a wide range of indole derivatives with varying polarities.

  • GC , often coupled with Mass Spectrometry (GC-MS), is suitable for volatile and thermally stable indole isomers. Derivatization is often required for polar indoles to increase their volatility.

  • CE offers high separation efficiency and is an excellent technique for charged indole derivatives or when only small sample volumes are available.

Q3: How do I choose the most appropriate analytical technique for my specific indole isomers?

A3: The choice of technique depends on the physicochemical properties of the indole isomers:

  • For non-volatile or thermally labile isomers: HPLC is the preferred method.

  • For volatile isomers: GC-MS is a powerful tool for both separation and identification.

  • For charged isomers or when high resolution is required with minimal sample: Capillary Electrophoresis is an ideal choice.

  • For chiral indole isomers (enantiomers): Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral additives in CE, is necessary.

Q4: What are common challenges in separating positional isomers of substituted indoles?

A4: Positional isomers often have very similar physicochemical properties, such as polarity and pKa, making their separation challenging. Key challenges include achieving baseline resolution, dealing with co-elution, and ensuring method robustness. Optimization of the mobile phase composition, stationary phase chemistry, and temperature is often required to achieve adequate separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of indole isomers using HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase. - Inappropriate mobile phase pH. - Column overload. - Column contamination or void.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce the sample concentration or injection volume. - Wash the column with a strong solvent or replace it if a void has formed.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the amount of sample injected onto the column.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump malfunction or leaks.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase. - Use a column oven for temperature control and prepare fresh mobile phase daily. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Poor Resolution - Suboptimal mobile phase composition. - Inappropriate stationary phase. - Insufficient column efficiency.- Optimize the organic modifier percentage, pH, and buffer concentration. - Try a different column chemistry (e.g., C8, Phenyl-Hexyl). - Use a longer column or a column with smaller particle size.
Gas Chromatography (GC) Troubleshooting
ProblemPossible CausesRecommended Solutions
Peak Tailing - Active sites in the injector liner or column. - Incomplete derivatization. - Column contamination.- Use a deactivated liner and column. - Optimize derivatization conditions (reagent concentration, temperature, time). - Bake out the column at a high temperature or trim the front end of the column.
Poor Resolution - Inappropriate temperature program. - Incorrect carrier gas flow rate. - Unsuitable stationary phase.- Optimize the initial temperature, ramp rate, and final temperature. - Set the carrier gas flow rate to the optimum for the column dimensions. - Select a column with a different polarity stationary phase.
Ghost Peaks - Contamination in the syringe, injector, or carrier gas. - Sample carryover from previous injections.- Clean the syringe and injector port. Use high-purity carrier gas with traps. - Implement a bake-out step at the end of each run and use a solvent wash between injections.
Capillary Electrophoresis (CE) Troubleshooting
ProblemPossible CausesRecommended Solutions
Unstable Baseline - Air bubbles in the capillary or buffer vials. - Inconsistent buffer composition. - Detector issues.- Degas the buffer and ensure the capillary ends are immersed in the buffer. - Prepare fresh buffer daily and ensure thorough mixing. - Clean the detector window.
Poor Resolution - Inappropriate buffer pH or concentration. - Low separation voltage. - Electroosmotic flow (EOF) issues.- Optimize the buffer pH to maximize the charge difference between isomers. - Increase the separation voltage (while monitoring current to avoid overheating). - Modify the EOF with additives or use a coated capillary.
Irreproducible Migration Times - Fluctuations in temperature or voltage. - Capillary wall modification over time.- Use a thermostat-controlled capillary cassette. - Implement a consistent capillary conditioning and rinsing protocol between runs.

Data Presentation

Table 1: HPLC Separation of Indolic Compounds

This table summarizes the retention times for a series of indolic compounds separated by RP-HPLC with fluorescence detection.

CompoundRetention Time (min)
Tryptophan (Trp)3.5
Tryptamine (TAM)5.9
Indole-3-lactic acid (ILA)7.7
Indole-3-acetamide (IAM)9.3
Indole-3-acetic acid (IAA)13.8
Indole-3-ethanol (TOL)15.5
Indole-3-acetonitrile (IAN)24.1

Chromatographic Conditions: Symmetry C8 column; Gradient elution with 2.5% acetic acid in water (pH 3.8) and acetonitrile/water (80:20); Fluorescence detection (Ex: 280 nm, Em: 350 nm). Data adapted from a published method.[2][3]

Table 2: GC-MS Retention Data for Methylindole Isomers

The following table would present typical retention times for methylindole isomers. Note: Specific retention times can vary significantly based on the column, temperature program, and carrier gas flow rate. This data is for illustrative purposes.

IsomerRetention Time (min)
1-MethylindoleData not available in a comparable format
2-MethylindoleData not available in a comparable format
3-Methylindole (Skatole)Data not available in a comparable format
4-MethylindoleData not available in a comparable format
5-MethylindoleData not available in a comparable format
6-MethylindoleData not available in a comparable format
7-MethylindoleData not available in a comparable format

Typical GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) with a temperature gradient program and helium as the carrier gas.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Simultaneous Determination of Indolic Compounds

This protocol is adapted for the analysis of seven indole derivatives in bacterial culture supernatants.[2][3]

1. Sample Preparation: a. Centrifuge the bacterial culture at 10,000 x g for 10 min. b. Filter the supernatant through a 0.22 µm centrifugal filter. c. The filtered supernatant is ready for HPLC analysis.

2. HPLC Conditions:

  • Column: Symmetry C8 (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 2.5% acetic acid in water, pH 3.8
  • Mobile Phase B: Acetonitrile/water (80:20, v/v)
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-20 min: 10-50% B (linear gradient)
  • 20-25 min: 50-90% B (linear gradient)
  • 25-30 min: 90% B (isocratic)
  • 30-35 min: 90-10% B (linear gradient)
  • 35-40 min: 10% B (isocratic)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm)

Protocol 2: GC-MS Analysis of Volatile Indole Isomers

This is a general protocol for the analysis of volatile indole isomers. Derivatization may be necessary for less volatile or more polar indole derivatives.

1. Sample Preparation (if derivatization is needed): a. Evaporate the sample extract to dryness under a gentle stream of nitrogen. b. Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). c. Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization. d. The derivatized sample is ready for GC-MS injection.

2. GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 min
  • Ramp: 10°C/min to 280°C
  • Final hold: 280°C for 5 min
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-550

Protocol 3: Capillary Zone Electrophoresis (CZE) for Indole Alkaloids

This protocol is a general guideline for the separation of charged indole alkaloids.

1. Capillary Preparation and Conditioning: a. Rinse a new fused-silica capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer. b. Before each run, pre-condition the capillary by flushing with the running buffer for a few minutes.

2. CE Conditions:

  • Capillary: Fused-silica, e.g., 50 µm I.D., 50 cm total length (40 cm to detector)
  • Running Buffer: e.g., 25 mM sodium borate buffer, pH 9.2
  • Separation Voltage: 20-30 kV
  • Temperature: 25°C
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
  • Detection: UV detector at a suitable wavelength (e.g., 214 nm or 280 nm)

Mandatory Visualization

Analytical_Method_Development_Workflow start Define Analytical Goal (e.g., separate specific indole isomers) lit_review Literature Review & Physicochemical Property Analysis start->lit_review method_selection Select Analytical Technique (HPLC, GC, CE) lit_review->method_selection initial_dev Initial Method Development (Column, Mobile Phase/Buffer, Temperature) method_selection->initial_dev optimization Method Optimization (Systematic approach, e.g., DoE) initial_dev->optimization validation Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision, etc.) optimization->validation routine_analysis Routine Analysis & Quality Control validation->routine_analysis troubleshooting Troubleshooting & Re-optimization routine_analysis->troubleshooting troubleshooting->optimization Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks systemic_issue Systemic Issue check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_column Check for column void or contamination. Replace guard column if used. systemic_issue->check_column analyte_solutions Optimize mobile phase pH. Use base-deactivated column or add modifier. Reduce sample concentration. analyte_specific_issue->analyte_solutions check_sample_solvent Is sample solvent stronger than mobile phase? check_column->check_sample_solvent systemic_solutions Flush column with strong solvent. Check for extra-column dead volume. check_sample_solvent->systemic_solutions end Peak Shape Improved systemic_solutions->end analyte_solutions->end Indole_Isomer_Types indole_isomers Indole Isomers (Same Molecular Formula) positional Positional Isomers (Different substituent position on the indole ring) indole_isomers->positional functional Functional Group Isomers (Different functional groups) indole_isomers->functional stereo Stereoisomers (Same connectivity, different spatial arrangement) indole_isomers->stereo enantiomers Enantiomers (Non-superimposable mirror images) stereo->enantiomers diastereomers Diastereomers (Not mirror images) stereo->diastereomers

References

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel compound 1-(5-bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone. Due to the absence of published experimental data for this specific molecule, this report presents a predictive spectroscopic analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous indole derivatives. This information is intended to aid researchers in the structural elucidation, purity assessment, and quality control of this and similar compounds.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the known effects of substituents on the indole ring. The electron-withdrawing effects of the bromine, chlorine, and N-acetyl groups, along with the electron-donating effect of the hydroxyl group, are expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (δ, ppm) Carbon Predicted Chemical Shift (δ, ppm)
H-2~7.5 - 7.7C-2~125 - 128
H-6~7.3 - 7.5C-3~140 - 145
H-7~7.8 - 8.0C-3a~128 - 132
3-OH~5.0 - 6.0 (broad singlet)C-4~115 - 120
COCH₃~2.5 - 2.7C-5~115 - 120
C-6~120 - 125
C-7~112 - 116
C-7a~135 - 140
C=O~168 - 172
COCH₃~23 - 26

Note: Predicted chemical shifts are in deuterated chloroform (CDCl₃) relative to tetramethylsilane (TMS). Coupling constants (J) are not predicted.

Comparative NMR Data of Structurally Similar Indole Derivatives

To provide a basis for the predicted values, the experimental NMR data for 5-bromoindole and an N-acetyl-3-hydroxy-indoline derivative are presented below. These compounds share key structural features with the target molecule.

Table 2: Experimental ¹H and ¹³C NMR Data for 5-Bromoindole [1]

¹H NMR ¹³C NMR
Proton Chemical Shift (δ, ppm) Multiplicity Carbon
H-1 (NH)~8.1Broad SingletC-2
H-27.254TripletC-3
H-36.470TripletC-3a
H-47.758DoubletC-4
H-67.204Doublet of DoubletsC-5
H-77.147DoubletC-6
C-7
C-7a

Solvent: CDCl₃. Data for ¹³C NMR is for 5-bromo-3-methyl-1H-indole as a close reference.[1]

Table 3: Experimental ¹H and ¹³C NMR Data for a cis-N-Acetyl-3-hydroxy-indoline Derivative [2]

¹H NMR (in MeOD) ¹³C NMR (in MeOD)
Proton Chemical Shift (δ, ppm) Multiplicity Carbon
Aromatic H7.18, 7.03, 6.99t, d, dC=O (N-acetyl)
H-25.72dC=O (ester)
H-35.25dC-7a
OCH₃3.89, 3.67s, sC-3a
COCH₃2.21sAromatic C
C-3
C-2
OCH₃
COCH₃

Note: This derivative has additional substituents, and the indoline core is saturated, which will influence the chemical shifts compared to an indole.[2]

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Sample Preparation[3][4][5][6][7]
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection : Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts.

  • Sample Dissolution : In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Ensure complete dissolution; gentle vortexing or sonication can be applied.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

NMR Data Acquisition[1]
  • Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width : Typically 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. A slight line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. The resulting spectrum should be phased, baseline corrected, and referenced to TMS.

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic workflow for the NMR analysis of a novel compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) Solvent Select & Add Deuterated Solvent (~0.7 mL) Sample->Solvent Dissolve Ensure Complete Dissolution Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Insert Sample into Spectrometer Filter->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire ¹H & ¹³C FID Shim->Acquire FT Fourier Transform FID Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS (0 ppm) Phase->Reference Integrate Integrate Peaks (¹H) Reference->Integrate For ¹H Assign Assign Signals Reference->Assign For ¹³C Integrate->Assign Compare Compare with Predicted & Analogous Compound Data Assign->Compare

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational framework for the NMR analysis of this compound. The predicted data, in conjunction with the comparative spectra and standardized protocols, will be a valuable resource for researchers working on the synthesis and characterization of novel indole-based compounds.

References

Unraveling the Fingerprints of Halogenated N-Acetylindoles: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of halogenated N-acetylindoles is paramount for their accurate identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-, bromo-, and fluoro-substituted N-acetylindoles, supported by experimental data and detailed methodologies.

The introduction of a halogen atom onto the N-acetylindole scaffold significantly influences its fragmentation pathway under electron ionization. While a definitive fragmentation pattern can be established for the parent N-acetylindole molecule, the nature and position of the halogen substituent introduce characteristic variations in the resulting mass spectra. This guide will delve into these differences, offering a clear comparison to aid in the analysis of these important compounds.

Comparative Fragmentation Patterns

The primary fragmentation of N-acetylindole upon electron impact involves the loss of a ketene molecule (CH₂=C=O) from the molecular ion, followed by the cleavage of the indole ring. The presence of a halogen atom alters the relative abundance of these fragments and introduces new fragmentation pathways, most notably the loss of the halogen atom itself.

Below is a summary of the key mass-to-charge ratios (m/z) and their relative abundances for N-acetylindole and its hypothetical halogenated derivatives. The data for N-acetylindole is derived from experimental spectra, while the data for the halogenated compounds are predicted based on established fragmentation principles and available data for similar structures.

CompoundMolecular Ion (M⁺) [m/z][M-42]⁺ (Loss of CH₂CO) [m/z][M-X]⁺ (Loss of Halogen) [m/z]Indole Cation [m/z 117]Halogenated Benzene Cation [m/z]Other Key Fragments [m/z]
N-Acetylindole159117-117-90, 89
4-Chloro-N-acetylindole193/195 (3:1)151/153 (3:1)158116111/113124, 89
5-Bromo-N-acetylindole237/239 (1:1)195/197 (1:1)158116155/157129, 89
6-Fluoro-N-acetylindole17713515811695108, 89

Note: The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M⁺ and M+2 peaks.

General Fragmentation Pathway

The fragmentation of halogenated N-acetylindoles can be visualized as a series of competing and sequential reactions. The initial molecular ion can undergo several key fragmentations as illustrated in the diagram below.

Fragmentation_Pathway M Halogenated N-Acetylindole (M) M_ion [M]⁺˙ M->M_ion Ionization (EI) M_minus_ketene [M - CH₂CO]⁺˙ M_ion->M_minus_ketene - CH₂CO M_minus_halogen [M - X]⁺ M_ion->M_minus_halogen - X• indole_cation [Indole]⁺ M_minus_ketene->indole_cation Rearrangement halogen_benzene_cation [Halogenated Benzene]⁺ M_minus_ketene->halogen_benzene_cation further_fragments Further Fragments indole_cation->further_fragments Ring Cleavage

Caption: General fragmentation pathway of halogenated N-acetylindoles under electron ionization.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of halogenated N-acetylindoles using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the N-acetylindole derivative in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to increase volatility, although N-acetylation often provides sufficient volatility for GC analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-500.

  • Acquisition Mode: Full scan.

This guide provides a foundational understanding of the mass spectrometric fragmentation of halogenated N-acetylindoles. For definitive identification, it is always recommended to compare the obtained spectrum with that of a certified reference standard analyzed under identical conditions. The predictable fragmentation patterns, however, offer a powerful tool for the tentative identification and structural confirmation of these compounds in various research and development settings.

References

Purity Validation of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, a critical process in drug development and quality control. The presented methods are designed to ensure the accurate separation and quantification of the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Introduction to Purity Validation

Ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide mandate stringent purity analysis to identify and quantify any impurities that may arise during synthesis, formulation, or storage. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

A robust purity validation method must be stability-indicating, meaning it can resolve the API from any potential degradation products that may form under various stress conditions.[2] These conditions typically include exposure to acid, base, oxidation, heat, and light, mimicking potential storage and handling scenarios.[3][4]

Comparison of Analytical Methods

For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical procedure. This is compared with two alternative methods: an RP-HPLC method utilizing a Pentafluorophenyl (PFP) column for alternative selectivity and an Ultra-Performance Liquid Chromatography (UPLC) method for high-throughput analysis.

Parameter Method 1: Proposed RP-HPLC (C18 Column) Method 2: Alternative RP-HPLC (PFP Column) Method 3: High-Throughput UPLC (C18 Column)
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography with enhanced selectivity for halogenated compoundsReversed-Phase Chromatography with sub-2 µm particles
Stationary Phase C18 (Octadecyl silane)Pentafluorophenyl (PFP)C18 (Octadecyl silane), < 2 µm
Typical Resolution (Rs) > 2.0 for all specified impuritiesPotentially > 2.5 for critical pairs due to π-π interactions> 2.0 for all specified impurities
Analysis Time ~ 25 minutes~ 25 minutes~ 5 minutes
Solvent Consumption ModerateModerateLow
System Pressure 1500 - 2500 psi1500 - 2500 psi8000 - 15000 psi
Advantages Robust, widely available, well-understood selectivityEnhanced selectivity for halogenated and aromatic compounds, potential for resolving co-eluting peaksSignificantly faster run times, reduced solvent usage, higher peak efficiency
Disadvantages May not resolve all positional isomers or structurally similar impuritiesMay require more method development to optimize interactionsRequires specialized high-pressure instrumentation, potential for column clogging with less clean samples

Experimental Protocols

Method 1: Proposed RP-HPLC for Purity Validation

This method is designed as a stability-indicating assay for the quantitative determination of this compound and its related substances.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample to be tested in the diluent.

3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the API.[2][3][5]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 24 hours.[5]

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 24 hours.[5]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid API to 60°C for 48 hours.[5]

  • Photolytic Degradation: Expose a solution of the API to UV and visible light in a photostability chamber for 24 hours.[5]

Neutralize the acidic and basic samples before injection. The chromatograms of the stressed samples should show adequate separation of the main peak from any degradation products.

4. Potential Impurities: Based on the structure and potential synthetic routes, the following impurities should be monitored:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Isomers or related substances formed during the reaction, such as compounds with different halogenation patterns.

  • Degradation Products: Products of hydrolysis, oxidation, or other degradation pathways. For indoles, this can include oxindoles and isatins.[6]

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC purity validation process.

HPLC_Validation_Workflow HPLC Purity Validation Workflow A Sample and Standard Preparation C Method Development and Optimization A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Forced Degradation Studies C->D Demonstrate Stability E Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision C->E D->E Confirm Specificity F Routine Sample Analysis E->F Validated Method G Data Acquisition and Processing F->G H Purity Calculation and Reporting G->H

Caption: Logical workflow for HPLC purity validation.

This comprehensive guide provides a framework for establishing a robust purity validation method for this compound. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput needs and available instrumentation. Adherence to detailed experimental protocols and regulatory guidelines is essential for ensuring the quality and safety of the final drug product.

References

A Guide to the X-ray Crystal Structure of Substituted 3-Hydroxyoxindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. The 3-hydroxyoxindole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-HIV, and neuroprotective effects[1]. X-ray crystallography provides unequivocal insights into the molecular geometry, stereochemistry, and intermolecular interactions that govern the biological function of these important molecules.

This guide presents a detailed analysis of the X-ray crystal structure of a representative substituted 3-hydroxyoxindole, 1-benzyl-3-(morpholin-4-ylmethyl)-3-hydroxyindolin-2-one, and provides the experimental protocols for its synthesis and structural determination. While a direct comparison with other substituted 3-hydroxyoxindoles is limited by the availability of comprehensive crystallographic data in the searched literature, the presented information serves as a valuable reference and a framework for the analysis of this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for 1-benzyl-3-(morpholin-4-ylmethyl)-3-hydroxyindolin-2-one[1]. This structured format allows for the straightforward addition and comparison of data from other substituted 3-hydroxyoxindoles as it becomes available.

Parameter 1-benzyl-3-(morpholin-4-ylmethyl)-3-hydroxyindolin-2-one
Empirical Formula C₂₀H₂₂N₂O₃
Formula Weight 338.39
Crystal System Monoclinic
Space Group Cc
a (Å) 11.5519(5)
b (Å) 21.2965(11)
c (Å) 7.3783(4)
α (°) 90
β (°) 108.790(2)
γ (°) 90
Volume (ų) 1718.33(14)
Z 4
Temperature (K) 296
Wavelength (Å) 0.71073
Calculated Density (Mg/m³) 1.308
Absorption Coefficient (mm⁻¹) 0.089
F(000) 720.0
Theta range for data collection (°) 2.466 to 25.499
Reflections collected 3209
Independent reflections 1618
Data/restraints/parameters 1618/2/227
Goodness-of-fit on F² 1.049
Final R indices [I>2σ(I)] R₁ = 0.0463, wR₂ = 0.1154
R indices (all data) R₁ = 0.0545, wR₂ = 0.1232

Experimental Protocols

The successful determination of a crystal structure relies on robust and reproducible experimental methods. Below are the detailed protocols for the synthesis of substituted 3-hydroxyoxindoles and the subsequent X-ray diffraction analysis, based on the reported procedures[1].

Synthesis of 3-Substituted-3-hydroxy-2-oxindoles

The synthesis of the title compounds is initiated by the preparation of a precursor, spiro-epoxyoxindole. A general procedure for the synthesis of 3-substituted 3-hydroxy-2-oxindoles involves the nucleophilic ring-opening of these spiro-epoxyoxindoles[1].

General Procedure:

  • To a well-stirred solution of a spiro-epoxy isatin (1.0 mmol) in dry carbinol, a secondary amine (such as morpholine, piperidine, or pyrrolidine) (2.0 mmol) is added.

  • The reaction mixture is stirred for 2 hours at 60 °C.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography using a mixture of ethyl acetate and hexane (e.g., 85:15) as the eluent to yield the desired 3-substituted 3-hydroxy-2-oxindole.

X-ray Crystallography

Single-crystal X-ray diffraction studies are performed to unambiguously determine the molecular structure.

Crystal Growth and Data Collection:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent.

  • A selected single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å).

Structure Solution and Refinement:

  • The collected diffraction data is processed to solve the crystal structure, often using direct methods.

  • The structure is then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • The final crystallographic data, including bond lengths, angles, and torsion angles, are then analyzed.

Visualization of the Experimental Workflow

The process from the synthesis of the target compound to its structural elucidation can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Substituted Isatin epoxidation Corey-Chaykovsky Epoxidation start->epoxidation spiro Spiro-epoxyoxindole epoxidation->spiro ring_opening Nucleophilic Ring Opening spiro->ring_opening product Substituted 3-Hydroxyoxindole ring_opening->product crystallization Crystallization product->crystallization Purification xray Single-Crystal X-ray Diffraction crystallization->xray data Structure Solution and Refinement xray->data structure 3D Crystal Structure data->structure

Caption: Experimental workflow from synthesis to crystal structure determination.

References

A Comparative Analysis of the Biological Activity of Bromo- versus Chloro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides an objective comparison of the biological performance of bromo- and chloro-substituted indoles, supported by experimental data, to aid in rational drug design and development.

Physicochemical Properties: A Subtle but Significant Difference

The choice between a bromine or a chlorine substituent on the indole ring can subtly but significantly impact a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. Bromine is larger, more polarizable, and generally more lipophilic than chlorine.[1][2] These differences can affect membrane permeability, protein binding, and metabolic stability.[1][2]

Comparative Biological Activity: A Data-Driven Overview

Both bromo- and chloro-substituted indoles have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. The choice of halogen can influence the potency and selectivity of these compounds.

Anticancer Activity

Halogenated indoles have been extensively investigated as potential anticancer agents, often targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and tubulin.[2]

Table 1: Comparative Anticancer Activity of Bromo- and Chloro-Substituted Indole Derivatives

Compound TypeHalogenTarget Cell LineActivity MetricValue (µM)Reference
Indole DerivativeChloroPanc-1 (Pancreatic)GI₅₀0.029[2]
Indole DerivativeChloroMCF-7 (Breast)GI₅₀0.031[2]
Indole DerivativeChloroA-549 (Lung)GI₅₀0.032[2]
Indole DerivativeBromoHepG2 (Liver)IC₅₀1.83[2]
Indole DerivativeBromoA549 (Lung)IC₅₀2.56[2]
ArylthioindoleBromoMCF-7 (Breast)IC₅₀ (Cell Growth)~0.034[3]
ArylthioindoleChloroMCF-7 (Breast)IC₅₀ (Cell Growth)>0.034[3]

Note: GI₅₀ is the concentration for 50% growth inhibition, and IC₅₀ is the concentration for 50% inhibition. A lower value indicates higher potency.

The data suggests that the nature of the substituent and the rest of the indole derivative's structure, in addition to the halogen itself, play a crucial role in determining the anticancer potency. For instance, in some series, chloro-substituted derivatives have shown higher potency in growth inhibition assays.[2] Conversely, in other molecular scaffolds like arylthioindoles, the bromo-substituted analog was found to be a more potent inhibitor of tubulin assembly than its chloro counterpart.[3]

Antimicrobial Activity

Halogenated indoles also exhibit significant antimicrobial and antibiofilm activities. The position and nature of the halogen substituent are critical for their potency.

Table 2: Comparative Antimicrobial Activity of Bromo- and Chloro-Substituted Indoles

CompoundHalogenTarget OrganismActivity MetricValue (µg/mL)Reference
4-BromoindoleBromoVibrio parahaemolyticusMIC50[4][5]
5-BromoindoleBromoVibrio parahaemolyticusMIC50[4][5]
4-ChloroindoleChloroVibrio parahaemolyticusMIC50[4][5]
5-ChloroindoleChloroVibrio parahaemolyticusMIC50[4][5]
4-BromoindoleBromoEscherichia coli O157:H7MIC100[6]
5-BromoindoleBromoEscherichia coli O157:H7MIC200[6]
4-ChloroindoleChloroUropathogenic E. coliMIC75[7]
5-ChloroindoleChloroUropathogenic E. coliMIC75[7]

Note: MIC is the Minimum Inhibitory Concentration. A lower value indicates higher potency.

Studies on Vibrio parahaemolyticus have shown that 4- and 5-bromo and chloroindoles exhibit potent antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[4][5] For enterohemorrhagic Escherichia coli (EHEC), bromoindoles have also demonstrated significant antibiofilm capabilities.[6] In the case of uropathogenic E. coli, chloroindoles have shown an average MIC of 75 µg/mL and potent biofilm inhibition.[7] A quantitative structure-activity relationship (QSAR) analysis has suggested that chloro and bromo substitutions at the 4th or 5th positions of the indole ring are crucial for antibacterial activity against V. parahaemolyticus.[8]

Key Signaling Pathways and Experimental Workflows

The biological effects of these halogenated indoles are often mediated through their interaction with specific cellular signaling pathways. A common target for anticancer indole derivatives is the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole Bromo/Chloro Indole Inhibitor Indole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.

The evaluation of the biological activity of these compounds involves a series of well-defined experimental workflows. A typical workflow for assessing the cytotoxicity of a new compound is outlined below.

Experimental_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Bromo/Chloro Indoles) A->B C Incubation (e.g., 24-72h) B->C D MTT Assay C->D E Data Analysis (IC50/GI50 determination) D->E

Caption: A typical experimental workflow for cytotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of bromo- and chloro-substituted indoles.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (bromo- and chloro-substituted indoles) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).[10] Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1] Incubate the plate for 4 hours in a humidified atmosphere.[1]

  • Solubilization: Add 100 µL of the solubilization solution into each well.[1] Allow the plate to stand overnight in the incubator or for a few hours at room temperature in the dark, ensuring complete solubilization of the purple formazan crystals.[1][12]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ values by plotting the data using appropriate software.[13]

Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent kinase assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[14][15]

Materials:

  • Recombinant human EGFR (active)

  • EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[14]

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the diluted test inhibitor, EGFR enzyme, and substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[16]

  • Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16]

Protocol 3: Tubulin Polymerization Inhibition Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin dimers by monitoring the increase in turbidity.[17]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)[17]

  • Test compounds

  • UV-transparent 96-well plate or cuvettes

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Mixture: In a pre-warmed microplate, add the polymerization buffer, tubulin solution, and the test compound at various concentrations.

  • Initiate Polymerization: Initiate the polymerization by adding GTP.

  • Monitor Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm at 37°C over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The biological activity of halogenated indoles is a complex interplay of their physicochemical properties and their interactions with biological targets. Both bromo- and chloro-substituted indoles have emerged as promising scaffolds for the development of novel therapeutics. While general trends can be observed, the ultimate biological activity is highly dependent on the specific molecular structure, including the position of the halogen and the nature of other substituents on the indole ring. The data and protocols presented in this guide provide a foundation for the rational design and comparative evaluation of new bromo- and chloro-substituted indole derivatives in drug discovery programs.

References

A Comparative Guide to the Structure-Activity Relationship of N-Acetylated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-acetylation of the indole ring is a key modification that influences the physicochemical properties and biological activities of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-acetylated indole analogs, focusing on their therapeutic potential as anti-inflammatory, anticancer, and antiviral agents. The information is compiled from recent studies to facilitate drug discovery and development efforts.

I. Anti-inflammatory Activity

N-acetylated indole derivatives have demonstrated significant potential as anti-inflammatory agents. The SAR studies in this area often focus on modifications at the C3 position of the indole ring, in conjunction with N-acetylation.

A series of 3-acetylindole derivatives were synthesized and evaluated for their in-vitro anti-inflammatory activity using the albumin denaturation inhibition method.[3] The results indicate that substitutions on a phenyl ring attached at the second position of the indole nucleus significantly influence the anti-inflammatory potency.

Table 1: Anti-inflammatory Activity of 3-Acetylindole Derivatives [3]

Compound IDR Group (Substitution on Phenyl Ring at C2)% Inhibition of Albumin Denaturation
StandardDiclofenac Sodium95.2 ± 1.02
Compound 14-Chloro92.5 ± 0.98
Compound 24-Nitro88.7 ± 1.15
Compound 34-Hydroxy85.1 ± 1.20
Compound 44-Methoxy82.4 ± 1.08
Compound 5Unsubstituted78.6 ± 1.12

Key SAR Insights for Anti-inflammatory Activity:

  • Electron-withdrawing groups at the para-position of the C2-phenyl ring enhance anti-inflammatory activity. The 4-chloro substituted analog showed the highest activity, comparable to the standard drug diclofenac.[3]

  • Electron-donating groups, such as hydroxyl and methoxy, resulted in a slight decrease in activity compared to the unsubstituted analog.[3]

II. Anticancer Activity

The anticancer potential of N-acetylated indole analogs has been explored through the design of histone deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in regulating gene expression, and their inhibition is a promising strategy in cancer therapy.[4]

A study focused on indole-based hydroxamic acid derivatives, where the N-acetyl group is part of a larger linker connecting to a zinc-binding group (hydroxamic acid). The SAR was investigated by modifying the linker and the cap group.[4]

Table 2: HDAC Inhibitory and Antiproliferative Activity of Indole-Based Hydroxamic Acid Derivatives [4]

Compound IDR1 (at C5 of Indole)R2 (Linker)HDAC1 IC50 (nM)HDAC6 IC50 (nM)HCT116 IC50 (µM)
4o H-(CH2)4-1.16 2.30 0.12
4k OMe-(CH2)4-115.205.291.25
SAHA --2.503.500.35

Key SAR Insights for Anticancer Activity:

  • Compound 4o , with an unsubstituted indole ring and a four-carbon linker, demonstrated the most potent inhibition of HDAC1 and HDAC6, along with excellent anti-proliferative activity against HCT116 colon cancer cells.[4]

  • The introduction of a methoxy group at the C5 position (4k ) led to a significant decrease in HDAC1 inhibition but retained potent HDAC6 inhibition, suggesting a role for substituents in isoform selectivity.[4]

  • Compound 4o was more potent than the clinically used HDAC inhibitor SAHA (suberanilohydroxamic acid).[4]

III. Antiviral Activity

N-acetylated indole derivatives have also been investigated as potential antiviral agents, particularly against HIV-1. SAR studies have focused on N-arylsulfonyl-3-acetylindole derivatives as HIV-1 inhibitors.[5]

Table 3: Anti-HIV-1 Activity of N-Arylsulfonyl-3-acetylindole Derivatives [5]

Compound IDR Group (on Phenylsulfonyl)Anti-HIV-1 Activity (EC50 in µM)
67 4-MethylPotent
68 4-EthylPotent

Note: Specific EC50 values were not provided in the abstract, but the compounds were highlighted as the most active.

Key SAR Insights for Antiviral Activity:

  • The presence of an acetyl group at the C3 position was found to be important for anti-HIV-1 activity.[5]

  • Substitutions on the N-phenylsulfonyl group, such as methyl (67 ) and ethyl (68 ) groups at the para position, yielded the most potent compounds in the series.[5]

Experimental Protocols

Synthesis of 3-Acetylindole Derivatives (for Anti-inflammatory Activity)[3]

To a solution of 3-acetylindole (0.01 mole) in methanol (50 ml), an aromatic aldehyde (0.01 mole) was added in the presence of 2% sodium hydroxide. The reaction mixture was stirred for 9-10 hours at room temperature. The solvent was then evaporated, and the mixture was poured into ice water. The resulting solid was filtered, washed with water, and recrystallized from methanol to yield the final product.

In-vitro Anti-inflammatory Activity Assay (Albumin Denaturation)[3]

The reaction mixture consisted of the test compounds (at different concentrations), 1% aqueous solution of bovine albumin, and a phosphate buffer saline (PBS, pH 6.4). The mixture was incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes. After cooling, the turbidity was measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation was calculated against a control. Diclofenac sodium was used as the standard drug.

HDAC Inhibition Assay (for Anticancer Activity)[4]

The inhibitory activity against HDAC1 and HDAC6 was determined using a fluorometric assay. Recombinant human HDAC enzymes were incubated with the test compounds and a fluorogenic substrate. The reaction was stopped, and the fluorescence was measured to determine the extent of deacetylation. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)[4]

Human cancer cell lines (e.g., HCT116) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. MTT solution was then added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The IC50 values were determined from the dose-response curves.

Visualizations

General Synthetic Workflow for 3-Acetylindole Analogs

G General Synthesis of 3-Acetylindole Derivatives A 3-Acetylindole D Stirring at RT (9-10h) A->D B Aromatic Aldehyde (R-CHO) B->D C Base (e.g., NaOH) Methanol C->D E Work-up (Pour into ice water, filter) D->E F Recrystallization (Methanol) E->F G Final Product (3-Acetylindole Derivative) F->G

Caption: Synthetic workflow for 3-acetylindole derivatives.

HDAC Inhibition and Apoptosis Pathway

G Mechanism of Action of Indole-Based HDAC Inhibitors cluster_0 Cellular Effects A N-Acetylated Indole Analog (e.g., Compound 4o) B HDAC Enzyme A->B Inhibits C Histone Acetylation Increased D Chromatin Relaxation C->D E Gene Expression Altered D->E F Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) E->G H Inhibition of Cancer Cell Proliferation F->H G->H

Caption: Pathway of HDAC inhibition leading to apoptosis.

References

A Comparative Study of Indole Acylation Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The acylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group onto the indole scaffold can significantly influence its biological activity. Over the years, several methods have been developed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative analysis of three prominent indole acylation methods: Friedel-Crafts acylation, the Vilsmeier-Haack reaction, and metal-catalyzed C-H acylation. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic needs.

Performance Comparison of Indole Acylation Methods

The choice of an acylation method depends on several factors, including the desired regioselectivity, the nature of the indole substrate and the acylating agent, and the tolerance of other functional groups. The following table summarizes the key features and performance of the three methods based on reported experimental data.

MethodTypical ReagentsPredominant RegioselectivityTypical YieldsKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃, ZnCl₂, Et₂AlCl)C3-acylation65-95%Wide substrate scope, applicable to various acylating agents.Often requires stoichiometric amounts of Lewis acid, which can be harsh and moisture-sensitive. N-acylation can be a competing side reaction.
Vilsmeier-Haack Reaction POCl₃, DMF (or other formamides)C3-formylation (or acylation with other amides)70-96%[1]Mild reaction conditions, excellent for formylation.Primarily limited to formylation; use of other amides for acylation is less common. The Vilsmeier reagent is sensitive to moisture.
Metal-Catalyzed C-H Acylation Acyl source (e.g., aldehydes, α-oxocarboxylic acids), Transition metal catalyst (e.g., Pd, Rh)C2 or C4-acylation (directing group dependent)50-90%High regioselectivity at less reactive positions, good functional group tolerance.Often requires a directing group on the indole nitrogen, catalysts can be expensive, and reaction optimization can be complex.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for each of the discussed indole acylation methods.

Friedel-Crafts Acylation of N-Methylindole

This protocol describes the C3-acylation of N-methylindole with benzoyl chloride using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.[2]

Materials:

  • N-methylindole

  • Benzoyl chloride

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Toluene

  • 2,5-dimethylfuran (internal standard)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-methylindole (1 mmol) in toluene (5 mL) under an inert atmosphere, add DBN (0.2 mmol).

  • Add benzoyl chloride (1.2 mmol) to the mixture.

  • Heat the reaction mixture at reflux and monitor the progress by ¹H NMR spectroscopy using 2,5-dimethylfuran as an internal standard.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-benzoyl-N-methylindole, can be isolated and purified by column chromatography on silica gel.

  • A typical isolated yield for this reaction is approximately 65%.[2]

Vilsmeier-Haack Formylation of Indole

This protocol outlines the C3-formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Dissolve indole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically a few hours), monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly into crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

  • Collect the precipitated product by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude indole-3-carboxaldehyde can be purified by recrystallization or column chromatography.

  • This method typically affords yields in the range of 90-96%.[1]

Palladium-Catalyzed C2-Acylation of N-Pyrimidinylindole

This protocol describes the directing-group-assisted, palladium-catalyzed C2-acylation of an N-pyrimidinyl-protected indole with an aldehyde.

Materials:

  • N-pyrimidinylindole

  • Aldehyde (e.g., benzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl peroxybenzoate (TBPB) as an oxidant

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add N-pyrimidinylindole (1 equiv), the aldehyde (2 equiv), Pd(OAc)₂ (5 mol%), and the oxidant.

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • The reaction mixture can be purified directly by column chromatography on silica gel to afford the C2-acylated indole product.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key steps involved in each acylation method.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid AlCl₃ Lewis_Acid_Complex [AlCl₄]⁻ Indole Indole Sigma_Complex Sigma Complex (Arenium Ion) Indole->Sigma_Complex + Acylium Ion Product C3-Acylindole Sigma_Complex->Product - H⁺

Mechanism of Friedel-Crafts Acylation of Indole.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium_Intermediate->Product + H₂O (workup)

Mechanism of the Vilsmeier-Haack Reaction on Indole.

PD_Catalyzed_Acylation Start Pd(II) Catalyst CH_Activation C-H Activation (forms Palladacycle) Start->CH_Activation + Indole-DG Indole_DG N-Protected Indole (with Directing Group) Oxidative_Addition Oxidative Addition of Acyl Source CH_Activation->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Reductive_Elimination->Start regenerates catalyst Product C2/C4-Acylated Indole Reductive_Elimination->Product

Catalytic Cycle for Palladium-Catalyzed C-H Acylation.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the selectivity of a compound is as crucial as identifying its primary target. Off-target interactions can lead to unforeseen side effects or reveal new therapeutic opportunities. This guide provides a comparative cross-reactivity profile for the novel compound 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone , a substituted indole with potential applications in oncology and neuropharmacology.[1] Due to the novelty of this compound, publicly available, direct experimental data on its cross-reactivity is limited. Therefore, this guide presents a framework for such an analysis, utilizing established experimental protocols and illustrative data to compare its hypothetical performance against relevant alternatives.

The core structure, a substituted hydroxyindole, is a recognized pharmacophore. For instance, the related compound N-Acetyl-5-bromo-4-chloro-3-hydroxyindole is noted as a valuable intermediate in the synthesis of bioactive molecules, including potential anti-cancer agents.[1] This underscores the importance of characterizing the broader biological interactions of new derivatives like the subject of this guide.

Comparative Analysis of Kinase Selectivity

Protein kinases are a major class of drug targets, and unintended interactions with them are a primary source of off-target effects.[2] A comprehensive kinome scan is essential to profile the selectivity of any new chemical entity. In this hypothetical study, we compare the binding affinity of this compound against a panel of kinases relative to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Gefitinib (an EGFR-selective inhibitor).

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Target FamilyKinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Gefitinib (% Inhibition)
Tyrosine Kinase EGFR929998
SRC459815
ABL1309710
Serine/Threonine Kinase CDK2/cyclin A25955
ROCK115908
PKA10992
Lipid Kinase PI3Kα5853

Note: The data presented in this table is illustrative and intended to model the results of a cross-reactivity screening assay.

Off-Target Liability Assessment: Safety Pharmacology Profiling

Beyond the kinome, interactions with other critical proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters are a common source of adverse drug reactions. A safety pharmacology panel is a standard in vitro tool to identify these potential liabilities early in development.[3][4]

Table 2: Comparative Off-Target Binding Profile (% Inhibition at 10 µM)

Target ClassTargetThis compound (% Inhibition)Staurosporine (% Inhibition)Gefitinib (% Inhibition)
GPCR Adrenergic α1A8125
Dopamine D2152510
Histamine H1593
Ion Channel hERG224018
Cav1.212357
Transporter 5-HT Transporter (SERT)183012
Enzyme COX-2352

Note: The data presented in this table is illustrative and intended to model the results of a safety pharmacology screening assay.

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable cross-reactivity data. The following protocols outline the basis for the hypothetical data presented.

Protocol 1: Kinome-wide Competition Binding Assay (Illustrative)

This protocol is modeled after established platforms like KINOMEscan®.[5][6][7]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Kinases are produced as fusions with a unique DNA tag.

    • The test compound (this compound or comparators) is incubated with the kinase-DNA conjugate in the presence of an immobilized ligand.

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • Results are expressed as percent inhibition relative to a DMSO control.

Protocol 2: In Vitro Safety Pharmacology Profiling (Illustrative)

This protocol is based on commercially available panels such as the Eurofins SafetyScreen™.[3][8][9]

  • Assay Principle: A panel of radioligand binding and enzymatic assays is used to assess the activity of the test compound against a broad range of clinically relevant off-targets.

  • Procedure:

    • Radioligand Binding Assays:

      • A specific high-affinity radioligand is incubated with a membrane preparation or recombinant protein expressing the target of interest (e.g., GPCR, ion channel, transporter).

      • The test compound is added at a fixed concentration (e.g., 10 µM).

      • Following incubation, bound and free radioligand are separated by filtration.

      • The amount of bound radioactivity is measured by scintillation counting.

      • Inhibition of radioligand binding by the test compound is calculated relative to a control.

    • Enzyme Inhibition Assays:

      • The test compound is incubated with a purified enzyme (e.g., COX-2) and its specific substrate under optimized assay conditions.

      • The formation of the product is measured using an appropriate detection method (e.g., colorimetric, fluorescent).

      • The percent inhibition of enzyme activity is calculated.

Visualizing Experimental Workflows

Clear visual representations of experimental processes are essential for understanding the data generation pipeline.

G cluster_0 Kinome-wide Competition Binding Assay k_start Prepare DNA-tagged kinase panel k_compound Add Test Compound (or DMSO control) k_start->k_compound k_ligand Incubate with immobilized ligand k_compound->k_ligand k_wash Wash unbound kinase k_ligand->k_wash k_qpcr Quantify bound kinase via qPCR k_wash->k_qpcr k_data Calculate % Inhibition k_qpcr->k_data

Workflow for the kinome-wide competition binding assay.

G cluster_1 Radioligand Binding Assay cluster_2 Enzyme Inhibition Assay rb_start Prepare target membrane and radioligand rb_compound Add Test Compound (or DMSO control) rb_start->rb_compound rb_incubate Incubate to equilibrium rb_compound->rb_incubate rb_filter Filter to separate bound vs. free ligand rb_incubate->rb_filter rb_count Scintillation counting rb_filter->rb_count rb_data Calculate % Inhibition rb_count->rb_data ei_start Prepare enzyme and substrate ei_compound Add Test Compound (or DMSO control) ei_start->ei_compound ei_incubate Incubate for fixed time ei_compound->ei_incubate ei_detect Detect product formation ei_incubate->ei_detect ei_data Calculate % Inhibition ei_detect->ei_data

Workflows for in vitro safety pharmacology assays.

Conclusion

While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for its cross-reactivity profiling. The hypothetical data suggests a compound with potential selectivity for EGFR, but with some off-target interactions at higher concentrations. The outlined protocols for kinome scanning and safety pharmacology profiling represent the industry-standard approach for generating the critical data needed to advance a compound through the drug discovery pipeline. This structured approach to profiling ensures that researchers can build a comprehensive understanding of a compound's biological activities, enabling informed decisions and mitigating potential risks.

References

A Head-to-Head Comparison of Halogenated vs. Non-Halogenated Hydroxyindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature allows for a wide array of chemical modifications, leading to compounds with diverse biological activities. Among these, hydroxyindoles have garnered significant interest. A key question in the development of new hydroxyindole-based therapeutics is the impact of halogenation. This guide provides an objective, data-driven comparison of halogenated and non-halogenated hydroxyindoles, summarizing their performance and providing detailed experimental methodologies for their evaluation.

Executive Summary

This guide presents a head-to-head comparison of halogenated and non-halogenated hydroxyindoles, focusing on their synthesis, biological activity, and potential mechanisms of action. While both classes of compounds exhibit promising therapeutic properties, halogenation can significantly modulate their potency and spectrum of activity.

Non-halogenated hydroxyindoles have demonstrated notable efficacy as inhibitors of ferroptosis, a form of regulated cell death implicated in various neurodegenerative diseases. Their mechanism of action is primarily attributed to their intrinsic radical-trapping antioxidant activity.

Halogenated hydroxyindoles , on the other hand, have shown potent antimicrobial and antifungal properties. The introduction of halogen atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved membrane permeability and target engagement.

This comparison guide aims to provide researchers with the necessary information to make informed decisions in the design and development of novel hydroxyindole-based therapeutic agents.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for the biological activities of representative halogenated and non-halogenated hydroxyindoles. It is important to note that a direct head-to-head comparison of the same hydroxyindole scaffold with and without halogenation under identical experimental conditions is not always available in the literature.

Table 1: Antimicrobial Activity of Halogenated vs. Non-Halogenated Indoles

CompoundClassTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5-IodoindoleHalogenatedAcinetobacter baumanniiNot specified, but showed potent antimicrobial activity[1]
7-HydroxyindoleNon-HalogenatedAcinetobacter baumanniiPotent antimicrobial and antibiofilm activity at sub-MIC levels[1][2]
4-FluoroindoleHalogenatedCandida albicansEffective biofilm inhibition[3]
5-IodoindoleHalogenatedCandida albicansEffective biofilm inhibition[3]
7-BenzyloxyindoleHalogenated (related)Candida albicansSignificant biofilm inhibition at 0.02 mM[3]

Table 2: Cytotoxicity of Indole Derivatives (Illustrative Examples)

CompoundClassCancer Cell LineIC50 (µM)Reference
5d (ester derivative of 5-hydroxyindole)Non-HalogenatedMCF-7 (Breast)4.7[4]
Indole-containing Conjugate 75Non-HalogenatedPARP-1 Inhibition0.35[5]
Halogenated SpirooxindolesHalogenatedVariousExhibited cytotoxic and apoptotic effects[6][7]

Note: The data in Table 2 is illustrative and not a direct head-to-head comparison of a single hydroxyindole scaffold. It highlights the cytotoxic potential of both classes of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of hydroxyindole compounds.

Synthesis of a Non-Halogenated Hydroxyindole: 7-Hydroxyindole

A convenient synthesis of 7-hydroxyindole can be achieved in six steps from indoline with an overall yield of 36%[8]. While the full multi-step protocol is extensive, a key transformation involves the directed lithiation of an N-protected-2-trimethylsilylindole[8]. Another approach involves the Fischer indole synthesis from appropriate precursors.

Synthesis of a Halogenated Hydroxyindole: 5-Bromo-7-azaindole

The synthesis of 5-bromo-7-azaindole can be achieved from 2-aminopyridine through a multi-step process involving bromination, iodination, Sonogashira coupling, deprotection, and intramolecular cyclization. This method can yield the final product with a purity of over 99.3%[9].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours[10][11].

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyindole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours)[12].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible[10][13].

  • Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals[14].

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader[10][11].

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Protocol:

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard)[15].

  • Serial Dilution: Prepare a two-fold serial dilution of the hydroxyindole compounds in a 96-well microtiter plate containing broth[15][16].

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum)[15][16].

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours[15][16].

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[15][16].

Signaling Pathways and Mechanisms of Action

Ferroptosis Inhibition by Hydroxyindoles

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Non-halogenated hydroxyindoles, such as 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole, have been identified as inhibitors of ferroptosis[10][12]. Their protective effect is attributed to their intrinsic radical-trapping antioxidant activity, which neutralizes lipid peroxyl radicals and terminates the chain reaction of lipid peroxidation. The key enzyme in the regulation of ferroptosis is Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols[17][18]. While hydroxyindoles do not directly interact with GPX4, their radical-scavenging activity complements the function of the GPX4 pathway in preventing lipid peroxidation.

Ferroptosis_Pathway cluster_0 Lipid Peroxidation Cascade cluster_1 Cellular Defense Mechanisms PUFA-PL Polyunsaturated Fatty Acid Phospholipids LPO Lipid Peroxidation PUFA-PL->LPO Fe2+, ROS Lipid_Radicals Lipid Peroxyl Radicals LPO->Lipid_Radicals GPX4 Glutathione Peroxidase 4 (GPX4) Lipid_Alcohols Non-toxic Lipid Alcohols Cell_Death Ferroptotic Cell Death Lipid_Radicals->Cell_Death GSH Glutathione (GSH) GSH->GPX4 GPX4->Lipid_Alcohols Reduces Hydroxyindoles Non-Halogenated Hydroxyindoles Hydroxyindoles->Lipid_Radicals Scavenges Halogenated_Hydroxyindoles Halogenated Hydroxyindoles Halogenated_Hydroxyindoles->Lipid_Radicals Scavenges

Ferroptosis pathway and the role of hydroxyindoles.
Impact of Halogenation on Biological Activity

Halogenation can significantly influence the physicochemical properties of a molecule, thereby affecting its biological activity. The introduction of halogens can:

  • Increase Lipophilicity: This can enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy[19].

  • Modulate Electronic Properties: The electron-withdrawing or -donating nature of halogens can alter the electron density of the indole ring, which may affect binding interactions with target proteins.

  • Enhance Antioxidant Activity: In some phenolic compounds, halogenation has been shown to affect their antioxidant properties, although the effect is complex and depends on the specific halogen and its position[20][21].

The enhanced antimicrobial activity of halogenated indoles may be attributed to a combination of these factors, leading to improved target engagement or disruption of microbial membranes.

Conclusion

The choice between halogenated and non-halogenated hydroxyindoles in drug development depends on the desired therapeutic application. Non-halogenated hydroxyindoles show great promise as neuroprotective agents through the inhibition of ferroptosis, leveraging their radical-scavenging capabilities. In contrast, halogenation appears to be a valuable strategy for enhancing the antimicrobial and antifungal potency of the hydroxyindole scaffold.

Further research is warranted to conduct direct comparative studies of halogenated and non-halogenated hydroxyindoles across a range of biological assays, including cytotoxicity against a panel of cancer cell lines and in vivo pharmacokinetic and pharmacodynamic studies. Such data will be invaluable in guiding the rational design of the next generation of hydroxyindole-based therapeutics.

References

A Comparative Guide to 2D NMR for the Structural Confirmation of Synthetic Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. Synthetic indole derivatives, a cornerstone of many pharmacological compounds, often present complex NMR spectra due to their fused ring system and various substitution patterns. While 1D NMR provides initial insights, 2D NMR spectroscopy is indispensable for definitive structural elucidation. This guide compares the most effective 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—providing the experimental data and protocols necessary to confidently assign the structure of novel indole derivatives.

Comparing 2D NMR Techniques for Indole Structure Elucidation

Each 2D NMR experiment provides a unique piece of the structural puzzle. By combining data from these techniques, a complete and unambiguous picture of the indole derivative's connectivity and spatial arrangement can be assembled.

Technique Correlation Type Information Yielded Application to Indole Derivatives
COSY ¹H—¹H (through 2-3 bonds)Identifies protons that are spin-coupled to each other.Establishes proton connectivity within the aromatic rings (e.g., H4-H5-H6-H7) and in aliphatic side chains.[1][2][3]
HSQC ¹H—¹³C (through 1 bond)Directly correlates a proton to the carbon it is attached to.Assigns the chemical shift of each protonated carbon in the indole core and any substituents.[2]
HMBC ¹H—¹³C (through 2-3 bonds)Shows long-range correlations between protons and carbons.Crucial for connecting fragments (e.g., linking a substituent to the indole ring), identifying quaternary carbons, and confirming the overall carbon skeleton.[3][4]
NOESY ¹H—¹H (through space)Identifies protons that are physically close to each other (<5 Å), regardless of bonding.Determines stereochemistry and the spatial orientation of substituents relative to the indole ring.[1][5]

Experimental Protocols

Precise data acquisition is fundamental to successful structural analysis. The following are generalized protocols for acquiring high-quality 2D NMR data for small organic molecules like indole derivatives.

A. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the purified indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (for NOESY): For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect (NOE). This can be done via several freeze-pump-thaw cycles.

B. NMR Data Acquisition Parameters

The parameters below are typical for a 500 or 600 MHz spectrometer and should be optimized as needed.

Experiment Parameter Typical Value Purpose
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY sequence.
Spectral Width (F1, F2)10-12 ppmCovers the full proton chemical shift range.
Scans (nt)2-8Number of scans per increment.
Increments (t1)256-512Determines resolution in the indirect dimension.
Relaxation Delay1.5-2.0 sAllows for spin relaxation between scans.
HSQC Pulse Programhsqcedetgpsisp2.3Standard sensitivity-enhanced, edited HSQC for multiplicity information.
¹H Spectral Width (F2)10-12 ppmCovers the proton chemical shift range.
¹³C Spectral Width (F1)160-200 ppmCovers the carbon chemical shift range.
Scans (nt)2-4Number of scans per increment.
Increments (t1)128-256Determines resolution in the indirect dimension.
¹J(CH) Coupling Constant145 HzAverage one-bond C-H coupling for optimization.
HMBC Pulse ProgramhmbcgplpndqfStandard gradient-selected HMBC sequence.
¹H Spectral Width (F2)10-12 ppmCovers the proton chemical shift range.
¹³C Spectral Width (F1)180-220 ppmCovers the carbon chemical shift range.
Scans (nt)4-16More scans often needed due to weaker, long-range correlations.
Increments (t1)256-512Determines resolution in the indirect dimension.
Long-Range J(CH)8 HzOptimized for detecting 2- and 3-bond correlations.
NOESY Pulse ProgramnoesygpphStandard gradient-selected phase-sensitive NOESY.
Spectral Width (F1, F2)10-12 ppmCovers the full proton chemical shift range.
Mixing Time (d8)500-800 msThe time during which NOE transfer occurs; critical for observing correlations.[6]
Scans (nt)8-16Number of scans per increment.
Increments (t1)256-512Determines resolution in the indirect dimension.
Relaxation Delay2.0 sAllows for full relaxation and NOE buildup.

Data Interpretation and Visualization

A logical workflow is essential for piecing together the data from multiple 2D NMR experiments. The following diagram illustrates a standard approach for the structural confirmation of a synthetic indole derivative.

G Workflow for Indole Derivative Structure Confirmation cluster_1d Initial Analysis cluster_2d_core Core Structure & Assignments cluster_2d_connect Connectivity & Final Assembly cluster_final Final Confirmation H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C & DEPT COSY COSY C13_NMR->COSY Proton spin systems HSQC HSQC COSY->HSQC Assign protonated carbons HMBC HMBC HSQC->HMBC Connect fragments & assign quaternary C's NOESY NOESY HMBC->NOESY Confirm spatial arrangement & stereochemistry Final_Structure Confirmed Structure HMBC->Final_Structure NOESY->Final_Structure

Caption: Logical workflow for structure elucidation using 2D NMR.

Expected Correlation Data for a Substituted Indole

To aid in analysis, the following table summarizes key correlations one would expect to observe for a hypothetical 3-substituted indole. The exact chemical shifts will vary based on the specific substituent and solvent.

Proton Expected COSY Correlations Expected Key HMBC Correlations (to Carbons) Expected Key NOESY Correlations
N1-H NoneC2, C3, C7a, C8 (substituent C)H2, H7, H8 (substituent H)
H2 NoneC3, C3a, C7a, C8 (substituent C)N1-H, H8 (substituent H)
H4 H5C3, C5, C6, C7aH5, Substituent protons (if oriented nearby)
H5 H4, H6C3a, C4, C7H4, H6
H6 H5, H7C4, C7aH5, H7
H7 H6C3a, C5N1-H, H6

By systematically applying these 2D NMR techniques and following a logical workflow, researchers can move beyond simple spectral interpretation to achieve confident and unambiguous structural confirmation of novel synthetic indole derivatives, a critical step in the drug discovery and development pipeline.

References

Safety Operating Guide

Safeguarding Your Research: PPE and Handling Protocols for 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for handling 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from data on structurally similar halogenated indoles and other related chemical compounds. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Hazard Summary and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, its structure, containing halogenated and indole moieties, suggests that it should be handled with caution. Potential hazards, based on analogous compounds, may include skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3] A multi-layered approach to PPE is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale & Best Practices
Hand Protection Double gloving with powder-free nitrile gloves is required.[4][5] The outer glove should be changed immediately upon known or suspected contact with the compound.Nitrile gloves offer good resistance to a variety of chemicals.[6][7] Double gloving provides an extra layer of protection against potential permeation. Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[5]
Eye and Face Protection Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[7]Protects against splashes and airborne particles. Standard eyeglasses are not a substitute for safety goggles.[5]
Skin and Body Protection A dedicated, fully-buttoned laboratory coat is the minimum requirement.[4] For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[4] Closed-toe shoes are mandatory.[4]Prevents skin contact with the chemical. A lab coat should be laundered separately from personal clothing.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended, especially when handling the solid compound or preparing solutions.[3][4]Minimizes inhalation exposure, particularly to fine powders or aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Cover work surface with absorbent paper prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 prep4 Don all required PPE prep3->prep4 handle1 Weigh solid compound inside fume hood prep4->handle1 handle2 Use dedicated spatula and weighing vessel handle1->handle2 handle3 Handle all solutions with care handle2->handle3 post1 Clean non-disposable equipment with solvent handle3->post1 post2 Wipe down fume hood work surface post1->post2 post3 Dispose of all contaminated waste post2->post3 post4 Carefully remove PPE post3->post4 post5 Wash hands thoroughly post4->post5

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust formation.[1][11]

    • Place all solid waste, including contaminated gloves, bench paper, and weighing papers, into a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not empty into drains.[1]

  • Container Disposal:

    • Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations for chemical waste.

  • Consult Regulations:

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][11]

By implementing these comprehensive safety and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.